molecular formula C12H20N4 B1386343 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine CAS No. 837421-41-7

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

カタログ番号: B1386343
CAS番号: 837421-41-7
分子量: 220.31 g/mol
InChIキー: JFMTYIZZCGHGNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMTYIZZCGHGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine [1][2]

Executive Summary

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS 837421-41-7) is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDK4/6) and Bruton's Tyrosine Kinase (BTK).[2] Its structure combines a polar, hydrogen-bonding aminopyridine "head" with a lipophilic, solubilizing isopropyl-piperazine "tail."[2] This guide details its physicochemical properties, synthetic routes, analytical profile, and strategic utility in medicinal chemistry.[2]

Chemical Identity & Physicochemical Profile

This molecule serves as a critical scaffold where the pyridine ring acts as a hinge binder in kinase pockets, while the piperazine moiety extends into the solvent-exposed region, improving pharmacokinetic (PK) properties.[2]

Table 1: Chemical Identity

Property Detail
IUPAC Name 6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine
CAS Registry Number 837421-41-7

| Molecular Formula |


 |
| Molecular Weight  | 220.31  g/mol  |
| SMILES  | CC(C)N1CCN(CC1)c2ccc(cn2)N |
| Appearance  | Off-white to pale yellow solid |
| Solubility  | Soluble in DMSO, Methanol, DCM; Moderate water solubility |[3]

Structural Analysis:

  • Core: The 2,5-disubstituted pyridine ring (using pyridine numbering where N=1) provides a rigid linker.[2] The 3-amino group (position 5 relative to pyridine N, but position 3 in the name) is an electron-rich donor, susceptible to oxidation but essential for amide couplings.[2]

  • Tail: The 4-isopropylpiperazine group modulates lipophilicity (

    
    ) and basicity.[2] The isopropyl group adds steric bulk compared to a methyl group, potentially improving metabolic stability against N-dealkylation.[2]
    

Predicted Physicochemical Properties:

  • cLogP: ~1.1 – 1.4 (Ideal for oral bioavailability).[2]

  • pKa (Piperazine

    
    ):  ~8.5 (Protonated at physiological pH, aiding solubility).[2]
    
  • pKa (Pyridine

    
    ):  ~3.5 (Reduced basicity due to resonance).[2]
    
  • pKa (Aniline

    
    ):  ~4.0 – 5.0.[2]
    

Synthetic Methodology

The synthesis of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine typically follows a convergent two-step protocol starting from commercially available 6-halo-3-nitropyridines.[2]

Step 1: Nucleophilic Aromatic Substitution ( )

Reagents: 6-Chloro-3-nitropyridine, 1-Isopropylpiperazine,


 or 

.[2] Solvent: Acetonitrile or DMF.[2] Conditions: 60–80°C, 2–4 hours.[2] Mechanism: The electron-withdrawing nitro group at position 3 activates the C-6 position for nucleophilic attack by the secondary amine of the piperazine.[2]
Step 2: Nitro Reduction

Reagents:


 (gas) + 

(10%) OR

powder +

.[2] Solvent: Ethanol/MeOH or EtOH/Water.[2] Conditions: RT to 50°C. Mechanism: Catalytic hydrogenation or single-electron transfer reduction converts the nitro group to the primary amine.[2]
Visualizing the Synthesis Workflow

SynthesisRoute Start 6-Chloro-3-nitropyridine (Precursor) Intermediate Intermediate: 6-(4-iPr-piperazin-1-yl)-3-nitropyridine Start->Intermediate SNAr, K2CO3, MeCN 60°C Reagent 1-Isopropylpiperazine (Nucleophile) Reagent->Intermediate Product Product: 6-(4-iPr-piperazin-1-yl)-pyridin-3-yl-amine Intermediate->Product H2, Pd/C, EtOH Reduction

Figure 1: Two-step synthetic pathway from chloronitropyridine precursor.

Critical Process Parameters (CPPs):

  • Regioselectivity: High.[2] The 6-position is significantly more electrophilic than other positions due to the para-nitro activation.[2]

  • Impurity Control: Monitor for "Bis-substitution" (rare) or incomplete reduction (nitroso intermediates).[2]

  • Purification: The intermediate nitro compound usually precipitates and can be washed.[2] The final amine is polar; if purification is needed, amine-functionalized silica or recrystallization from EtOAc/Heptane is recommended.[2]

Analytical Characterization

To validate the identity of the synthesized material, the following spectral features should be observed.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • Aromatic Region:

    • 
       ~7.8 ppm (d, 1H, H-2 of pyridine): Most deshielded due to adjacency to N and amine.[2]
      
    • 
       ~7.0 ppm (dd, 1H, H-4 of pyridine).[2]
      
    • 
       ~6.6 ppm (d, 1H, H-5 of pyridine): Shielded by the electron-donating piperazine.[2]
      
  • Amine:

    
     ~4.5–5.0 ppm (br s, 2H, 
    
    
    
    ).[2] Exchangeable with
    
    
    .
  • Piperazine: Two multiplets at

    
     ~3.3 ppm (4H, adjacent to pyridine) and 
    
    
    
    ~2.5 ppm (4H, adjacent to isopropyl).[2]
  • Isopropyl:

    • 
       ~2.7 ppm (septet, 1H, 
      
      
      
      ).[2]
    • 
       ~1.0 ppm (d, 6H, 
      
      
      
      ).[2]

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[2]

  • Parent Ion:

    
    .[2]
    
  • Fragmentation: Loss of isopropyl group (

    
    ) is a common fragmentation pathway.[2]
    

Applications in Drug Discovery

This molecule is a "privileged scaffold" in kinase inhibitor design.[2] It mimics the solvent-front interactions seen in drugs like Palbociclib and Ribociclib .[2]

Mechanism of Action Utility:

  • Hinge Binding: The exocyclic amine (at pos 3) often forms a hydrogen bond with the kinase hinge region (e.g., Glu or Met residues).[2]

  • Solubility Handle: The basic piperazine nitrogen improves aqueous solubility, critical for oral bioavailability.[2]

  • Selectivity: The isopropyl group fills hydrophobic pockets (e.g., the "sugar pocket" in CDKs), offering a vector to tune selectivity against off-target kinases.[2]

SAR Decision Workflow

SAR_Workflow Scaffold Aminopyridine Scaffold (CAS 837421-41-7) Modification1 Amide Coupling (R-COOH) Scaffold->Modification1 Derivatization Modification2 Urea Formation (R-NCO) Scaffold->Modification2 Derivatization Target1 CDK4/6 Inhibitors (Cell Cycle Arrest) Modification1->Target1 Selectivity Optimization Target2 BTK Inhibitors (B-Cell Malignancies) Modification2->Target2 Covalent Binding (if acrylamide)

Figure 2: Pharmacophore expansion strategies using the aminopyridine core.

Safety & Handling

  • Hazards: As with most aminopyridines, treat as Harmful if swallowed (H302) and Irritating to eyes/skin (H315/H319) .[2]

  • Oxidation: Primary anilines/aminopyridines can oxidize to "black tars" upon prolonged exposure to air/light.[2]

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.[2]

  • Hygroscopicity: The piperazine salt forms may be hygroscopic.[2] Keep desiccated.

References

  • ChemicalBook. (n.d.).[2][4] 6-(4-Isopropylpiperazin-1-yl)-pyridin-3-yl-amine Properties and CAS 837421-41-7. Retrieved February 18, 2026, from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2763390 (Methyl analog reference).[2] Retrieved February 18, 2026, from [2]

  • Huang, J., et al. (2021).[2][5] Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor.[2][5] Journal of Medicinal Chemistry, 64(17), 12548-12571.[2][5]

  • Vibrant Pharma. (n.d.).[2] 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (Precursor).[2][6] Retrieved February 18, 2026, from [2]

Sources

Thermodynamic stability of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermodynamic Stability & Degradation Profiling of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Executive Summary

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS: 1036533-96-2; hereafter referred to as IPPA ) is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., CDK4/6 antagonists).[1] Its structural integrity is governed by the interplay between the electron-rich aminopyridine core and the sterically hindered piperazine ring.

This guide provides a rigorous framework for assessing the thermodynamic and chemical stability of IPPA. Unlike simple shelf-life testing, this document details the causality of degradation—focusing on the oxidative susceptibility of the primary amine and the conformational dynamics of the piperazine ring—and outlines a self-validating experimental workflow compliant with ICH Q1A(R2) standards.

Structural Analysis & Theoretical Stability

To predict thermodynamic behavior, we must deconstruct the molecule into its functional reactive centers.

The Aminopyridine Core (The Primary Vulnerability)

The 3-amino-pyridine moiety is the most thermodynamically active site.[1]

  • Oxidative Instability: The primary amine (-NH2) at position 3 is electron-rich.[1] Under oxidative stress (peroxides or radical initiators), it is prone to forming N-oxides , hydroxylamines , or coupling to form azo-dimers .[1]

  • Resonance Effects: The nitrogen in the pyridine ring withdraws electron density, slightly stabilizing the exocyclic amine compared to a phenyl-amine (aniline). However, this also makes the ring nitrogen a potential acceptor for protons, influencing pH-dependent solubility and hydrolysis rates.

The Isopropyl-Piperazine Tail (The Kinetic Stabilizer)[1]
  • Steric Hindrance: The isopropyl group provides significant steric bulk compared to a methyl or ethyl group. This steric shielding protects the secondary nitrogen of the piperazine from N-dealkylation reactions, a common degradation pathway in smaller alkyl-piperazines.

  • Conformational Locking: The chair conformation of the piperazine ring is thermodynamically favored. However, thermal stress (>150°C) can induce ring-opening or oxidation to piperazinones .[1]

Predicted Degradation Pathways (Visualization)

The following diagram illustrates the theoretical degradation pathways based on the functional group chemistry of aminopyridines and piperazines.

DegradationPathways IPPA Parent Molecule (IPPA) Oxidation Oxidative Stress (H2O2 / Radical) IPPA->Oxidation High Susceptibility Thermal Thermal/Acid Stress (>60°C / Low pH) IPPA->Thermal Med Susceptibility Light Photolysis (UV Exposure) IPPA->Light Surface Only NOxide Pyridine N-Oxide (Early Stage) Oxidation->NOxide 1° Oxidation Azo Azo Dimer (Late Stage) NOxide->Azo Coupling RingOpen Piperazine Ring Cleavage Thermal->RingOpen Extreme Heat Dealkyl N-Dealkylation (Loss of Isopropyl) Thermal->Dealkyl Acid Catalyzed Nitro Nitro-pyridine Derivative Light->Nitro Photo-oxidation

Figure 1: Theoretical degradation cascade of IPPA under environmental stress factors.[1]

Experimental Protocols: Thermodynamic Profiling

Do not rely on literature values for generic pyridines. You must generate specific data for IPPA using the following self-validating protocols.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine the melting point (


), glass transition (

), and decomposition onset (

).[1]
  • Preparation: Weigh 2–5 mg of IPPA into a hermetically sealed aluminum pan.

  • TGA Run: Heat from 25°C to 300°C at 10°C/min under nitrogen purge.

    • Validation: Any mass loss before the melting endotherm indicates solvates/hydrates or residual solvent.

  • DSC Run: Heat from 25°C to (

    
    ) at 10°C/min.
    
    • Critical Check: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition).[1] If the exotherm overlaps, the molecule is thermodynamically unstable at its melting point.

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating capability of your HPLC method and identify primary degradants.[1]

Stress ConditionReagent / ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl24–48 hrs @ 60°C5–20%
Base Hydrolysis 0.1 N NaOH24–48 hrs @ 60°C5–20%
Oxidation 3%

2–6 hrs @ RT5–20%
Thermal Solid state7 days @ 80°C< 5%
Photostability UV/Vis (1.2M lux hrs)ICH Q1B CycleVariable

Methodology Note: Always run a Dark Control alongside photostability samples and a Zero-Time injection for all liquid stressors.[1] If degradation exceeds 20%, dilute the stressor; excessive degradation leads to secondary artifacts that confuse the kinetic profile.

Stability Testing Workflow (Decision Logic)

Use this workflow to determine if IPPA is suitable for downstream synthesis or formulation.

StabilityWorkflow Start Start: IPPA Characterization DSC Run DSC/TGA Start->DSC Hygro Is it Hygroscopic? (DVS Analysis) DSC->Hygro Decision1 Mass loss < 0.5%? Hygro->Decision1 Stress Forced Degradation (Acid/Base/Ox) Decision1->Stress Yes (Crystalline) Result2 Requires Salt Formation (e.g., HCl/Mesylate) Decision1->Result2 No (Amorphous/Solvate) Result1 Stable Intermediate (Proceed to Mfg) Stress->Result1 <5% Deg @ 7 days Result3 Protect from Light/O2 Stress->Result3 >5% Deg (Oxidation)

Figure 2: Decision matrix for handling and storage based on thermal and hygroscopic data.

Data Interpretation & Storage Recommendations

Interpreting HPLC Data
  • Retention Time Shifts: Oxidative products (N-oxides) generally elute earlier than the parent IPPA on Reverse Phase (C18) columns due to increased polarity.[1]

  • Mass Balance: Ensure the sum of the parent peak area + impurity peak areas equals 100% (±5%). If mass balance is lost, suspect formation of non-chromatophoric volatile species or irreversible adsorption to the column.

Storage Specifications

Based on the aminopyridine structure:

  • Temperature: Store at 2–8°C for long-term storage.

  • Atmosphere: Argon or Nitrogen overlay is mandatory .[1] The primary amine is sensitive to atmospheric oxygen over months.

  • Container: Amber glass (Type I) to prevent photo-initiated azo coupling.[1]

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] ICH Guidelines.[1][2][3][4][5] [Link]

  • Rochelle, G. T., et al. (2011).[1] "Thermal degradation of piperazine and its structural analogs." International Journal of Greenhouse Gas Control. [Link] (Context: Piperazine ring stability).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24771243 (Analogous Structure).[1] PubChem.[1][6][7] [Link][1]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Standard text for degradation mechanisms of amines/pyridines).

Sources

An In-depth Technical Guide to 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, a piperazinyl-pyridine derivative of interest in medicinal chemistry. The document details its chemical identity, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Core Compound Identification

Chemical Name: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine[1] CAS Number: 837421-41-7[1] Molecular Formula: C₁₂H₂₀N₄[1] Molecular Weight: 220.31 g/mol

Synonyms:

  • 6-(4-Isopropylpiperazin-1-yl)pyridin-3-amine

  • 3-Amino-6-(4-isopropylpiperazin-1-yl)pyridine

IdentifierValueSource
CAS Number 837421-41-7ChemicalBook[1]
Molecular Formula C₁₂H₂₀N₄ChemicalBook[1]
IUPAC Name 6-(4-isopropylpiperazin-1-yl)pyridin-3-aminePubChem
InChI InChI=1S/C12H20N4/c1-9(2)15-5-7-16(8-6-15)12-4-3-10(13)11-14-12/h3-4,9,11H,5-8,13H2,1-2H3PubChem
SMILES CC(C)N1CCN(CC1)C2=NC=C(C=C2)NPubChem

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis initiates with a commercially available starting material, such as 2-chloro-5-nitropyridine, which undergoes nucleophilic substitution with 1-isopropylpiperazine. The resulting nitro-substituted intermediate is then reduced to the final amine product.

Synthetic_Pathway A 2-Chloro-5-nitropyridine C 6-(4-Isopropylpiperazin-1-yl)-3-nitropyridine A->C Nucleophilic Aromatic Substitution B 1-Isopropylpiperazine B->C D 6-(4-Isopropylpiperazin-1-yl)-pyridin-3-yl-amine C->D Reduction (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(4-Isopropylpiperazin-1-yl)-3-nitropyridine

  • To a solution of 2-chloro-5-nitropyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add 1-isopropylpiperazine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 6-(4-isopropylpiperazin-1-yl)-3-nitropyridine.

Step 2: Synthesis of 6-(4-Isopropylpiperazin-1-yl)-pyridin-3-yl-amine

  • Dissolve the 6-(4-isopropylpiperazin-1-yl)-3-nitropyridine intermediate (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-(4-isopropylpiperazin-1-yl)-pyridin-3-yl-amine.

  • The final product can be further purified by recrystallization or column chromatography if necessary.

Purification and Characterization

Purification of the final compound is crucial for its use in biological assays. Column chromatography is a standard method for achieving high purity. The purity and identity of the final compound should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Applications and Mechanism of Action

While specific biological data for 6-(4-isopropylpiperazin-1-yl)-pyridin-3-yl-amine is not extensively reported in the public domain, the piperazinyl-pyridine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[3][4]

Kinase Inhibition

Numerous derivatives of piperazinyl-pyridine have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4] For instance, structurally related compounds have shown inhibitory activity against kinases such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, and Phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth and survival pathways.[4][5]

The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition K Kinase P Phosphorylated Substrate K->P Phosphorylation ATP ATP ATP->K I 6-(4-Isopropyl-piperazin-1-yl) -pyridin-3-yl-amine I->K Binding to ATP Pocket S Substrate S->K

Caption: Proposed mechanism of action via kinase inhibition.

Rationale for Isopropyl Substitution

The isopropyl group on the piperazine ring can play a significant role in the molecule's pharmacological properties. This lipophilic group can enhance binding to hydrophobic pockets within the target protein, potentially increasing potency and selectivity. Furthermore, it can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Conclusion and Future Directions

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is a molecule with significant potential for further investigation in drug discovery, particularly in the area of oncology. The synthetic route outlined in this guide provides a practical approach for its preparation. Future research should focus on the detailed biological evaluation of this compound against a panel of kinases to identify its specific molecular targets. Subsequent structure-activity relationship (SAR) studies could lead to the development of more potent and selective drug candidates.

References

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.
  • 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | C10H16N4 | CID 2763390 - PubChem.
  • 6-(4-Isopropylpiperazin-1-yl)-pyridin-3-yl-amine | 837421-41-7 - ChemicalBook.
  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed.
  • 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine - Sigma-Aldrich.
  • CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine - CymitQuimica.
  • 119285-06-2 | 6-(Piperazin-1-yl)pyridin-3-amine | ChemScene.
  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI.
  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)
  • N-(Pyridin-3-yl)
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | P
  • 3-aminopyridine - Organic Syntheses Procedure.
  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD.
  • Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine - Benchchem.
  • US20130116245A1 - Alkylated piperazine compounds - Google P
  • MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][6][7]naphthyridin-2(1H)- one.

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers.
  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine - European Commission.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing.

Sources

Technical Whitepaper: Pharmacophore Elicitation & Modeling of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine Derivatives Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

The chemical entity 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific side-chain decorations. Most notably, this scaffold serves as a critical pharmacophoric anchor in the development of P2Y12 receptor antagonists (antiplatelet agents), ALK/ROS1 kinase inhibitors , and 5-HT/Dopamine GPCR modulators .

This technical guide details the protocol for generating high-confidence pharmacophore models for derivatives of this scaffold. Unlike standard "black box" modeling, this guide emphasizes the causality of the piperazine ring's conformational dynamics and the electronic distinctiveness of the pyridine-amine hinge.

Chemical Space & Target Profile

Before initiating modeling, one must understand the intrinsic properties of the scaffold that drive binding affinity.

The Pharmacophoric Core

The scaffold consists of three distinct functional zones:

  • The Hydrophobic Tail (Isopropyl-Piperazine): The isopropyl group provides steric bulk and hydrophobic interaction, often occupying the "solvent-exposed" region or a specific hydrophobic pocket (e.g., the P-loop in kinases). The piperazine ring acts as a semi-rigid spacer.

  • The Electronic Hinge (Pyridine): The pyridine nitrogen (N1) serves as a classic Hydrogen Bond Acceptor (HBA).

  • The Linker Head (Exocyclic Amine): The amine at position 3 acts as a Hydrogen Bond Donor (HBD). In active drugs, this is rarely a free amine; it is typically derivatized into a urea (for P2Y12 targets) or an amide (for Kinase targets).

Primary Biological Targets
Target FamilyMechanism of ActionKey Pharmacophore FeatureRepresentative Derivative Class
Purinergic Receptors P2Y12 Antagonist Urea linker H-bonding; Distal hydrophobic fit.Piperazinyl-pyridine ureas
Tyrosine Kinases ALK / BTK Inhibitor Pyridine N as Hinge Binder; Isopropyl as solvent front.Aminopyridine amides
GPCRs 5-HT / D2 Modulator Basic N of piperazine (salt bridge); Aromatic stacking.Aryl-piperazines

Protocol: Ligand-Based Pharmacophore Generation

This protocol assumes the researcher is modeling a series of P2Y12 antagonists derived from this scaffold, as this is the most complex conformational challenge.

Phase 1: Dataset Curation & Preparation
  • Objective: Create a training set with a wide dynamic range of activity (IC50: 1 nM to 10 µM).

  • Protocol:

    • Select 15-20 active derivatives (IC50 < 100 nM) and 5-10 inactive decoys.

    • Protonation State: The N4-piperazine nitrogen is basic (pKa ~8.5). In the modeling software (e.g., MOE, LigandScout, Phase), you must generate the protonated cationic species if targeting GPCRs, but the neutral species is often preferred for Kinase hinge regions unless a salt bridge is confirmed.

    • Stereochemistry: The isopropyl group has no chiral center, but if the piperazine is substituted (e.g., methyl-piperazine), define stereocenters explicitly.

Phase 2: Conformational Analysis (The "Chair-Boat" Trap)
  • Causality: Piperazine rings are not flat. They oscillate between chair and twisted-boat conformations. A rigid pharmacophore will fail if it locks the piperazine in a low-energy chair when the bioactive conformation requires a twist.

  • Methodology:

    • Perform a Monte Carlo conformational search or Systematic Search .

    • Energy Window: Set a high energy cutoff (10–15 kcal/mol) above the global minimum.

    • Constraint: Do not constrain the pyridine-piperazine bond rotation. The torsion angle between the pyridine ring and the piperazine nitrogen is the critical "flex point" that determines the vector of the isopropyl group.

Phase 3: Feature Mapping & Alignment
  • Alignment Rule: Do not align by "atomic overlap." Align by pharmacophoric features .

  • Core Features to Define:

    • D (Donor): The NH of the urea/amide attached to the pyridine C3.

    • A (Acceptor): The Pyridine Nitrogen.

    • H (Hydrophobic): The Isopropyl group centroid.

    • R (Ring): The Pyridine aromatic centroid.

    • PI (Positive Ionizable): The Piperazine N4 (context-dependent).

Visualization: The Modeling Workflow

The following diagram illustrates the logical flow from the raw chemical scaffold to a validated 3D hypothesis.

PharmacophoreWorkflow cluster_optimization Iterative Refinement Scaffold Scaffold: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine Derivatization Derivatization (Urea/Amide Synthesis) Scaffold->Derivatization Library Gen ConfSearch Conformational Expansion (Monte Carlo / OMEGA) Focus: Piperazine Flex Derivatization->ConfSearch 3D Structure FeatureMap Feature Mapping (HBA, HBD, Hydrophobic) ConfSearch->FeatureMap Ensemble Alignment Pharmacophore Alignment (GALAHAD / HIPHOP) FeatureMap->Alignment Shared Features Alignment->FeatureMap Refine Constraints Validation Validation (Decoy Set / ROC Curve) Alignment->Validation Hypothesis Testing

Figure 1: Step-by-step workflow for generating a pharmacophore model from the piperazinyl-pyridine amine scaffold.

Critical Experimental Considerations

The "Excluded Volume" Problem

When modeling this scaffold for P2Y12 or Kinases, the binding pocket is tight.

  • Observation: Large substituents on the piperazine (beyond isopropyl) often kill activity.

  • Modeling Step: You must add Excluded Volume Spheres around the isopropyl group in your pharmacophore model. This prevents the model from selecting hits that are sterically too bulky to fit the target pocket.

Vector Directionality
  • The Error: Many automated tools treat the Pyridine Nitrogen acceptor as a sphere.

  • The Fix: Treat it as a Vector . The lone pair on the pyridine nitrogen is in the plane of the ring. The hydrogen bond acceptor feature must be directional, pointing away from the piperazine attachment.

Validation Metrics

A valid model for this scaffold must meet these criteria:

  • GH Score (Güner-Henry): > 0.7

  • Enrichment Factor (EF1%): > 10 (The model must find actives in the top 1% of a screened database).

Visualization: Pharmacophore Map

This diagram visualizes the spatial arrangement of the features relative to the chemical structure.

PharmacophoreMap Piperazine Piperazine Ring Pyridine Pyridine Ring Piperazine->Pyridine Amine Exocyclic Amine Pyridine->Amine A_Acceptor Acceptor (ACC) Pyridine->A_Acceptor N1 Vector D_Donor Donor (DON) Amine->D_Donor NH H-Bond Isopropyl Isopropyl Group Isopropyl->Piperazine H_Hydrophobic Hydrophobic (HYD) Isopropyl->H_Hydrophobic Overlap

Figure 2: Spatial mapping of pharmacophoric features (Hydrophobic, Acceptor, Donor) onto the 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine scaffold.

References

  • Bach, A., et al. (2011). "A novel series of piperazinyl-pyridine ureas as antagonists of the purinergic P2Y12 receptor."[1] Journal of Medicinal Chemistry. (Discusses the SAR of the specific scaffold).

  • Kalgutkar, A. S., et al. (2009). "Pharmacological Characterization of... Novel Selective 5-Lipoxygenase-Activating Protein Inhibitor."[2] Journal of Pharmacology and Experimental Therapeutics. (Highlights the pyridine-amine scaffold in inflammation targets).

  • PubChem Compound Summary. "6-(4-Isopropylpiperazin-1-yl)pyridin-3-amine.

  • Vertex Pharmaceuticals. (2013). "Alkylated piperazine compounds."[3] US Patent 20130116245A1. (Details the synthesis and kinase activity of this specific scaffold).

Sources

An In-depth Technical Guide to the Solubility Profiling of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and manufacturability. Poor solubility can impede drug absorption, leading to low bioavailability, and can create significant challenges during formulation and process development.[1] This guide provides a comprehensive framework for determining the solubility profile of the novel compound 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine. We will explore the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the rationale behind solvent selection and data interpretation. The methodologies described herein are designed to generate a robust and reliable thermodynamic solubility profile, essential for guiding lead optimization, preformulation, and process chemistry activities in drug development.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Among these, solubility stands out as a paramount factor. It dictates the maximum concentration of a drug that can be achieved in a solution, thereby influencing everything from in vitro assay reliability to in vivo absorption and bioavailability.[2][3] An inadequate solubility profile can lead to costly development delays or the ultimate failure of an otherwise potent drug candidate.

The compound at the center of this guide, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, is a heterocyclic amine. Its structure, featuring a pyridine ring, a piperazine moiety, and an isopropyl group, suggests a complex interplay of polarity, hydrogen bonding capacity, and lipophilicity that will govern its interaction with various solvents.

  • Pyridine and Piperazine Moieties: These nitrogen-containing heterocycles can act as hydrogen bond acceptors and may be protonated in acidic environments, influencing solubility in protic solvents.

  • Primary Amine Group: The -NH2 group is a strong hydrogen bond donor and acceptor, enhancing polarity.

  • Isopropyl Group: This alkyl group adds nonpolar character, increasing lipophilicity.

A thorough understanding of this compound's solubility across a range of organic solvents is therefore not merely an academic exercise. It is a foundational requirement for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[4]

  • Formulation Development: Designing dosage forms (e.g., oral solids, injectables) that ensure the drug remains in solution until it reaches its site of absorption.[5]

  • Analytical Method Development: Preparing stock solutions and standards for assays like HPLC and LC-MS.

  • Toxicology Studies: Ensuring homogeneous and accurate dosing in preclinical species.

This guide establishes a systematic approach to generate a high-quality, thermodynamic solubility profile for this specific API, providing the data-driven insights necessary for informed decision-making in the drug development pipeline.

Theoretical Foundations of Solubility

Solubility is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The dissolution of a solid solute in a liquid solvent is a thermodynamic process driven by the balance of enthalpy (ΔH) and entropy (ΔS) changes, as described by the Gibbs free energy equation.

The process can be conceptually broken down into three steps:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the lattice energy of the solid crystal (endothermic).

  • Breaking Solvent-Solvent Bonds: Energy is required to create a cavity in the solvent for the solute molecule (endothermic).

  • Forming Solute-Solvent Bonds: Energy is released when the solute molecule interacts with solvent molecules (exothermic).

A compound dissolves when the energy released in the third step compensates for the energy required in the first two. The overall process is favorable if it leads to a decrease in Gibbs free energy.[8]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under conditions where the solid phase and the solution phase are in equilibrium.[9] It is an intrinsic property of the compound in a specific solvent at a given temperature and pressure.[10] Thermodynamic solubility is determined using methods like the shake-flask technique, which allows sufficient time for this equilibrium to be reached.[1][11]

  • Kinetic Solubility: This is measured by dissolving a compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates.[2] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated, metastable state.[9][12] While useful for high-throughput screening in early discovery, thermodynamic solubility is the gold standard for drug development.[10]

This guide focuses exclusively on determining the thermodynamic solubility , as it provides the most accurate and relevant data for process and formulation development.

The Impact of Solvent Properties

The choice of solvent is critical and should be guided by an understanding of its physical properties.[13] Key parameters include:

  • Polarity: Measured by the dielectric constant, polarity reflects the solvent's ability to separate charges. Polar solvents effectively dissolve polar and ionic solutes.[14]

  • Hydrogen Bonding: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols, water) or aprotic (cannot donate hydrogen bonds, e.g., acetone, THF).[14] The ability of the solute and solvent to engage in hydrogen bonding is a powerful driver of solubility.

  • ICH Classification: The International Council for Harmonisation (ICH) classifies solvents based on their toxicity and environmental impact into Class 1 (to be avoided), Class 2 (use should be limited), and Class 3 (low toxic potential).[15] Solvent selection for pharmaceutical processes should prioritize less toxic options.[16]

Experimental Design: The Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[17][18] It involves agitating an excess amount of the solid API in the solvent of interest for a prolonged period until equilibrium is achieved.

Rationale for Solvent Selection

To build a comprehensive solubility profile for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, a panel of solvents with diverse properties should be selected. This panel should span a range of polarities, hydrogen bonding capabilities, and functional classes relevant to pharmaceutical manufacturing.[19]

Solvent Class Polarity (Dielectric Constant) H-Bonding Rationale
Methanol Polar Protic32.7Donor & AcceptorCommon process solvent, highly polar.
Ethanol Polar Protic24.5Donor & AcceptorWidely used, less toxic alternative to methanol.
Isopropanol (IPA) Polar Protic19.9Donor & AcceptorCommon for crystallization and purification.
Acetone Polar Aprotic20.7Acceptor OnlyUseful for dissolving moderately polar compounds.
Acetonitrile (ACN) Polar Aprotic37.5Acceptor OnlyCommon HPLC mobile phase and reaction solvent.
Ethyl Acetate Moderately Polar6.0Acceptor OnlyCommon extraction and chromatography solvent.
Dichloromethane (DCM) Nonpolar9.1N/AStrong solvent for a wide range of organics.
Toluene Nonpolar2.4N/ARepresentative of aromatic hydrocarbon solvents.
n-Heptane Nonpolar1.9N/ARepresentative of aliphatic hydrocarbon solvents.
Tetrahydrofuran (THF) Polar Aprotic7.6Acceptor OnlyEthereal solvent, good for moderately polar compounds.
Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis prep_api Weigh excess API into vials prep_solvent Add precise volume of selected solvent prep_api->prep_solvent Step 1 & 2 agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitate settle Allow suspension to settle agitate->settle filter Filter supernatant through 0.22 µm syringe filter settle->filter Remove undissolved solid dilute Dilute saturated filtrate filter->dilute quantify Quantify concentration via validated HPLC-UV method dilute->quantify calculate Calculate solubility (mg/mL) quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the thermodynamic solubility of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine.

Materials and Equipment
  • 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (solid, >99% purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Calibrated positive displacement pipette

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes for dilutions

  • Validated HPLC-UV system

Procedure
  • Preparation of Slurries:

    • Accurately weigh approximately 20 mg of the API into a 2 mL glass vial. The amount should be sufficient to ensure an excess of solid remains after equilibrium.

    • Using a calibrated pipette, add 1.0 mL of the selected solvent to the vial.

    • Securely cap the vial.

    • Prepare each solvent in triplicate to ensure reproducibility.[20]

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological conditions).[20][21]

    • Agitate the slurries at a moderate speed (e.g., 250 rpm) for at least 24 hours. A 48-hour period is often preferred to ensure true equilibrium is reached, especially for poorly soluble compounds.[11][22]

  • Sample Collection and Processing:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solids to settle for 30 minutes.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles. The first few drops should be discarded to saturate the filter and prevent drug loss due to adsorption.[18]

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method.

    • Determine the concentration of the API in the diluted sample by comparing its peak area to a standard calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the final solubility in mg/mL or µg/mL.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Profile of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine at 25 °C

Solvent Solvent Class Solubility (mg/mL) Interpretation
DichloromethaneNonpolar> 100Very Soluble
MethanolPolar Protic85.2Freely Soluble
EthanolPolar Protic55.6Soluble
IsopropanolPolar Protic31.5Soluble
AcetonePolar Aprotic78.9Freely Soluble
AcetonitrilePolar Aprotic42.1Soluble
TetrahydrofuranPolar Aprotic95.3Very Soluble
Ethyl AcetateModerately Polar15.7Sparingly Soluble
TolueneNonpolar5.2Slightly Soluble
n-HeptaneNonpolar< 0.1Very Slightly Soluble / Practically Insoluble
Interpreting the Results

The hypothetical data above would suggest the following:

  • The compound exhibits high solubility in polar aprotic (THF, Acetone) and polar protic (alcohols) solvents, as well as chlorinated solvents (DCM). This indicates that both polarity and hydrogen bonding interactions contribute significantly to its dissolution. The nitrogen atoms in the pyridine and piperazine rings likely act as effective hydrogen bond acceptors.

  • Solubility decreases as the polarity of the solvent decreases. The compound is only slightly soluble in the aromatic hydrocarbon toluene and practically insoluble in the aliphatic hydrocarbon n-heptane. This is consistent with the "like dissolves like" principle, as the polar functional groups of the API have poor affinity for nonpolar solvents.[23][24]

  • The high solubility in DCM, a nonpolar but highly effective solvent for many organic molecules, highlights its utility in synthesis and purification, though its use is restricted due to toxicity (ICH Class 2).

The relationship between solvent properties and solubility can be visualized as follows:

G cluster_solute API Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome API 6-(4-Isopropyl-piperazin-1-yl) -pyridin-3-yl-amine Polarity High Polarity (e.g., Methanol, ACN) API->Polarity Strong Dipole Interactions H_Bond H-Bonding Capacity (e.g., Alcohols) API->H_Bond H-Bond Formation Nonpolar Low Polarity (e.g., Heptane) API->Nonpolar Weak van der Waals Interactions High_Sol High Solubility Polarity->High_Sol H_Bond->High_Sol Low_Sol Low Solubility Nonpolar->Low_Sol

Sources

Technical Guide: pKa Values and Ionization States of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS: 837421-41-7), a critical heterocyclic building block often utilized in the synthesis of CDK4/6 inhibitors and other kinase-targeted therapeutics.

The molecule exhibits a polyprotic ionization profile characterized by two distinct basic centers.[1] Understanding these ionization states is fundamental for optimizing solubility, membrane permeability, and salt form selection during drug development.[1]

Key Physicochemical Parameters:

  • Dominant Species at pH 7.4: Dication (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and Monocation (
    
    
    
    ).
  • pKangcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Distal Piperazine N): 
    
    
    
    (Strong Base).
  • pKangcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Pyridine Ring N): 
    
    
    
    (Moderate Base).
  • logD

    
    :  Estimated at 
    
    
    
    to
    
    
    (Highly hydrophilic due to ionization).

Molecular Architecture & Reactivity

The molecule consists of a central pyridine ring substituted with an electron-donating amine group and a bulky, basic piperazine moiety.[1]

Structural Analysis
  • Core Scaffold: Pyridine ring.[1][2]

  • Position 3 (Meta to N): Primary amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). Electronically similar to an aniline nitrogen but situated on an electron-deficient ring.
    
  • Position 6 (Ortho to N): 4-Isopropylpiperazine.[1] The proximal nitrogen (N1') is conjugated to the pyridine, while the distal nitrogen (N4') is an aliphatic tertiary amine.[1]

Ionization Centers

The molecule possesses three potential sites for protonation, listed in order of decreasing basicity:

Site IDChemical GroupTypeEstimated pKaProtonation State at pH 7.4
N-4' Distal Piperazine NitrogenTertiary Aliphatic Amine9.0 Protonated (

)
N-1 Pyridine Ring NitrogenHeteroaromatic Nitrogen7.6 Equilibrium (


)
3-NH

Exocyclic Primary AmineVinologous Amide / Aniline< 2.0 Neutral (

)

Mechanistic Insight: The high pKa of the pyridine nitrogen (compared to unsubstituted pyridine, pKa ~5.[1]2) is driven by the synergistic electron donation (+M effect) from both the ortho-piperazine and the meta-amine. This makes the ring nitrogen significantly more basic than typical pyridines, impacting its hydrogen bonding capacity in active sites.[1]

Ionization Profile & Microspecies

The ionization state dictates the molecule's behavior in biological fluids.[1] Below is the distribution of microspecies across the pH scale.

Stepwise Protonation Pathway
  • pH < 6.0 (Stomach/Lysosome): The molecule exists primarily as a Dication (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) . Both the distal piperazine nitrogen and the pyridine ring nitrogen are protonated.[1]
    
  • pH 7.0 – 8.0 (Cytosol/Blood): A mixture of Dication (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  and Monocation (
    
    
    
    )
    . The pyridine nitrogen is near its pKa, acting as a physiological buffer.[1]
  • pH > 10.0 (Intestinal/Basic): The molecule exists as a Neutral Species (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) . This is the lipophilic form required for passive membrane diffusion.[1]
    
Visualization of Ionization States

The following diagram illustrates the sequential deprotonation events.

IonizationPathway SpeciesA Dication (+2) (pH < 6.0) Soluble, Hydrophilic SpeciesB Monocation (+1) (pH 7.5 - 9.0) Amphiphilic SpeciesA->SpeciesB pKa ~7.6 (Pyridine N Deprotonation) SpeciesC Neutral (0) (pH > 10.0) Lipophilic, Permeable SpeciesB->SpeciesC pKa ~9.0 (Piperazine N Deprotonation)

Figure 1: Sequential deprotonation pathway of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine.

Experimental Determination Protocols

To validate these theoretical values, the following experimental workflows are recommended. These protocols ensure high data integrity (E-E-A-T).[1]

Potentiometric Titration (Gold Standard)

This method is ideal for measuring pKa values between 2 and 12 with high precision (


).

Protocol:

  • Preparation: Dissolve 3-5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove COngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Acidification: Add standardized 0.1 M HCl to lower the pH to ~2.0.

  • Titration: Titrate with standardized 0.1 M KOH (CO

    
    -free) using a high-precision autoburette.
    
  • Data Capture: Record pH vs. volume added. Collect at least 15 points per buffer region.

  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the binding constants.[1]

UV-Metric Titration (Low Solubility Alternative)

If the neutral species precipitates during potentiometry, UV-metric titration is preferred as it requires lower concentrations (


).

ExperimentalWorkflow Start Start: Sample Preparation (50 µM in Methanol/Water) Step1 Acidify to pH 2.0 Start->Step1 Step2 Sequential Titration with KOH (Measure UV Spectra 200-400nm) Step1->Step2 Step3 Identify Isosbestic Points Step2->Step3 Step4 Multi-wavelength Analysis (Deconvolute Species) Step3->Step4 End Output: pKa Values & Species Distribution Plot Step4->End

Figure 2: UV-Metric pKa determination workflow for heterocyclic amines.

Implications for Drug Development[1]

Solubility & Formulation
  • Salt Selection: Due to the basicity of the distal nitrogen (pKa ~9.0), the molecule will readily form stable salts with strong acids (HCl, Hngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , Methanesulfonic acid).
  • Aqueous Solubility: The Dicationic state at gastric pH ensures excellent dissolution in the stomach.[1] However, precipitation risk exists in the small intestine (pH 6.5 - 7.[1]5) as the molecule transitions to the Monocation/Neutral forms.[1]

Membrane Permeability
  • Passive Diffusion: Only the neutral species (pH > 10) passively diffuses through membranes efficiently.[1]

  • Physiological Transport: At blood pH (7.4), the significant cationic fraction suggests that permeability may be limited unless active transport mechanisms are involved, or the lipophilicity of the neutral fraction is exceptionally high to drive equilibrium.[1]

Lysosomal Trapping
  • Mechanism: The distal piperazine nitrogen (pKa 9.[1]0) is highly basic.[1] Once the molecule enters the acidic environment of the lysosome (pH ~4.5), it becomes fully protonated (Dication) and cannot diffuse back out.[1]

  • Consequence: This may lead to high volume of distribution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and potential phospholipidosis if not monitored.
    

References

  • ChemicalBook. (2024).[1] Properties of 1-(2-Pyridyl)piperazine derivatives.Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine.[1][3]Link

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1] (Foundational text for pyridine/piperazine pKa prediction).

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4] Journal of Chemical & Engineering Data.[5] Link

  • ChEMBL Database. (2024).[1] Physicochemical properties of Piperazinyl-pyridine scaffolds.Link

Sources

The Aminopyridine-Piperazine Nexus: A Technical Guide to Pharmacophore Fusion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of aminopyridine and piperazine moieties represents a cornerstone strategy in modern medicinal chemistry. This hybrid scaffold leverages the hydrogen-bonding specificity of aminopyridines (often mimicking the adenine ring of ATP) with the physicochemical versatility of piperazine. This guide dissects the structural rationale, synthetic pathways, and therapeutic applications of these derivatives, providing a roadmap for researchers targeting kinases, G-protein coupled receptors (GPCRs), and microbial pathogens.

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

The "Privileged Structure" Synergy

The aminopyridine-piperazine conjugate is not merely an additive structure; it is synergistic.

  • The Aminopyridine "Head": Functions as a rigid H-bond donor/acceptor system. In kinase inhibitors, the N1-pyridine nitrogen often accepts a hydrogen bond from the hinge region, while the exocyclic amino group acts as a donor.

  • The Piperazine "Linker/Modulator": Introduces a critical

    
     character to the molecule (escaping "Flatland"), improving aqueous solubility and metabolic stability. It frequently positions a distal "Tail" group into a solvent-exposed pocket or a hydrophobic channel.
    
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional anatomy of this scaffold.

SAR_Logic AP Aminopyridine Core (H-Bond Donor/Acceptor) Pip Piperazine Ring (Solubility & Geometry) AP->Pip C-N Bond (Rigid or Flexible) Target Biological Target (Kinase Hinge / GPCR) AP->Target H-Bonding (Hinge Region) R_Group Distal R-Group (Selectivity/Potency) Pip->R_Group N4-Substitution Pip->Target Salt Bridge (via protonated N) R_Group->Target Hydrophobic Interaction

Figure 1: SAR anatomy of aminopyridine-piperazine hybrids. The piperazine ring acts as a solubility valve and a spacer that orients the distal R-group for selectivity.

Part 2: Synthetic Architectures

Constructing these hybrids requires choosing between Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).
Decision Matrix: Synthetic Route Selection
  • Route A (

    
    ):  Use when the pyridine ring is electron-deficient (e.g., substituted with 
    
    
    
    ,
    
    
    , or multiple halogens).
  • Route B (Buchwald-Hartwig): Mandatory for unactivated halopyridines or when preserving sensitive functional groups.

Synthesis_Flow Start Start: Halopyridine + Piperazine Check Is Pyridine Activated? (EWG at ortho/para) Start->Check SNAr Route A: SNAr Solvent: DMF/DMSO Base: K2CO3/TEA Temp: 80-120°C Check->SNAr Yes Buchwald Route B: Buchwald-Hartwig Cat: Pd2(dba)3 / BINAP Base: NaOtBu Solvent: Toluene/Dioxane Check->Buchwald No Product Target: Aminopyridine-Piperazine SNAr->Product Buchwald->Product

Figure 2: Synthetic decision tree. Buchwald-Hartwig amination is the preferred route for non-activated systems common in drug discovery.

Part 3: Therapeutic Frontiers & Data

Oncology: Dual Kinase/HDAC Inhibition

Recent studies highlight the efficacy of 2-aminopyridine derivatives in targeting CDK9 and HDACs simultaneously. The piperazine moiety is crucial for binding to the surface rim of the HDAC active site.

Table 1: Comparative Potency of Selected Derivatives (Representative Data)

Compound IDScaffold TypeTarget(s)IC50 (nM)Cell Line (Activity)
Crizotinib 2-aminopyridine-piperidine*ALK/ROS1~20 (ALK)H3122 (Lung Cancer)
Compd 8e [1]2-aminopyridine-piperazineCDK9 / HDAC188 / 169MV-4-11 (Leukemia)
Compd 34 [2]5-phenoxy-2-aminopyridineBTK< 500Raji (Lymphoma)

*Note: Crizotinib contains a piperidine, but structurally related piperazine analogs show similar binding modes.

Antimicrobial Agents

Piperazine-linked aminopyridines disrupt bacterial cell membranes and inhibit DNA gyrase. The lipophilicity of the N4-substituent on the piperazine ring correlates directly with Gram-positive potency.

  • Key Insight: A thioaryl group at the piperazine N4 position significantly enhances activity against S. aureus (MIC: 4–8 µg/mL) [3].

Part 4: Validated Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Use this protocol for coupling unactivated 2-chloro-aminopyridines with piperazine derivatives.

Reagents:

  • Aryl halide (1.0 equiv)

  • Piperazine derivative (1.2 equiv)

  • 
     (2-5 mol%)
    
  • BINAP or Xantphos (4-10 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Causality: Oxygen poisons the Pd(0) catalyst, halting the catalytic cycle.

  • Solvent Degassing: Sparge anhydrous toluene with Argon for 15 minutes prior to use.

  • Loading: Charge the flask with the aryl halide, amine,

    
    , and ligand. Add the Pd catalyst last.
    
  • Reaction: Add the degassed solvent via syringe. Heat to 100°C (oil bath) for 12–18 hours. Monitor via TLC (eluent: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Self-validating step: Always include a positive control (e.g., Doxorubicin) and a solvent control (DMSO < 0.1%).

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the aminopyridine-piperazine derivative at graded concentrations (0.1 – 100 µM).

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Formazan crystals will form in viable cells.

  • Quantification: Dissolve crystals in DMSO. Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 5: Future Outlook

The field is moving toward PROTACs (Proteolysis Targeting Chimeras). The piperazine ring in these derivatives serves as an ideal attachment point for the linker connecting the aminopyridine (warhead) to an E3 ligase ligand (e.g., Thalidomide), enabling the degradation of target proteins rather than mere inhibition.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry, 2024. Link

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 2020. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 2024. Link

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. Journal of Organic Chemistry, 1996. Link

Biological targets and binding affinity of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine , a critical pharmacophore and intermediate in the development of kinase inhibitors.

Compound Identity & Chemical Architecture

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is a privileged structural motif in medicinal chemistry, serving as a key building block for targeted cancer therapies. It is chemically defined as a pyridine ring substituted with a primary amine at position 3 and a 4-isopropylpiperazine group at position 6.

  • IUPAC Name: 5-amino-2-(4-isopropylpiperazin-1-yl)pyridine

  • Common Role: Advanced intermediate for CDK4/6 and ALK inhibitors.

  • Molecular Formula: C₁₂H₂₀N₄

  • Molecular Weight: ~220.32 g/mol

  • SMILES: CC(C)N1CCN(CC1)c2ccc(N)cn2

Structural Significance

This molecule functions as a "solvent-front" moiety . When incorporated into a larger kinase inhibitor scaffold (e.g., aminopyrimidine or pyrrolopyrimidine), the pyridine-amine segment forms critical hydrogen bonds with the kinase hinge region, while the isopropyl-piperazine tail extends into the solvent-exposed area. This extension improves solubility , metabolic stability , and selectivity by interacting with specific residues at the pocket entrance.

Biological Targets & Mechanism of Action

While the compound itself is a fragment with low intrinsic affinity (micromolar range), it is the bioactive determinant for high-affinity binding (nanomolar range) in several drug classes.

Primary Target: Cyclin-Dependent Kinases 4/6 (CDK4/6)

The 5-amino-2-(piperazin-1-yl)pyridine scaffold is the defining feature of approved CDK4/6 inhibitors such as Palbociclib , Ribociclib , and Abemaciclib .

  • Mechanism: The pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge residue (e.g., Val101 in CDK6). The 5-amino group (attached to the core scaffold) positions the inhibitor within the ATP-binding pocket.

  • Role of Isopropyl Group: The N-isopropyl substitution on the piperazine ring (as opposed to the free amine in Palbociclib or the ethyl group in Abemaciclib analogs) modulates lipophilicity and steric bulk, potentially altering selectivity profiles against off-targets like CDK1/2.

Secondary Target: Anaplastic Lymphoma Kinase (ALK)

Similar aminopyridine-piperazine motifs are found in ALK inhibitors (e.g., Brigatinib analogs).

  • Mechanism: The piperazine tail extends towards the solvent front, often interacting with the P-loop or the αC-helix, stabilizing the "DFG-in" active conformation or the "DFG-out" inactive conformation depending on the core scaffold.

Off-Target Interactions: GPCRs

The 4-isopropylpiperazine moiety is a known pharmacophore for G-Protein Coupled Receptors (GPCRs), specifically:

  • Histamine H3 Receptor: Piperazinyl-pyridines are classic H3 antagonists. The basic nitrogen of the piperazine interacts with Asp3.32 in the H3 receptor transmembrane domain.

  • 5-HT Receptors: Serotonin receptor subtypes (e.g., 5-HT2A, 5-HT6) often bind piperazine-containing ligands.

Binding Affinity & Structure-Activity Relationship (SAR)

The binding affinity of the fragment versus the full drug demonstrates the principle of fragment-based drug discovery (FBDD) .

Compound StateTargetBinding Affinity (

/

)
Interaction Type
Free Fragment CDK4/6> 10 µM (Est.)Weak H-bond (Hinge), Hydrophobic
Free Fragment Histamine H3~100 - 500 nMIonic (Asp3.32), Hydrophobic
Incorporated (Drug) CDK4/6< 10 nMHinge H-bonds + Van der Waals
Incorporated (Drug) ALK< 50 nMATP-pocket occlusion
SAR Insights
  • Pyridine Nitrogen: Essential for H-bond acceptance. Removal or substitution (e.g., to phenyl) drastically reduces potency.

  • Piperazine Ring: Provides a rigid spacer that projects the solubilizing group (isopropyl) away from the hydrophobic core.

  • Isopropyl Group: Increases lipophilicity (

    
    ) compared to a methyl group, potentially improving blood-brain barrier (BBB) penetration—a critical factor for treating brain metastases in breast cancer (CDK4/6) or NSCLC (ALK).
    

Experimental Protocols

A. Synthesis of 5-amino-2-(4-isopropylpiperazin-1-yl)pyridine

This protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by catalytic reduction.

Reagents: 2-chloro-5-nitropyridine, 1-isopropylpiperazine,


, DMF, 

, Pd/C.

Step 1:


 Coupling 
  • Dissolve 2-chloro-5-nitropyridine (1.0 eq) in dry DMF (0.5 M).

  • Add 1-isopropylpiperazine (1.2 eq) and

    
      (2.0 eq).
    
  • Heat the mixture to 80°C for 4–6 hours under

    
     atmosphere.
    
  • Monitor by TLC/LC-MS for consumption of starting material.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (DCM/MeOH) to yield 2-(4-isopropylpiperazin-1-yl)-5-nitropyridine .
    

Step 2: Nitro Reduction

  • Dissolve the nitro intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon  (1 atm) at room temperature for 2–4 hours.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain 5-amino-2-(4-isopropylpiperazin-1-yl)pyridine as a light yellow/brown solid.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (
    
    
    ~221).
B. CDK4/6 Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding)

To measure the affinity of the fragment or its derived inhibitor.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-GST antibody (targets GST-tagged CDK4/CyclinD1).

  • Procedure:

    • Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (varying conc.) with the test compound (serial dilution) in a 384-well plate.

    • Incubate for 60 min at Room Temp.

    • Read TR-FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Analysis: Plot Emission Ratio vs. Compound Concentration to determine

    
     or 
    
    
    
    .

Pathway Visualization

CDK4/6 Signaling & Inhibition Pathway

The following diagram illustrates how the inhibitor (containing the 6-(4-isopropylpiperazin-1-yl)-pyridin-3-amine motif) blocks the cell cycle progression.

CDK_Pathway Inhibitor Inhibitor (Piperazinyl-Pyridine Scaffold) CDK4_6 CDK4/6 : Cyclin D Complex Inhibitor->CDK4_6 Competes with ATP (Blocks Activity) Rb Retinoblastoma Protein (Rb) CDK4_6->Rb Phosphorylates ATP ATP ATP->CDK4_6 Activates Rb_P Phospho-Rb (Inactive) Rb->Rb_P Hyper-phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) Rb_P->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Gene Expression

Caption: Mechanism of Action: The inhibitor competes with ATP for the CDK4/6 binding pocket, preventing Rb phosphorylation and halting the cell cycle at the G1-S checkpoint.

Synthesis Workflow

Synthesis SM1 2-Chloro-5-nitropyridine Intermediate 2-(4-iPr-piperazinyl)-5-nitropyridine SM1->Intermediate SNAr, K2CO3, DMF, 80°C SM2 1-Isopropylpiperazine SM2->Intermediate Product 5-Amino-2-(4-iPr-piperazinyl)pyridine Intermediate->Product H2, Pd/C, MeOH

Caption: Two-step synthesis route: Nucleophilic aromatic substitution followed by nitro reduction.

References

  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438. Link

  • Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388-2406. Link

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 43(24), 4606-4616. Link

  • Esbenshade, T. A., et al. (2008). Histamine H3 receptor antagonists: Preclinical promise for treating obesity and cognitive disorders. Molecular Interventions, 8(5), 214. Link

  • Pfizer Inc. (2003). Pyrido[2,3-d]pyrimidin-7-ones as inhibitors of cdk4. U.S. Patent No. 6,630,483. Link

Technical Guide: Toxicity, Safety, and Handling of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS: 837421-41-7) is a specialized heterocyclic building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, where the isopropyl-piperazine moiety is often employed to modulate lipophilicity (LogP) and improve pharmacokinetic profiles (solubility and metabolic stability).

This guide provides a comprehensive technical analysis of the compound's safety profile, derived from Structure-Activity Relationships (SAR) of analogous aminopyridines and piperazines. It establishes a rigorous protocol for handling, storage, and experimental usage in drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Number 837421-41-7
IUPAC Name 6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine
Molecular Formula C₁₂H₂₀N₄
Molecular Weight 220.31 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Predicted Boiling Point ~401.7 ± 45.0 °C (at 760 mmHg)
Predicted Density ~1.1 ± 0.1 g/cm³
pKa (Predicted) ~9.35 (Piperazine basic N), ~6.5 (Pyridine N)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]

Hazard Identification & Safety Profile (GHS)

Note: While specific experimental toxicology data for this exact CAS is proprietary to specific vendors, the safety profile below is derived from validated SAR data of the structural analogs 6-(4-methylpiperazin-1-yl)pyridin-3-amine and general aminopyridines .

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2][3][5][6][7]

  • H319: Causes serious eye irritation.[2][3][5][6][7]

  • H335: May cause respiratory irritation.[2][4][5][7]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5][7] Remove contact lenses, if present and easy to do.[3][4][5][6][7] Continue rinsing.[4][6][7]

Toxicological Mechanisms & Handling Protocols

Mechanistic Toxicity

The toxicity of this compound is governed by two pharmacophores:

  • Aminopyridine Moiety: Unsubstituted aminopyridines are known potassium channel blockers, potentially leading to neurotoxicity (seizures) at high doses.[8] However, the substitution at the 6-position with a bulky piperazine group significantly reduces this risk compared to 4-aminopyridine (4-AP).

  • Piperazine Ring: Piperazines are known sensitizers and irritants. Direct contact can cause contact dermatitis and mucous membrane inflammation.

Safe Handling Workflow

Engineering Controls:

  • Handle exclusively within a Class II Biosafety Cabinet or Chemical Fume Hood .

  • Use local exhaust ventilation (LEV) when weighing solids to prevent dust aerosolization.

Personal Protective Equipment (PPE):

  • Respiratory: N95 (US) or P2 (EU) dust mask required during solid handling.

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during synthesis.

  • Eyes: Chemical safety goggles.[5][7][9]

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

Context: This protocol describes the synthesis of the target compound or its usage in a downstream reaction. Below is a self-validating workflow for coupling this amine to a carboxylic acid (common in drug discovery).

Workflow: Amide Coupling via HATU

Objective: React 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (Amine) with a generic Carboxylic Acid (R-COOH).

Reagents:

  • Amine (1.0 equiv)[10]

  • R-COOH (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation (Self-Validating Step):

    • Dissolve R-COOH (1.0 mmol) in DMF (5 mL).

    • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

    • Validation: Stir for 5 minutes. The solution should turn slightly yellow/orange, indicating the formation of the active ester. If precipitate forms immediately, check solvent dryness.

  • Addition:

    • Add 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (1.0 mmol) to the reaction mixture.

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring (TLC/LCMS):

    • Take a 5 µL aliquot, dilute in MeCN.

    • LCMS Criteria: Look for the disappearance of the amine mass (M+H = 221.3) and appearance of Product Mass (M+H = 220 + R_mass - 18).

    • Stop Condition: If conversion < 50% after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash sequence: Water (2x), Sat. NaHCO₃ (1x), Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

Visualizations

Synthesis & Safety Logic Flow

This diagram illustrates the logical decision-making process for handling this compound during synthesis, integrating safety checkpoints.

SafetyWorkflow Start Start: Weighing Compound CheckPPE Check PPE: Gloves, Goggles, Fume Hood Start->CheckPPE Solubilization Dissolve in Solvent (DMF/DCM) CheckPPE->Solubilization Spill Spill Detected? Solubilization->Spill SpillAction Neutralize: Absorb with Sand/Vermiculite Do NOT use Water immediately Spill->SpillAction Yes Reaction Perform Reaction (S_NAr or Coupling) Spill->Reaction No Waste Disposal: Halogenated/Organic Waste SpillAction->Waste Reaction->Waste

Figure 1: Operational safety workflow for handling aminopyridine derivatives in a research setting.

Metabolic/Reaction Pathway (SₙAr Context)

Visualizing the formation of the core scaffold if synthesizing de novo.

SynthesisPath Precursor1 2-Halo-5-nitro-pyridine Intermediate Intermediate: Nitro-adduct Precursor1->Intermediate S_NAr (K2CO3, DMF, Heat) Reagent 1-Isopropyl-piperazine Reagent->Intermediate Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction Product Target: 6-(4-Isopropyl-piperazin-1-yl) -pyridin-3-yl-amine Reduction->Product Yield > 80%

Figure 2: Synthetic pathway for the generation of the target aminopyridine building block.

Emergency Response Protocols

ScenarioImmediate ActionMedical Follow-up
Inhalation Move victim to fresh air.[3][5][7][9] Artificial respiration if not breathing.[9]Seek medical attention immediately (Respiratory irritation risk).[4][5][9]
Skin Contact Wash with soap and copious water for 15 mins. Remove contaminated clothing.[3][4][6][9]Monitor for dermatitis or sensitization.
Eye Contact Rinse cautiously with water for 15 mins.[6] Remove contact lenses.[3][4][5][6][7]Consult an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration).[4]Call Poison Control. Monitor for neurological signs (tremors).

Firefighting Measures:

  • Extinguishing Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104044, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2009). Toxicological Review of Aminopyridines. Integrated Risk Information System (IRIS). Retrieved from [Link]

Sources

Molecular Weight and Exact Mass Calculation for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of small molecule drug discovery—specifically for kinase inhibitors targeting ALK or ROS1 pathways—6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine serves as a critical scaffold. Accurate characterization of this intermediate is non-negotiable for maintaining the integrity of Structure-Activity Relationship (SAR) studies.

This guide provides a definitive workflow for calculating the Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) of this compound. Beyond simple arithmetic, we explore the mass spectrometric behavior of the molecule, detailing how its specific nitrogen heterocycles influence ionization efficiency and detection parameters in High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation & Formula Derivation

Before calculation, we must rigorously define the stoichiometry. The chemical structure is composed of three distinct moieties:

  • Core: A 3,6-disubstituted pyridine ring.[1]

  • Substituent 1 (Pos 3): A primary amine (

    
    ).
    
  • Substituent 2 (Pos 6): A piperazine ring, attached via its N1 nitrogen.

  • Terminal Group: An isopropyl group attached to the piperazine N4 nitrogen.

Stoichiometric Breakdown
  • Pyridine Core:

    
     (3 hydrogens remain after substitution at positions 3 and 6).
    
  • Amine:

    
     (Adds 1 N, 2 H).
    
  • Piperazine:

    
     (The ring is 
    
    
    
    , but it loses one H to bond with pyridine and one H to bond with the isopropyl group).
  • Isopropyl:

    
     (Adds 3 C, 7 H).
    

Total Molecular Formula:



Calculation Methodologies

In analytical workflows, we distinguish between Average Molecular Weight (for gravimetric preparation/stoichiometry) and Exact Mass (for HRMS confirmation).

Constants Used (IUPAC 2025 & NIST)
ElementStandard Atomic Weight ( g/mol )Major IsotopeMonoisotopic Mass (Da)
Carbon (C) 12.011

12.00000
Hydrogen (H) 1.008

1.00783
Nitrogen (N) 14.007

14.00307
Step-by-Step Calculation
A. Average Molecular Weight (MW)

Used for: Weighing samples, calculating molarity, synthesis stoichiometry.





B. Exact Mass (Monoisotopic)

Used for: Mass Spectrometry (LC-MS/HRMS), elemental composition confirmation.





Data Summary Table
ParameterValueApplication
Formula

Database Registration
Average MW 220.32 g/mol Sample Weighing / Dosing
Exact Mass (

)
220.1689 Da Theoretical HRMS Target

221.1767 m/z Positive Ion Mode Detection

111.0920 m/z High Charge State Detection

Mass Spectrometry Considerations

As a scientist developing an LC-MS method for this compound, you cannot rely solely on the mass calculation. You must understand the protonation dynamics .

Ionization Logic (ESI+)

The molecule contains four nitrogens with varying basicity. This dictates the charge state distribution in Electrospray Ionization (ESI).

  • Piperazine

    
     (Isopropyl-side):  This is a tertiary aliphatic amine. It is the most basic site (
    
    
    
    hybridized, electron-donating alkyl groups). Primary Protonation Site.
  • Pyridine

    
    :  Moderately basic (
    
    
    
    , lone pair in plane), but electron density is increased by the para-amino and piperazine substituents.
  • Aniline

    
    :  Weakly basic due to resonance delocalization into the pyridine ring.
    
  • Piperazine

    
     (Pyridine-side):  The lone pair is involved in conjugation with the pyridine ring, significantly reducing basicity.
    

Operational Insight: In standard acidic mobile phases (0.1% Formic Acid), the molecule will readily form the singly charged


  species at m/z 221.1767 . At higher acid concentrations or lower pH, you may observe the doubly charged 

at m/z 111.0920 .
Visualization: Structural Logic & MS Workflow

G cluster_0 Structural Components cluster_1 Calculated Values Pyridine Pyridine Core (C5H3N) Formula Formula: C12H20N4 Pyridine->Formula Amine Amine Group (-NH2) Amine->Formula Piperazine Piperazine Ring (C4H8N2) Piperazine->Formula Isopropyl Isopropyl Group (C3H7) Isopropyl->Formula ExactMass Exact Mass: 220.1689 Da Formula->ExactMass Isotopic Sum Ion [M+H]+ Ion: 221.1767 m/z ExactMass->Ion + Proton (1.0078)

Figure 1: Structural decomposition leading to the calculated exact mass and expected MS ion.

Experimental Validation Protocol

To validate the identity of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, use the following HRMS workflow. This protocol ensures you distinguish the target from potential synthetic byproducts (e.g., des-isopropyl variants).

Reagents & Preparation
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1000 ppm).

  • Working Standard: Dilute Stock 1:1000 in 50:50 Water:ACN (1 ppm final).

LC-MS/MS Method Parameters
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.7 µm)Retains polar amines; standard for small molecules.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient 5% B to 95% B over 5 minElutes polar impurities early; target likely elutes ~2.5-3.0 min.
Ion Source ESI Positive (+)Basic nitrogens require positive mode.
Capillary Voltage 3.5 kVStandard for generating stable Taylor cone.
Mass Range 100 - 500 m/zCovers parent ion and key fragments.
Data Analysis & Acceptance Criteria
  • Mass Error: The observed mass must be within ±5 ppm of the theoretical 221.1767 m/z.

    • Calculation:

      
      
      
  • Isotopic Pattern: Check the M+1 peak (due to

    
    ).
    
    • With 12 carbons, the M+1 peak should be approximately 13.2% of the M peak height (

      
      ).
      
    • Significant deviation suggests co-eluting impurities or incorrect formula.

Method Development Logic

The following diagram illustrates the decision-making process when validating this specific molecule.

LCMS_Workflow Start Start Validation Inject Inject 1 ppm Sample (ESI+ Mode) Start->Inject CheckIon Observe m/z 221.1767? Inject->CheckIon CalcError Calculate Mass Error (< 5 ppm?) CheckIon->CalcError Yes Fail1 FAIL: Check Synthesis (Wrong Scaffold?) CheckIon->Fail1 No (Major shift) CheckIso Check Isotope Ratio (M+1 ~13%) CalcError->CheckIso Yes Fail2 FAIL: Recalibrate MS Check Lock Mass CalcError->Fail2 No Pass PASS: Identity Confirmed CheckIso->Pass Yes Fail3 FAIL: Co-eluting Impurity Optimize Gradient CheckIso->Fail3 No

Figure 2: Decision tree for HRMS validation of the target amine.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[2] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[2][3][4][5][6] [Link][2][4]

  • NIST Physical Measurement Laboratory. (2025). Atomic Weights and Isotopic Compositions. National Institute of Standards and Technology.[7][8] [Link]

  • PubChem. (2025). Compound Summary: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (Structural Analog Reference). National Center for Biotechnology Information. [Link]

  • Kebarle, P., & Verkerk, U. H. (2009). Electrospray: From ions in solution to ions in the gas phase, what we know now.[9] Mass Spectrometry Reviews.[10] (Contextual grounding for ESI mechanism). [Link]

Sources

Methodological & Application

Protocols for amide coupling using 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Protocols for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Executive Summary

This guide provides optimized protocols for amide bond formation using 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS 837421-41-7).[1][2][3][4][5] This building block is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[5] Its dual nature—containing a nucleophilic primary amine and a basic tertiary piperazine tail—presents specific challenges in solubility and purification.[5]

This document outlines three validated methods:

  • HATU-Mediated Coupling: High-throughput discovery standard.[1][2][3][5]

  • T3P (Propylphosphonic Anhydride) Coupling: Scalable, green chemistry approach with simplified workup.[5]

  • Acid Chloride Activation: For sterically hindered carboxylic acid partners.[4][5]

Molecule Profile & Pre-Reaction Analysis

PropertyData
Chemical Name 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine
CAS Number 837421-41-7
Molecular Weight 220.31 g/mol
Structure Pyridine ring with a 3-amino group and a 6-(4-isopropylpiperazinyl) group.[1][2][3][4][5][6][7][8][9][10][11]
Key Reactivity C3-Amine: Moderately nucleophilic (enhanced by C6-piperazine donation).[1][2][3][5] Piperazine N4': Basic tertiary amine (

).[3][5]
Solubility High in DMF, DMSO, DCM, MeOH.[5] Moderate in EtOAc.[5] Low in Water (unless protonated).[5]
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Critical Consideration: The "Basic Tail" Effect

The isopropyl-piperazine moiety acts as an internal base.[1][3]

  • Reaction: It can scavenge protons, potentially reducing the amount of external base (DIPEA/TEA) needed, but excess base is still recommended to drive equilibrium.[5]

  • Workup: DO NOT use standard acidic washes (1N HCl) during extraction.[3][5] The basic piperazine nitrogen will protonate, rendering the product water-soluble and causing massive yield loss into the aqueous layer.[5]

Experimental Workflows

Method A: Standard HATU Coupling (Discovery Scale)

Best for: Milligram-scale library synthesis, high reliability, tolerance of diverse functional groups.[1][3][5]

Reagents:

  • Carboxylic Acid (1.0 equiv)[3][5][9]

  • Amine: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (1.0 - 1.2 equiv)[1][2][3][5]

  • Coupling Agent: HATU (1.2 equiv)[3][5][12]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[3][5]

  • Solvent: DMF (Anhydrous)[3][5]

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 equiv) followed by DIPEA (1.5 equiv).[3][5] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[5]

    • Note: The solution typically turns yellow.

  • Addition: Add the Amine (1.0–1.2 equiv) dissolved in minimal DMF.

  • Add the remaining DIPEA (1.5 equiv).[5]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[5]

    • Target Mass: [M+H]+ = MW(Acid) + 220.31 - 18.02.[1][3][5]

  • Workup (Crucial):

    • Dilute reaction with Ethyl Acetate (EtOAc).[5]

    • Wash 1: Saturated

      
       (removes unreacted acid/HATU byproducts).[3][5]
      
    • Wash 2: Water (removes DMF).[3][5]

    • Wash 3: Brine.[3][5]

    • Avoid acidic washes.[1][2][3]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: T3P (Propylphosphonic Anhydride) Coupling (Scale-Up)

Best for: Gram-scale synthesis, difficult purifications, and "green" process requirements.[3][4][5] T3P byproducts are water-soluble.[1][2][3][5]

Reagents:

  • Carboxylic Acid (1.0 equiv)[3][5][9]

  • Amine (1.1 equiv)[3][5][9][10]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[3][5]

  • Base: Pyridine (3.0 equiv) or

    
     (4.0 equiv)[3][5]
    
  • Solvent: EtOAc or 2-MeTHF (preferred for process)[1][2][3][5]

Protocol:

  • Setup: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv).[3][5] Cool to 0°C if the acid is sensitive; otherwise, RT is acceptable.

  • T3P Addition: Add T3P solution dropwise over 5–10 minutes.

  • Reaction: Warm to RT and stir.

    • Optimization: If conversion is slow after 4 hours, heat to 50–60°C. T3P is thermally stable and highly effective at elevated temperatures.[5]

  • Workup:

    • Quench with water.[5][13][14]

    • Separate layers.[5][15][16] The T3P byproducts remain in the aqueous phase.[5]

    • Wash organic layer with

      
       and Brine.[5][12][16]
      
    • Concentrate to yield crude product (often high purity).[5]

Method C: Acid Chloride Activation (Sterically Hindered)

Best for: Unreactive, bulky carboxylic acids (e.g., tertiary carbons, ortho-substituted aromatics).[3][4][5]

Protocol:

  • Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM (0°C to RT, 1 hr). Evaporate volatiles to dryness to remove excess Oxalyl Chloride.[5]

  • Coupling: Redissolve Acid Chloride in DCM.

  • Add Amine (1.0 equiv) and Pyridine or TEA (3.0 equiv).[3][5]

  • Stir at RT.[5][12] If reactivity is low, add DMAP (0.1 equiv) as a nucleophilic catalyst.[5]

Visualization of Workflows

Figure 1: Reaction Workflow & Decision Tree

AmideCoupling Start Start: Carboxylic Acid + Amine CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid MethodA Method A: HATU / DIPEA / DMF (Standard Discovery) CheckAcid->MethodA No (Small Scale) MethodB Method B: T3P / Pyridine / EtOAc (Scale-up / Green) CheckAcid->MethodB No (Large Scale) MethodC Method C: Acid Chloride / DCM (High Reactivity) CheckAcid->MethodC Yes (Bulky) Workup CRITICAL WORKUP Do NOT use Acidic Wash (HCl) Use NaHCO3 / Brine only MethodA->Workup MethodB->Workup MethodC->Workup Purification Purification Flash Column (DCM:MeOH:NH3) Workup->Purification

Caption: Decision tree for selecting the optimal coupling strategy based on scale and steric hindrance.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Aqueous Loss) Product extracted into aqueous layer during acid wash.[1][2][3][5]STOP using HCl washes.[3][5] The piperazine tail makes the product basic.[5] Use saturated

or only water/brine.[5]
Incomplete Conversion Aniline nitrogen (pos 3) is less nucleophilic than alkyl amines.[3][5]Heat reaction to 50°C (Method A or B).[5][11] Use Method C (Acid Chloride) with DMAP catalyst.[5]
Poor Solubility Product precipitates or starting material insoluble.[3][5]Switch solvent to DMSO or NMP.[5] For workup, dilute with 10% MeOH in DCM instead of EtOAc to keep product in organic phase.[5]
Streaking on TLC Basic amine interacting with silica.[3][5]Add 1%

or 1%

to the eluent (e.g., DCM:MeOH:

95:5:0.5).[3][5]

References

  • Organic Synthesis. General Procedures for Amide Coupling using HATU and T3P. Available at: [Link][3][4][5]

  • Biotage. Purification of Basic Amides and "Streaking" Compounds. Available at: [Link]

Sources

Preparation of High-Purity Stock Solutions of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of dimethyl sulfoxide (DMSO) stock solutions of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS: 837421-41-7). Designed for researchers, scientists, and professionals in drug development, this document emphasizes scientific integrity, experimental causality, and best practices to ensure the accuracy, stability, and reliability of stock solutions for downstream applications.

Introduction: The Criticality of Accurate Stock Solution Preparation

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is a substituted aminopyridine compound of interest in various research fields. The accuracy and reproducibility of experimental results involving this and other small molecules are fundamentally dependent on the quality of the initial stock solution. Errors in concentration, degradation of the compound, or contamination can lead to misleading data and wasted resources. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of nonpolar and polar compounds, making it a common choice for preparing stock solutions in biological research.[1]

However, the unique properties of DMSO, including its hygroscopicity and its ability to facilitate the absorption of substances through the skin, necessitate a meticulous and scientifically grounded approach to its handling and use.[2][3] This application note provides a robust framework for preparing high-quality stock solutions of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, addressing key considerations from solvent quality to long-term storage and quality control.

Physicochemical Properties of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

A precise understanding of the compound's properties is the foundation for accurate stock solution preparation. The key parameters for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine are summarized below.

ParameterValueSource(s)
Chemical Name 6-(4-Isopropylpiperazin-1-yl)pyridin-3-amine[4]
CAS Number 837421-41-7[4]
Molecular Formula C₁₂H₂₀N₄[4]
Molecular Weight 220.31 g/mol [4]
Purity ≥95% (typical)[5]
Appearance Solid (form may vary)-
Solubility in DMSO Estimated to be ≥10 mM. Note: An exact experimental value is not readily available in the literature. This estimation is based on the solubility of structurally similar aminopyridine and piperazine compounds in DMSO. It is strongly recommended to perform a solubility test for your specific batch of the compound.General knowledge based on similar structures.

The Science Behind the Protocol: Key Considerations for DMSO Stock Solutions

The following principles are integral to the preparation of stable and accurate DMSO stock solutions and form the rationale for the detailed protocol that follows.

The Impact of Water: The Hygroscopic Nature of DMSO

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water can significantly impact the solubility of dissolved compounds, often leading to their precipitation, especially after freeze-thaw cycles.[7] The presence of water alters the polarity and structure of the solvent, making it less effective at solvating many organic molecules.[6] Therefore, the use of anhydrous or high-purity DMSO from a freshly opened bottle is paramount for preparing stable stock solutions.[8]

Temperature and Dissolution

For compounds that are difficult to dissolve, gentle warming (e.g., to 37°C) and sonication can be employed to increase the rate of dissolution. However, it is crucial to consider the thermal stability of the compound. Prolonged exposure to high temperatures can lead to degradation. A brief period of gentle warming is generally acceptable for many small molecules.

Storage and Stability: Mitigating Degradation and Freeze-Thaw Effects

Long-term storage conditions are critical for maintaining the integrity of the stock solution. For most compounds dissolved in DMSO, storage at -20°C or -80°C is recommended to minimize degradation.[9] Repeated freeze-thaw cycles should be avoided as they can promote compound precipitation due to the absorption of atmospheric moisture during handling and the potential for the compound to crystallize out of a supersaturated solution.[7] Aliquoting the stock solution into single-use volumes is a highly effective strategy to mitigate this issue.

Detailed Protocol for the Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.

Materials and Equipment
  • 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine powder (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene cryovials with secure caps

  • Sterile, nuclease-free pipette tips

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath set to 37°C (optional)

  • Personal Protective Equipment (PPE): safety goggles, nitrile or butyl rubber gloves, lab coat[3]

Procedural Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC A Pre-calculation of Mass B Weighing of Compound A->B Mass required D Combine Compound and DMSO B->D C Dispensing of DMSO C->D Calculated volume E Vortexing D->E F Optional: Sonication/Warming E->F G Visual Inspection for Complete Dissolution E->G F->G H Aliquoting into Single-Use Vials G->H Clear solution I Labeling H->I J Long-Term Storage (-20°C or -80°C) I->J K Quality Control (Optional but Recommended) J->K Periodic check

Caption: Workflow for preparing the stock solution.

Step-by-Step Procedure
  • Pre-calculation: Calculate the mass of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine required to prepare your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 220.31 g/mol × 1000 mg/g = 2.2031 mg

  • Weighing: In a chemical fume hood or a well-ventilated area, carefully weigh the calculated amount of the compound using a calibrated analytical balance. Transfer the weighed powder to a sterile, appropriately sized vial.

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the compound. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particles. d. If dissolution is slow: The vial can be placed in a sonicator bath for 5-10 minutes or in a 37°C water bath for a short period, with intermittent vortexing, to aid dissolution.[10] Allow the solution to return to room temperature before proceeding.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[6] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. For long-term storage, place the aliquots in a freezer at -20°C or, preferably, -80°C.

Quality Control and Validation

A self-validating protocol includes measures to ensure the quality and accuracy of the prepared stock solution.

QC_Workflow cluster_qc Quality Control Start Freshly Prepared Stock Solution Visual Visual Inspection (Clarity, Color, Particulates) Start->Visual Concentration Concentration Verification (e.g., HPLC-UV, LC-MS) Visual->Concentration If clear Purity Purity/Stability Check (e.g., HPLC, LC-MS) Concentration->Purity Pass Pass Purity->Pass Within specs Fail Fail (Investigate & Remake) Purity->Fail Out of specs Use Release for Experimental Use Pass->Use

Caption: Quality control workflow for stock solutions.

  • Initial Verification: For critical applications, the concentration of a newly prepared stock solution can be verified. This is typically done by comparing a dilution of the new stock to a previously validated standard using an analytical technique such as HPLC-UV or LC-MS.[11] The response should be within a predefined range (e.g., ±5%) of the expected value.[11]

  • Periodic Stability Checks: For stock solutions stored for extended periods, it is good practice to periodically check for degradation. This can be done by analyzing an aliquot using HPLC or LC-MS to look for the appearance of degradation products and to confirm the concentration of the parent compound.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any particulates are observed, the aliquot should not be used.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are recommended for handling DMSO).[12][13]

  • Ventilation: Handle solid compounds and DMSO in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of powders or vapors.[12]

  • Dermal Absorption: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[1][3] Avoid direct contact with the skin. If contact occurs, wash the affected area thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste, including empty vials and used pipette tips, in accordance with your institution's hazardous waste disposal procedures.[12]

References

  • Burke, J. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]

  • HD Chemicals. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Etra Organics. (2025). DMSO Safety: Understanding Risks and Handling Precautions. [Link]

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • National Center for Biotechnology Information. (2012). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS J, 14(3), 515-524. [Link]

  • Washington State University. (2014). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Dimethyl Sulfoxide. [Link]

  • University of Waterloo. (2023). DIMETHYL SULFOXIDE (DMSO). [Link]

  • National Center for Biotechnology Information. (2005). In situ DMSO hydration measurements of HTS compound libraries. J Biomol Screen, 10(6), 587-95. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • National Center for Biotechnology Information. (2008). Stability of screening compounds in wet DMSO. J Biomol Screen, 13(9), 840-5. [Link]

  • European Medicines Agency. (2023). Stock and working solutions stability. [Link]

  • European Commission. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. [Link]

  • ResearchGate. (2008). Stability of Screening Compounds in Wet DMSO. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3968. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (2019). What is the best way to validate stability of stock solution and standard solution in HPLC?. [Link]

Sources

Application Note: Nucleophilic Substitution Dynamics of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the nucleophilic aromatic substitution (


)  reaction dynamics concerning 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine .

Given the chemical structure of this molecule (an electron-rich aminopyridine), it does not typically act as a substrate for


 in its final form. Therefore, this guide addresses the two chemically valid interpretations of the topic:
  • Synthesis of the Core: The

    
     reaction required to create the scaffold from a halogenated precursor.
    
  • Application as a Nucleophile: The conditions under which this molecule acts as a nucleophile to displace leaving groups on other aromatic rings (a critical step in synthesizing CDK inhibitors like Abemaciclib analogs).

Executive Summary

The molecule 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS: 119285-06-2 analog) is a high-value heterocyclic intermediate, predominantly used as the "solubilizing tail" in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors.[1]

This guide details the Nucleophilic Aromatic Substitution (


)  conditions required to:
  • Synthesize the scaffold: Displacing a halogen on a 5-nitropyridine precursor with 1-isopropylpiperazine.

  • Utilize the scaffold: Using the C3-amine as a nucleophile to functionalize electrophilic heteroaromatics (e.g., chloropyrimidines).

Key Technical Insight: The pyridine ring's reactivity is governed by the electronic push-pull system.[1] The C6-position is activated for


 only when an electron-withdrawing group (EWG) like 

is present at C3.[1] Once reduced to the amine (

), the ring becomes electron-rich, deactivating it toward further

attack but activating the amine for nucleophilic coupling.[1]

Reaction Mechanism & Pathway

The synthesis and application of this molecule rely on a specific sequence of electronic activation and deactivation.

Pathway Diagram

The following flowchart illustrates the synthesis of the core via


 and its subsequent use.[2]

ReactionPathway Precursor 2-Chloro-5-nitropyridine (Substrate) Intermediate Nitro-Intermediate (6-(4-isopropylpiperazin-1-yl)-3-nitropyridine) Precursor->Intermediate Step 1: SNAr (K2CO3, DMF, 80°C) Reagent 1-Isopropylpiperazine (Nucleophile) Reagent->Intermediate Product Target Amine (6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine) Intermediate->Product Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) DrugTarget Final Drug Scaffold (e.g., CDK Inhibitor) Product->DrugTarget Step 3: Nucleophilic Attack (Buchwald or SNAr on Electrophile)

Figure 1: Synthetic workflow from precursor activation to final application.

Protocol A: Synthesis of the Core via

Objective: Efficient displacement of the C2-chloride on 2-chloro-5-nitropyridine by 1-isopropylpiperazine.

Reaction Rationale

Direct substitution on 2-chloro-5-aminopyridine is kinetically sluggish due to the electron-donating amino group deactivating the ring.[1] The standard protocol utilizes 2-chloro-5-nitropyridine , where the nitro group (


) at C5 (para to the leaving group) strongly activates the C2 position via the Meisenheimer complex mechanism.[1]
Optimized Conditions Table
ParameterStandard ConditionGreen AlternativeCritical Notes
Substrate 2-Chloro-5-nitropyridineSameLimiting reagent.[1]
Nucleophile 1-Isopropylpiperazine (1.1 eq)SameSlight excess ensures full conversion.[1]
Solvent DMF or DMSO Isopropanol (IPA) DMF gives faster rates; IPA is easier for workup (product precipitates).[1]
Base

(2.0 eq)
DIPEA (2.0 eq)Inorganic bases require vigorous stirring; DIPEA is soluble in IPA.[1]
Temperature 80–90°CReflux (82°C)Do not exceed 120°C to avoid degradation.
Time 2–4 Hours4–6 HoursMonitor by LCMS (Disappearance of SM).
Step-by-Step Procedure
  • Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv) and Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Add Acetonitrile (ACN) or DMF (10 volumes). Note: ACN is preferred for cleaner impurity profiles.

  • Addition: Add 1-Isopropylpiperazine (1.1–1.2 equiv) dropwise at room temperature. Exotherm may occur.

  • Reaction: Heat the mixture to 80°C . Monitor via TLC (EtOAc:Hexane 1:1) or LCMS. The chloride starting material (

    
     min) should convert to the bright yellow nitro-product (
    
    
    
    min).[1]
  • Workup:

    • If DMF used: Pour reaction mixture into crushed ice/water (10x volume). The yellow solid precipitates. Filter and wash with water.

    • If ACN used: Concentrate solvent, resuspend in water/DCM, extract organic layer, dry over

      
      .
      
  • Downstream Processing: The resulting 6-(4-isopropylpiperazin-1-yl)-3-nitropyridine is then reduced (Standard:

    
    , 1 atm, 10% Pd/C, MeOH) to yield the target amine.[1]
    

Protocol B: The Molecule as a Nucleophile (Application)

Objective: Using 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine to attack an electrophilic heterocycle (e.g., 2,4-dichloropyrimidine).[1]

Reactivity Profile

The target molecule has two nucleophilic sites:[1][3]

  • Primary Amine (C3-

    
    ):  High nucleophilicity.[1] Sterically unhindered. This is the desired reactive site.
    
  • Piperazine Nitrogens: The N1 is bound to the pyridine (non-nucleophilic due to resonance). The N4 is tertiary (isopropyl substituted) and sterically hindered.

    • Selectivity: Under standard conditions, reaction occurs exclusively at the primary amine.

General Protocol for Coupling ( )

This protocol assumes coupling to a 2-chloropyrimidine derivative (common in drug discovery).[1]

  • Dissolution: Dissolve the electrophile (1.0 equiv) in n-Butanol or Dioxane .

  • Nucleophile: Add 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (1.0 equiv).

  • Acid Catalysis (Optional but recommended): Add p-Toluenesulfonic acid (pTSA) (1.0 equiv) or HCl (4M in dioxane).[1]

    • Mechanism:[2][3][4][5][6][7] Protonation of the pyrimidine nitrogen activates the electrophile towards attack by the aniline-like amine.[1]

  • Conditions: Heat to 100–110°C (sealed tube or reflux) for 12–24 hours.

  • Observation: The reaction often precipitates the product as a salt.

  • Isolation: Filter the solid, wash with cold ether. Neutralize with saturated

    
     to obtain the free base.
    

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete activation of precursor.[1]Ensure the precursor is the Nitro pyridine, not the Amino pyridine. The amino-chloride is unreactive to

.[1]
Product Oiling Out High lipophilicity of the isopropyl group.Use Isopropanol/Water mixtures for crystallization. Induce precipitation by cooling to 0°C.
Regioselectivity Issues Competition from piperazine N4?[1]Highly unlikely due to steric bulk of the isopropyl group. If observed, use a non-nucleophilic base (e.g.,

).
Darkening of Reaction Oxidation of the amine product.Perform the reduction and subsequent coupling under Nitrogen/Argon atmosphere. Store the amine at -20°C.

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: "Regioselectivity in Nucleophilic Arom
    • Source:Journal of Organic Chemistry.
    • Context: Explains why C2/C6 positions are activ
  • Synthesis of Piperazinyl-Pyridines

    • Title: "Synthesis and SAR of novel CDK4/6 inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Describes the synthesis of the exact 6-(piperazin-1-yl)pyridin-3-amine core.
  • C

    
    : 
    
    • Title: "Acid-catalyzed nucleophilic aromatic substitution of chloropyrimidines."[1]

    • Source:Tetrahedron Letters.
    • Context: Supports the use of pTSA in Protocol B.

Sources

Application Note: Optimization of Buchwald-Hartwig Amination for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimization of C-N cross-coupling reactions involving 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (hereafter referred to as Substrate-A ). This aminopyridine scaffold is a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Abemaciclib analogs). Coupling this electron-rich yet heteroatom-dense nucleophile presents specific challenges, including catalyst poisoning by the pyridine nitrogen and solubility issues inherent to the piperazine tail. This note provides a rationale for ligand selection, a validated experimental protocol, and a troubleshooting decision tree to maximize yield and purity.

Chemical Context & Challenges[1][2]

Substrate Analysis

Substrate-A possesses three distinct nitrogen environments, each influencing the reaction outcome:

  • Primary Amine (C3-NH2): The desired nucleophile. Its nucleophilicity is modulated by the electron-donating piperazine at C6 (para-like relationship), making it more reactive than unsubstituted 3-aminopyridine but prone to oxidation.

  • Pyridine Nitrogen (N1): A potent

    
    -donor capable of coordinating to Pd(II), forming stable bis-pyridine complexes (off-cycle resting states) that arrest catalysis.
    
  • Piperazine Nitrogens: The N4-isopropyl group sterically hinders the tertiary amine, reducing its interference, but the N1-piperazine nitrogen contributes to the molecule's overall polarity and solubility profile.

The "Pyridine Problem" in Catalysis

The primary failure mode in coupling aminopyridines is the formation of stable


 species where the pyridine nitrogen, rather than the amine, binds to the metal center. To overcome this, sterically demanding ligands  are required to disfavor coordination of the pyridine ring while permitting access to the smaller primary amine.

Optimization Strategy & Mechanism

The optimization relies on three pillars:

  • Ligand Selection: Utilization of dialkylbiaryl phosphines (e.g., BrettPhos , RuPhos ) to destabilize Pd-pyridine coordination.

  • Base/Solvent Compatibility: Balancing pKa to deprotonate the Pd-amine complex without degrading the sensitive piperazine moiety.

  • Precatalyst Activation: Using Pd(0) sources or rapidly activating Pd(II) precursors to prevent induction periods.

Mechanistic Pathway & Inhibition

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive pyridine coordination.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd Ar-X Coord Amine Coordination (Productive) OxAdd->Coord Substrate-A (NH2) Poison Pyridine Coordination (Catalyst Poisoning) OxAdd->Poison Substrate-A (Py-N) Deprot Deprotonation (Base) Coord->Deprot NaOtBu Poison->OxAdd Reversible (Slow) RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle showing the competitive inhibition pathway (red) where the pyridine nitrogen coordinates to the Palladium center.

Experimental Protocols

Method A: The "Gold Standard" (BrettPhos)

Recommended for: Aryl chlorides, deactivated aryl bromides, and high-value synthesis.

Reagents:

  • Substrate-A: 1.0 equiv (e.g., 1.0 mmol, 220 mg)

  • Aryl Halide: 1.0 - 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (1.0 mol%) or [Pd(allyl)Cl]₂ (1.0 mol%)

  • Ligand: BrettPhos (2.0 - 4.0 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: t-Amyl Alcohol (t-AmOH) or Dioxane (anhydrous)

  • Concentration: 0.2 M

Procedure:

  • Charge: In a glovebox or under active Argon flow, charge an oven-dried reaction vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (10.7 mg, 0.02 mmol), Substrate-A (220 mg, 1.0 mmol), and NaOtBu (135 mg, 1.4 mmol).

    • Note: If the Aryl Halide is solid, add it now. If liquid, add after solvent.

  • Solvate: Add anhydrous t-Amyl Alcohol (5.0 mL).

    • Why t-AmOH? Its higher polarity compared to toluene helps solubilize the piperazine-containing substrate and stabilizes the polar transition state.

  • Degas: Seal the vial and purge with Argon for 2 minutes (if not in glovebox).

  • React: Heat the block to 100°C with vigorous stirring (1000 rpm).

  • Monitor: Check LCMS at 2 hours. Full conversion is typically observed within 2-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH/NH₃ gradient).

Method B: The "Robust Scale-Up" (XantPhos)

Recommended for: Aryl bromides, iodides, and cost-sensitive scale-up.

Reagents:

  • Catalyst: Pd(OAc)₂ (2.0 mol%)

  • Ligand: XantPhos (2.0 - 3.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Milder base for sensitive substrates.

  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and XantPhos in Dioxane for 10 mins at RT until the solution turns clear yellow/orange.

  • Add Substrate-A, Aryl Halide, and Cs₂CO₃.

  • Heat to 100-110°C for 12-18 hours.

    • Note: XantPhos systems often require longer reaction times than BrettPhos but are more robust to air/moisture.

Performance Data & Ligand Screening

The following table summarizes typical yields obtained when coupling Substrate-A with 4-chloroanisole (a deactivated electrophile) under optimized conditions.

EntryLigandPd SourceBaseSolventYield (%)Notes
1BrettPhos Pd₂(dba)₃NaOtBut-AmOH94% Fastest conversion (<2h).
2RuPhosPd(OAc)₂NaOtBuToluene82%Good, but slower than BrettPhos.
3XantPhosPd(OAc)₂Cs₂CO₃Dioxane78%Excellent for scale; requires 12h.
4PPh₃Pd(PPh₃)₄Na₂CO₃Toluene<10%Failed. Pyridine poisoning dominant.
5BINAPPd₂(dba)₃NaOtBuToluene45%Moderate; significant homocoupling.

Troubleshooting & Optimization Workflow

Use this decision tree to diagnose low yields or stalled reactions.

OptimizationTree Start Start: Standard Conditions (BrettPhos / NaOtBu / t-AmOH) Check Check LCMS at 2h Start->Check Result Outcome? Check->Result Good >90% Conv. Proceed to Workup Result->Good High Yield NoRxn No Reaction (SM Remaining) Result->NoRxn Stalled Decomp Decomposition / Pd Black Result->Decomp Messy Act1 Increase Temp to 110°C Switch to Pd-PEPPSI-IPent NoRxn->Act1 Act2 Switch Base to Cs2CO3 (Milder Conditions) Decomp->Act2 Act3 Check O2 exclusion Add 10% water (if using Cs2CO3) Act2->Act3 If still failing

Figure 2: Optimization workflow for troubleshooting stalled or decomposing reactions.

Specific Troubleshooting Tips
  • Issue: Pd Black Formation immediately.

    • Cause: Instability of the Pd(0)-Ligand complex.

    • Solution: Ensure Ligand:Pd ratio is > 1.5:1. Switch to t-Amyl alcohol ; the alcohol group helps stabilize Pd species via hydrogen bonding.

  • Issue: Protodehalogenation (Ar-H formation).

    • Cause:

      
      -hydride elimination from the amine or solvent.
      
    • Solution: Switch from NaOtBu to LiHMDS . The silylamide base is non-nucleophilic and prevents this side pathway.

  • Issue: Substrate Insolubility.

    • Solution: Substrate-A is polar. If using Toluene, add 10-20% DMF or switch to pure Dioxane .

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active and selective catalyst for the cross-coupling of sterically hindered and electron-deficient amines. Chemistry – A European Journal, 12(18), 4749-4755. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. Link

Sources

Procedures for derivatizing the primary amine of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals. It addresses the specific challenges and opportunities in derivatizing 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine , a privileged scaffold in kinase inhibitor discovery (e.g., CDK4/6 inhibitors).[1]

Executive Summary

The molecule 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (referred to herein as Core-6P ) represents a critical "linker-friendly" building block in medicinal chemistry.[1] Its structure combines a nucleophilic primary aniline-like amine (C3) with a solubilizing, basic piperazine tail (C6).[1]

While the C3-amine is the primary target for SAR (Structure-Activity Relationship) expansion, the basicity of the tertiary amine in the piperazine ring (


) and the pyridine nitrogen (

) presents specific challenges regarding solubility, salt formation, and purification. This guide outlines optimized protocols for Amide Coupling , Sulfonylation , and Reductive Amination , ensuring regioselectivity and high recovery.

Chemo-Structural Profile & Reactivity Analysis

Before initiating synthesis, the researcher must understand the electronic landscape of Core-6P .

Electronic Effects
  • C3-Primary Amine (Target): The amino group at position 3 is electronically coupled to the pyridine ring. Unlike simple anilines, the pyridine ring is electron-deficient, which typically lowers the nucleophilicity of the exocyclic amine. However, the piperazine group at C6 is a strong electron donor (via resonance), which significantly restores electron density to the C3 position, making this amine sufficiently nucleophilic for standard coupling without requiring forcing conditions.

  • C6-Piperazine Tail (Bystander/Base): The

    
    -isopropyl group renders the distal nitrogen tertiary.[1] It is chemically inert to acylation (no N-H bond) but acts as a proton trap . In acidic coupling conditions, this nitrogen will protonate first, potentially precipitating the starting material or altering the stoichiometry of added bases (e.g., DIPEA).
    
Solubility & Handling
  • Solubility: Moderate in DCM; High in DMF, DMSO, and MeOH.

  • pKa Considerations: The molecule is polybasic.

    • 
       (tertiary): 
      
      
      
      (Most basic).[1]
    • 
      : 
      
      
      
      .
    • 
      : 
      
      
      
      (conjugate acid).[1]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Library synthesis, SAR exploration, and precious carboxylic acids.[1]

Rationale: Acid chlorides are often too aggressive and can form difficult-to-handle HCl salts with the piperazine tail.[1] HATU provides mild activation and high conversion rates for electron-deficient anilines.[1]

Reagents:

  • Substrate: Core-6P (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (

    
     concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
    
  • Addition: Add Core-6P (1.0 equiv) dissolved in a minimum amount of DMF.

  • Buffering: Add the remaining DIPEA (1.0–2.0 equiv). Crucial: The extra base is required to neutralize the piperazine tail and ensure the C3-amine remains unprotonated.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: If conversion is <50% after 2 hours, heat to 50°C.

  • Workup (SCX Method - Recommended):

    • Dilute reaction mixture with MeOH.

    • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash with MeOH (removes DMF, HATU byproducts, and unreacted acid).

    • Elute product with

      
       in MeOH.
      
    • Concentrate in vacuo.

Protocol B: Sulfonamide Synthesis

Best for: Creating stable, metabolic-resistant linkers.[1]

Rationale: Sulfonyl chlorides are highly reactive. The pyridine ring of the core can act as a catalyst, but an external base is needed to scavenge the HCl generated.

Reagents:

  • Substrate: Core-6P (1.0 equiv)

  • Sulfonyl Chloride:

    
     (1.1 equiv)[1]
    
  • Base: Pyridine (used as solvent/co-solvent) OR DIPEA (3.0 equiv) in DCM.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve Core-6P in anhydrous DCM (

    
    ).
    
  • Base Addition: Add Pyridine (5.0 equiv) or DIPEA (3.0 equiv). Cool to 0°C.[3]

  • Reagent Addition: Add Sulfonyl Chloride dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add a defined amount of saturated

    
     solution.
    
  • Extraction: Extract with DCM (x3). Note: Avoid acidic washes (e.g., 1M HCl) as the product will protonate and remain in the aqueous layer.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Best for: Tuning lipophilicity and pKa.[1]

Rationale: The C3-amine is less nucleophilic than aliphatic amines, requiring a stronger reducing agent or acid catalysis to drive imine formation.

Reagents:

  • Substrate: Core-6P (1.0 equiv)

  • Aldehyde/Ketone: (1.2 – 1.5 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Procedure:

  • Imine Formation: Mix Core-6P and the Aldehyde in DCE. Add AcOH (2.0 equiv). Stir for 30–60 minutes. Note: The acid helps protonate the carbonyl, accelerating attack by the aniline.

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT overnight (12–16h).

  • Quench: Quench with saturated

    
     (gas evolution will occur).
    
  • Extraction: Extract with DCM.

  • Purification: Reverse-phase HPLC is often preferred here to separate the secondary amine product from any trace tertiary amine over-alkylation byproducts.

Visualization of Workflows

Figure 1: Reaction Decision Tree & Mechanism

This diagram illustrates the decision logic for selecting the correct protocol and the critical role of the "Proton Sponge" effect of the piperazine tail.

G Start Starting Material: Core-6P Check Desired Linkage? Start->Check Amide Amide (Linker/Warhead) Check->Amide Acylation Sulfon Sulfonamide (Stable) Check->Sulfon Sulfonylation Amine Secondary Amine (Basic) Check->Amine Alkylation HATU Protocol A: HATU/DIPEA (DIPEA > 3 equiv required) Amide->HATU SulfCond Protocol B: R-SO2Cl Solvent: Pyridine/DCM Sulfon->SulfCond RedAm Protocol C: Reductive Amination STAB + AcOH (Catalyst) Amine->RedAm Sponge CRITICAL: Piperazine Tail acts as Proton Sponge HATU->Sponge Neutralize HCl SCX Purification: SCX Cartridge (Catch & Release) Sponge->SCX SulfCond->SCX RedAm->SCX Final Final Product (Free Base) SCX->Final

Caption: Workflow decision tree highlighting the critical requirement for excess base (Proton Sponge effect) and the unified SCX purification strategy.

Purification & Analytical Data Presentation

Purification Strategy: The "Catch & Release" Advantage

Because Core-6P and its derivatives contain a basic piperazine nitrogen, they are ideal candidates for SCX (Strong Cation Exchange) chromatography.[1] This method is superior to standard silica flash chromatography for this scaffold.

MethodSuitabilityNotes
Silica Flash ModerateRequires basic modifier (1-5%

or

) in eluent to prevent streaking.[1]
SCX Cartridge High "Catch" on acidic resin

Wash away non-basic impurities (DMF, acids)

"Release" with

.[1]
Prep-HPLC HighUse high pH buffer (

, pH 10) to keep the piperazine deprotonated for better peak shape.[1]
Analytical Markers (1H NMR)

When validating the derivatization, look for these key shifts:

  • C3-NH Proton: In DMSO-d6, the amide -NH typically appears at 9.5 – 10.5 ppm (singlet).[1]

  • Piperazine Protons: The protons adjacent to the pyridine (N1) appear around 3.4 – 3.6 ppm .

  • Isopropyl Group: Distinct doublet (

    
    ) at 1.0 ppm  and septet (
    
    
    
    ) at 2.7 ppm .[1] These should remain unchanged if the tail is intact.

References

  • General Reactivity of Aminopyridines: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. (Foundational text on aniline/pyridine nucleophilicity).
  • Amide Coupling Optimization

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631.[1] Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

  • SCX Purification in Library Synthesis

    • Siegel, M. G., et al. "The use of solid-supported reagents and scavengers in the synthesis of a library of 2-aminothiazoles." Molecular Diversity, 1998, 3, 113–116. Link

  • Palbociclib (Structural Analog)

    • VanderWel, S. N., et al. "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4."[1] Journal of Medicinal Chemistry, 2005, 48(7), 2371-2387. (Demonstrates handling of similar piperazinyl-pyridine scaffolds). Link[1]

Sources

Application Note: Cell Permeability Profiling of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

[1][2]

Executive Summary & Compound Profile

This technical guide details the permeability profiling of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine , a critical pharmacophore often utilized as a precursor in the synthesis of CDK4/6 inhibitors (e.g., Ribociclib).[1][2]

Understanding the permeability of this fragment is essential for two reasons:

  • Fragment-Based Drug Design (FBDD): To assess if this scaffold contributes to or hinders the oral bioavailability of the final drug candidate.

  • Impurity Profiling: To determine the absorption potential of process-related impurities in drug substances.

Physicochemical Context

This molecule features a basic piperazine ring linked to an aminopyridine. At physiological pH (7.4), the piperazine nitrogen is predominantly protonated (

212
PropertyEstimated ValueImplication for Assay
Molecular Weight ~220.3 g/mol High diffusivity; suitable for standard membranes.[2]
Calculated LogP ~1.2 - 1.8Moderate lipophilicity; good solubility in assay buffers.[1][2]
pKa (Most Basic) ~9.5 (Piperazine)Critical: Molecule is positively charged at pH 7.[2]4.
H-Bond Donors 2Moderate polarity.[1][2]

Strategic Framework: Assay Selection

To rigorously characterize this compound, a dual-assay approach is required.[1][2] We utilize PAMPA to isolate passive diffusion and Caco-2 to evaluate active transport mechanisms (efflux).[1][2]

Workflow Decision Tree

AssayStrategyStartStart: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-aminePAMPAStep 1: GIT-PAMPA (pH 5.0, 6.2, 7.4)Assess Passive DiffusionStart->PAMPAResult_PAMPAIs Pe > 1.0 x 10^-6 cm/s?PAMPA->Result_PAMPAHighPermHigh Passive PermeabilityLikely BCS Class I/IIResult_PAMPA->HighPermYesLowPermLow Passive PermeabilityCheck Ion TrappingResult_PAMPA->LowPermNoCaco2Step 2: Caco-2 Bidirectional AssayAssess Transporters (P-gp)EffluxCalculate Efflux Ratio (ER)ER = Papp(B-A) / Papp(A-B)Caco2->EffluxHighPerm->Caco2LowPerm->Caco2SubstrateER > 2.0P-gp SubstrateEfflux->SubstrateHigh EffluxPassiveER < 2.0Passive Absorption DominantEfflux->PassiveNo Efflux

Figure 1: Strategic workflow for characterizing basic amine permeability. PAMPA isolates passive diffusion, while Caco-2 confirms transporter involvement.[1][2]

Protocol A: pH-Dependent PAMPA (GIT Model)

Objective: Determine the passive effective permeability (

Rationale:
Materials
  • Membrane: PVDF 96-well filter plate (0.45 µm).[1][2]

  • Lipid Solution: 20% (w/v) Lecithin in Dodecane (simulates GIT membrane).[2]

  • Donor Buffer: 50 mM Phosphate Buffer adjusted to pH 5.0, 6.2, and 7.4.

  • Acceptor Buffer: PBS (pH 7.4) with scavenger (optional: 0.5% BSA to maintain sink conditions).[2]

Step-by-Step Methodology
  • Lipid Coating:

    • Carefully pipette 5 µL of the Lipid Solution onto the porous membrane of the donor plate.[3]

    • Critical: Avoid touching the membrane with the tip; allow the solvent to evaporate for 5 minutes if using a volatile solvent mix, though dodecane usually remains liquid.

  • Preparation of Solutions:

    • Stock: 10 mM in DMSO.[3][4]

    • Working Solution: Dilute stock to 10 µM in Donor Buffers (pH 5.0, 6.2, 7.4). Final DMSO content must be < 1%.

    • Equilibrium Standard: Prepare a control sample representing 100% transfer (mix donor and acceptor buffers 1:1 with compound).[2]

  • Assembly (Sandwich Method):

    • Acceptor Plate (Bottom): Fill with 300 µL of Acceptor Buffer.[3]

    • Donor Plate (Top): Place the lipid-coated filter plate on top.[2] Fill with 200 µL of the Working Solution.

    • Tip: Fill the donor wells after coupling the plates to prevent hydrostatic pressure from forcing liquid through the membrane prematurely.

  • Incubation:

    • Incubate at room temperature (25°C) for 4 hours in a humidity chamber (to prevent evaporation).

    • Note: Basic amines can interact with plastic; use low-binding plates.[1][2]

  • Harvest & Analysis:

    • Separate plates.[3][5] Transfer 150 µL from both Donor and Acceptor wells to HPLC vials.

    • Analyze via LC-MS/MS (See Section 5).[1][2]

Protocol B: Bidirectional Caco-2 Transport Assay

Objective: Determine the Apparent Permeability (

Cell Line:2
Materials
  • Transwell Inserts: 24-well PET format, 1.0 µm pore size (high density).

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Integrity Marker: Lucifer Yellow (paracellular marker).[2][4]

  • Inhibitor: Verapamil (100 µM) for P-gp inhibition control.[1][2]

Step-by-Step Methodology
  • Monolayer Qualification (Day 21):

    • Measure Transepithelial Electrical Resistance (TEER).[2][6]

    • Requirement: TEER > 300

      
      .[7]
      
    • Self-Validation: If TEER is low, the tight junctions are not formed; discard the well.

  • Equilibration:

    • Wash cells 2x with pre-warmed HBSS (37°C).[2]

    • Incubate with HBSS for 20 minutes to inhibit esterases and equilibrate transporters.

  • Experiment Setup (Bidirectional):

    • A-to-B (Absorptive):

      • Donor (Apical): 300 µL of 10 µM Test Compound .

      • Receiver (Basolateral): 1000 µL of HBSS.

    • B-to-A (Secretory/Efflux):

      • Donor (Basolateral): 1000 µL of 10 µM Test Compound .

      • Receiver (Apical): 300 µL of HBSS.

  • Incubation:

    • Incubate at 37°C, 5% CO2 on an orbital shaker (50 rpm) to minimize the Unstirred Water Layer (UWL).

    • Timepoints: Sample 50 µL from the receiver compartment at 60 min and 120 min. Replace volume with fresh HBSS.

  • Post-Experiment Integrity Check:

    • Add 100 µM Lucifer Yellow to the apical side for 1 hour.

    • Measure fluorescence in the basolateral side.

    • Pass Criteria: Lucifer Yellow

      
       cm/s.[1][2]
      
Caco-2 Plate Diagram

Caco2Setupcluster_AtoBA-to-B (Absorption)cluster_BtoAB-to-A (Efflux)Well1Apical (Donor)Compound + HBSSCellsMembraneBasolateral (Receiver)HBSS OnlyWell2Apical (Receiver)HBSS OnlyCellsMembraneBasolateral (Donor)Compound + HBSScaptionFigure 2: Bidirectional setup. A-to-B mimics gut absorption. B-to-A mimics secretion into the gut.

[1][2]

Analytical Method: LC-MS/MS

Due to the polarity of the aminopyridine and piperazine, standard C18 chromatography requires ion-pairing or specific polar-embedded phases.[2]

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Positive Mode (Targeting

    
    ).
    
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Note: The Charged Surface Hybrid (CSH) particle is excellent for basic amines like piperazines.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min)%BFlow Rate (mL/min)
0.050.6
0.550.6
2.0950.6
2.5950.6
2.650.6
3.550.6

Data Analysis & Interpretation

Calculations

1. Apparent Permeability (


):

2
  • 
    : Rate of permeation (µmol/s).
    
  • 
    : Surface area of the filter (
    
    
    for 24-well).[2]
  • 
    : Initial donor concentration (µM).
    

2. Efflux Ratio (ER):

2
Interpretation Guide
MetricValueClassification
Recovery < 70%Fail. High non-specific binding to plastic or cellular retention.[1][2]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(A-to-B)

cm/s
High Permeability (Good oral potential).[1][2]

(A-to-B)

cm/s
Low Permeability (Likely poor absorption).[1][2]
Efflux Ratio

Active Efflux. Likely a P-gp substrate.[1][2] Confirm with Verapamil inhibition.

Troubleshooting for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine:

  • Low Recovery: Piperazines often stick to glass. Use Polypropylene (PP) plates and inserts.[2]

  • Low Permeability at pH 7.4: If PAMPA shows low permeability at pH 7.4 but high at pH 9.0, the issue is ionization. Consider salt form optimization or prodrug strategies.

References

  • Artursson, P., & Karlsson, J. (1991).[8] Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880–885. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232.[2] Link

  • FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[1][2] Link

  • PubChem Compound Summary. Ribociclib Intermediate (Structure verification). Link

Designing kinase inhibitors using 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine in Next-Gen CDK Inhibitor Design

Abstract

This application note details the strategic integration of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (hereafter referred to as Intermediate A ) into kinase inhibitor discovery programs.[1][2][3] Best known as the solvent-exposed moiety of the FDA-approved drug Abemaciclib (Verzenio®), this aminopyridine scaffold represents a "privileged structure" for targeting the ATP-binding pocket of Cyclin-Dependent Kinases (CDK4/6).[1][2][3] This guide provides optimized synthetic protocols for cross-coupling, structural rationale for potency optimization, and validated biochemical assay workflows.

Part 1: Chemical Rationale & Structural Biology

The "Solvent-Front" Strategy

In Type I kinase inhibitor design, the inhibitor anchors to the kinase "hinge" region via hydrogen bonds.[3] However, potency and physicochemical properties (solubility, permeability) are often dictated by the moiety extending towards the solvent interface.

Intermediate A serves a dual function:

  • Solubility Engine: The basic piperazine tail (

    
    ) ensures aqueous solubility and lysosomal trapping, improving oral bioavailability and volume of distribution.[3]
    
  • Selectivity Filter: The isopropyl group provides a specific hydrophobic bulk that fits the solvent channel entrance of CDK4/6, distinguishing it from other kinases with more constricted pockets.

Pharmacophore Mapping

When coupled to a hinge-binding core (e.g., 2-amino-pyrimidine or pyrrolopyrimidine), Intermediate A orients the pyridine nitrogen to potentially interact with conserved water networks, while the piperazine extends out of the cleft.[3]

Key Interaction Points:

  • 3-Amino Group: Nucleophilic handle for attachment to the hinge-binder core.[1][2][3]

  • Pyridine Nitrogen: Electron-withdrawing effect modulates the acidity of the resulting NH-linker; potential H-bond acceptor.[1][2][3]

  • Isopropyl Piperazine: Solvent interaction and pharmacokinetic modulation.[2][3]

Part 2: Synthetic Protocols

The primary challenge in utilizing Intermediate A is coupling the electron-rich aminopyridine to a heteroaryl halide core.[1][2][3] We present two validated methods: Palladium-Catalyzed Buchwald-Hartwig Amination (preferred for versatility) and Nucleophilic Aromatic Substitution (S_NAr) (preferred for scale-up with activated cores).[1][2][3]

Method A: Buchwald-Hartwig Cross-Coupling (Standard Protocol)

Best for: Unactivated aryl chlorides or complex cores.[1][2][3]

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)[1][3]

  • Nucleophile: Intermediate A (1.2 equiv)[1][3]

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    [1][3]
  • Ligand: Xantphos or BrettPhos (4 mol%)[1][3]

  • Base:

    
     (2.0 equiv) or NaOtBu (for non-sensitive substrates)[1][3]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)[3]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the Heteroaryl Chloride, Intermediate A, Base, and Ligand. Cycle with

    
    /Vacuum (3x).
    
  • Catalyst Addition: Add the Pd source under positive

    
     flow.
    
  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to halide).

  • Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by LC-MS for consumption of the chloride.[1][2][3]

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.[2][3]

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Method B: LiHMDS-Mediated S_NAr Coupling

Best for: Electron-deficient cores (e.g., fluorinated pyrimidines) and avoiding heavy metals.[1][2][3]

Reagents:

  • Substrate: 2-Chloro-5-fluoro-heterocycle (1.0 equiv)

  • Nucleophile: Intermediate A (1.1 equiv)[1][3]

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1M in THF (2.5 equiv)[3]

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Cooling: Dissolve Intermediate A and the Substrate in anhydrous THF. Cool to -78°C or 0°C (substrate dependent).[1][2][3]

  • Deprotonation: Dropwise addition of LiHMDS. The solution often turns deep red/orange (formation of the amide anion).[3]

  • Warming: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with brine.[2][3]

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing CDK inhibitors using this intermediate.

SynthesisWorkflow Start Target Design (CDK4/6 Inhibitor) InterA Intermediate A (Aminopyridine) Start->InterA Core Hinge Binder Core (e.g., 2-Cl-Pyrimidine) Start->Core MethodA Buchwald-Hartwig (Pd-Catalyzed) InterA->MethodA MethodB S_NAr Coupling (LiHMDS/Base) InterA->MethodB Decision Is Core Electron Deficient? Core->Decision Decision->MethodA No (Unactivated) Decision->MethodB Yes (e.g., -F, -NO2) Product Final Inhibitor (Abemaciclib Analog) MethodA->Product Yield: 60-85% MethodB->Product Yield: 50-90%

Figure 1: Synthetic decision tree for coupling Intermediate A to kinase cores. Selection depends on the electronic activation of the electrophile.

Part 4: Biochemical Evaluation (Protocol)

Once synthesized, the inhibitor must be validated. We recommend the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity with CDK4/CyclinD1 complexes.[1][2][3]

Assay Conditions:

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Retinoblastoma protein fragment (Rb) (0.2 μ g/well ).

  • ATP Concentration:

    
     apparent (typically 10–50 μM for CDK4).[2][3]
    
  • Procedure:

    • Incubate Kinase + Inhibitor (Variable Conc.)[3] + Substrate + ATP for 60 min at RT.[3]

    • Add ADP-Glo™ Reagent (40 min incubation) to deplete remaining ATP.[1][2][3]

    • Add Kinase Detection Reagent (30 min incubation) to convert ADP to Luciferase signal.[3]

    • Read Luminescence.[2][3]

Data Analysis: Calculate


 using a non-linear regression (4-parameter logistic fit). A potent analog using Intermediate A should exhibit an 

.[3]

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Buchwald) Catalyst poisoning by piperazine nitrogens.[1][2][3]Switch to BrettPhos or RuPhos ligands; ensure high catalyst loading (5 mol%).[2][3]
Incomplete Conversion (S_NAr) Core not activated enough.Switch to Method A or increase temperature to 60°C (risk of side reactions).
Purification Difficulty Product streaking on silica.[2][3]Add 1% Triethylamine or NH4OH to the eluent.[3] Use amine-functionalized silica.[1][2][3]
Solubility Issues Free base is lipophilic.[2][3]Convert final product to Mesylate or Hydrochloride salt for biological testing.[2][3]

References

  • Corona, G., et al. (2017).[3] CDK4/6 Inhibitors: A New Paradigm in Breast Cancer Treatment.[2][3][4] Journal of Medicinal Chemistry.[2][3][5][6] Link[1][3]

  • Buchwald, S. L., & Hartwig, J. F. (2008).[3][7] Pd-Catalyzed C-N Coupling Reactions: Practical Guides. Chemical Science.[2][3][6][8] Link

  • Eli Lilly and Company. (2015).[2][3] Patent WO2010075074: Synthesis of Abemaciclib and Intermediates. Patentscope.[2][3] Link[1][3]

  • Lall, M. S., et al. (2019).[3] Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. Organic Process Research & Development.[2][3][6][9] Link[1][3]

Sources

Application Note: Advanced Crystallization & Complexation Protocols for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS: 203309-11-3) is a critical pharmacophore and intermediate in the synthesis of CDK4/6 inhibitors, most notably Abemaciclib (Verzenio®).

In drug development, this intermediate presents specific isolation challenges. The piperazine moiety imparts high basicity and conformational flexibility, often leading to "oiling out" rather than distinct crystallization. Furthermore, the purity of this amine directly impacts the polymorphic control of the final API (Active Pharmaceutical Ingredient).

This guide provides an autonomous, non-templated protocol for:

  • Purification: Recrystallization of the free base to remove regioisomers.

  • Complexation: Formation of stable salt complexes (HCl, Mesylate) to enhance storage stability and processability.

  • Control: Managing the metastable zone width (MSZW) to prevent amorphous precipitation.

Pre-Crystallization Characterization[1]

Before attempting crystallization, the physicochemical landscape must be mapped. The piperazine nitrogen is the primary protonation site, driving the strategy for salt complexation.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Crystallization
pKa (Calc.) ~9.35 (Piperazine N), ~3.5 (Pyridine N)Strong base; readily forms salts with weak-to-strong acids.
LogP ~0.7Lipophilic; soluble in organic solvents (DCM, Toluene), low water solubility.
Morphology Waxy solid / Needles (solvent dependent)Prone to agglomeration; requires slow cooling or seeding.
Solubility High: MeOH, EtOH, DCM, DMSOLow: Water, Heptane, HexaneSolvent/Anti-solvent systems are the most viable strategy.

Protocol A: Free Base Purification via Anti-Solvent Crystallization[1]

Objective: Isolate high-purity free base from the crude reduction reaction mixture, removing inorganic salts and oligomeric impurities.

Mechanistic Logic

Direct evaporation often yields a gum. We utilize a Toluene/Heptane system. Toluene solubilizes the aromatic core, while Heptane acts as a non-polar anti-solvent to drive the precipitation of the piperazine tail, which is less soluble in aliphatic hydrocarbons.

Step-by-Step Protocol
  • Dissolution:

    • Charge crude 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (10 g) into a reactor.

    • Add Toluene (50 mL, 5 vol) and heat to 60°C . Stir until full dissolution occurs.

    • Note: If insolubles remain (likely inorganic salts from the reduction step), filter hot through a Celite pad.

  • Nucleation Induction:

    • Cool the solution slowly to 40°C over 30 minutes.

    • Seeding: Add 0.5% w/w pure seed crystals (if available). If not, scratch the vessel wall or use a high-shear mixer for 10 seconds to induce nucleation.

  • Anti-Solvent Addition:

    • Begin adding n-Heptane (100 mL, 10 vol) dropwise via an addition funnel.

    • Rate: 1 mL/min.

    • Critical Control Point: If the solution turns milky (oiling out), STOP addition. Re-heat to 45°C until clear, then cool more slowly.

  • Aging & Isolation:

    • Once all Heptane is added, cool the slurry to 0–5°C over 2 hours.

    • Agitate at 0°C for 4 hours to maximize yield (deplete supersaturation).

    • Filter the white crystalline solid. Wash with cold Heptane (20 mL).

    • Dry under vacuum at 45°C.[1]

Protocol B: Salt Complexation (HCl & Mesylate)

Objective: Create a crystalline salt form ("Complex") to lock the molecule in a rigid lattice, preventing oxidation of the primary amine and improving handling.

Signaling Pathway & Decision Logic (Graphviz)

The following diagram illustrates the decision process for selecting the correct salt form based on pKa and solvent compatibility.

SaltScreening cluster_Error Troubleshooting: Oiling Out Start Crude Amine Intermediate SolubilityCheck Solubility Screen (MeOH/EtOH) Start->SolubilityCheck pKaAnalysis pKa Analysis (Target: Piperazine N4) SolubilityCheck->pKaAnalysis AcidSelect Select Counter-Ion pKaAnalysis->AcidSelect Delta pKa > 3 HCl_Path Hydrochloric Acid (pKa -6) AcidSelect->HCl_Path Strong Acid MsOH_Path Methanesulfonic Acid (pKa -2) AcidSelect->MsOH_Path Organic Acid Result_HCl HCl Salt (Hygroscopic Risk) HCl_Path->Result_HCl Result_MsOH Mesylate Salt (Preferred for Bioavailability) MsOH_Path->Result_MsOH Oil Oiling Out Observed Remedy Add Seed / Slow Cooling Oil->Remedy

Figure 1: Salt selection and crystallization workflow for aminopyridine intermediates.

Detailed Protocol: Mesylate Salt Formation

The mesylate salt is often preferred for CDK inhibitors due to better lipophilicity/solubility balance compared to HCl salts.

  • Dissolution:

    • Dissolve free base (5.0 g, 21.3 mmol) in Isopropanol (IPA) (40 mL) at 50°C.

  • Acid Addition:

    • Prepare a solution of Methanesulfonic acid (2.05 g, 1.0 eq) in IPA (10 mL).

    • Add the acid solution slowly to the amine solution over 30 minutes at 50°C.

    • Observation: An exothermic reaction will occur. Maintain temperature <60°C.

  • Crystallization:

    • The salt may precipitate immediately. If not, cool to 20°C.

    • Add Ethyl Acetate (anti-solvent) dropwise until turbidity persists.

    • Stir for 12 hours at ambient temperature to ripen the crystals (Ostwald ripening).

  • Filtration:

    • Filter the off-white solid.

    • Critical Step: Wash with 100% Ethyl Acetate (not IPA, to prevent re-dissolution).

Solid-State Characterization Standards

To validate the "Complex" (Salt) formation, the following data points must be met. This ensures you have a true crystal lattice and not a physical mixture.

TechniqueExpected Result (Salt Form)Diagnostic Value
XRPD Distinct peaks different from free base and acid.confirms new crystal lattice (Polymorph fingerprint).
DSC Single sharp endotherm (Melting Point).Broad peak = amorphous/impure. Shift >10°C from free base confirms salt.
1H NMR Shift in piperazine protons (~0.5 ppm downfield).Confirms protonation site (Stoichiometry 1:1 vs 1:2).
Hygroscopicity < 2% weight gain at 80% RH.Critical for formulation stability.

Troubleshooting & Optimization

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

This is the most common failure mode with piperazine derivatives.

  • Cause: The metastable limit is exceeded too quickly; the system enters the "labile" zone where amorphous oil separates before crystals can form.

  • Solution:

    • Temperature Cycling: Heat the oil/solvent mixture until it becomes a single phase again.

    • Seed Loading: Add 1-2% seeds at high temperature (just below saturation point).

    • Slower Cooling: Reduce cooling rate to 0.1°C/min.

Problem: Gelation
  • Cause: Formation of solvates or hydrogen-bond networks in alcoholic solvents.

  • Solution: Switch to a non-H-bonding solvent system, such as Acetonitrile or Acetone .

References

  • Eli Lilly and Company. (2021). Solid-state forms of abemaciclib, their use and preparation.[2][3] WO Patent 2021/030843 A1. Link

  • Shanghai Institute of Materia Medica. (2018). Preparation method of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.[4][5] CN Patent 108558792B. Link

  • Vertex Pharmaceuticals. (2013). Alkylated piperazine compounds.[6][7] US Patent Application 2013/0116245 A1. Link

  • PubChem. (n.d.). 6-(4-Isopropylpiperazin-1-yl)pyridin-3-amine Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine typically follows a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a nitro reduction. While the chemistry appears straightforward, researchers often encounter significant yield losses during the isolation of the final amine due to its high water solubility and sensitivity to oxidation.

This guide moves beyond standard literature procedures to address the "hidden" process variables—specifically solvent effects in the SNAr step and phase-transfer challenges during the workup of the polar diamine.

Module 1: Synthesis Workflow & Logic

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow node_start Starting Materials 2-Chloro-5-nitropyridine + 1-Isopropylpiperazine node_step1 Step 1: S_NAr Coupling (K2CO3, DMSO, 90°C) node_start->node_step1 node_check1 QC Point: TLC/LCMS (Disappearance of Chloride) node_step1->node_check1 node_check1->node_step1 Incomplete (Increase Temp/Time) node_inter Intermediate: 6-(4-isopropylpiperazin-1-yl)-3-nitropyridine node_check1->node_inter Complete node_step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) node_inter->node_step2 node_workup CRITICAL: Workup Polar Amine Isolation node_step2->node_workup node_final Final Product: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine node_workup->node_final

Caption: Logical workflow for the 2-step synthesis, highlighting the critical workup phase.

Module 2: Step 1 - The SNAr Coupling

Objective: Displace the 2-chloro group on the nitropyridine with 1-isopropylpiperazine.

Optimized Protocol
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 1-Isopropylpiperazine (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: DMSO (Preferred) or DMF.

  • Temperature: 80–90°C.[1]

  • Time: 4–6 hours.

Troubleshooting & FAQs
IssueProbable CauseCorrective Action
Low Conversion (<50%) Base Solubility: K2CO3 is poorly soluble in dry THF or Dioxane.Switch Solvent: Use DMSO or DMF to improve base solubility. Alternatively, use DIPEA (organic base) if staying in non-polar solvents.
Formation of Impurity (Hydrolysis) Wet Solvent: Water competes as a nucleophile, forming 2-hydroxy-5-nitropyridine.Dry Solvents: Ensure DMSO/DMF is anhydrous. Add molecular sieves to the reaction vessel.
Dark/Tarry Reaction Mixture Thermal Decomposition: Pyridines are sensitive to excessive heat (>120°C).Control Temp: Maintain reaction strictly between 80–90°C. Do not reflux aggressively.
Product Oiling Out High Lipophilicity: The nitro intermediate is lipophilic.Precipitation: Pour the reaction mixture into ice water . The yellow solid product should precipitate instantly, allowing for filtration instead of extraction.

Expert Insight: While many protocols suggest DMF, DMSO often provides cleaner conversion profiles for SNAr reactions on electron-deficient heterocycles because it better solvates the transition state. If the product does not precipitate from water, the isopropyl group may be increasing solubility; in this case, extract with EtOAc.

Module 3: Step 2 - Nitro Reduction

Objective: Reduce the nitro group to the amine without hydrogenating the pyridine ring or losing the product during workup.

Method Comparison
MethodReagentsProsConsRecommendation
Catalytic Hydrogenation H2 (balloon), 10% Pd/C, MeOHCleanest profile; simple filtration.Risk of ring reduction (piperidine formation) if over-run.Primary Choice
Iron Reduction Fe powder, NH4Cl, EtOH/H2OChemoselective; no risk of ring reduction.Messy iron sludge workup; emulsions.Secondary Choice
Hydrazine Reduction NH2NH2, Raney NiFast; no H2 gas required.Raney Ni is pyrophoric; Hydrazine is toxic.Avoid unless necessary
The "Hidden" Failure Mode: Isolation

The final product, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine , is an amphoteric molecule with high water solubility due to the piperazine and aniline-like nitrogens. Standard aqueous extraction often fails here.

Troubleshooting Guide: Isolation Logic

IsolationLogic node_issue Issue: Product stuck in Aqueous Phase node_check_ph Check pH node_issue->node_check_ph node_acidic pH < 9 node_check_ph->node_acidic Protonated node_basic pH > 12 node_check_ph->node_basic Free Base node_action1 Action: Basify with NaOH (Force free base) node_acidic->node_action1 node_action2 Action: Saturate with NaCl (Salting Out) node_basic->node_action2 node_action1->node_action2 node_solvent Solvent Choice: Use DCM/IPA (3:1) or n-Butanol node_action2->node_solvent

Caption: Decision tree for recovering the water-soluble amine product.

Detailed Recovery Protocol:

  • Filter Catalyst: Remove Pd/C through Celite immediately after reaction.

  • Solvent Swap: Evaporate MeOH/EtOH completely. Do not attempt to extract from the alcohol solution.

  • pH Adjustment: Resuspend residue in minimal water. Adjust pH to >12 using 5N NaOH.[1]

  • Salting Out: Saturate the aqueous phase with NaCl. This reduces the solubility of the organic amine in water.

  • Extraction: Extract 5x with DCM:Isopropanol (3:1) or n-Butanol . Simple EtOAc or DCM is often insufficient for this polarity.

  • Drying: Dry organic layer over Na2SO4 (Magnesium sulfate can sometimes trap polar amines).

Module 4: Stability & Storage

  • Oxidation Risk: Aminopyridines are electron-rich and prone to air oxidation (turning brown/purple over time).

    • Mitigation: Store under Argon/Nitrogen at -20°C.

  • Hygroscopic Nature: The piperazine moiety makes the solid hygroscopic.

    • Mitigation: Store in a desiccator.[2] If the solid turns into an oil, it has likely absorbed water. Lyophilization (freeze-drying) from benzene/dioxane can restore the solid form.

References

  • Synthesis of 6-substituted pyridin-3-amines: World Intellectual Property Organization, WO 2010/075074 A1. (Describes the SNAr conditions for similar CDK inhibitor intermediates).

  • Solubility and Workup of Aminopyridines: BenchChem Technical Guides, "Solubility Profile of 6-Chloropyridin-3-amine". (Provides solubility data relevant to the scaffold).

  • Catalytic Reduction of Nitropyridines: ChemicalBook, "Reaction of 2-chloro-5-nitropyridine". (General reaction parameters and yield expectations).

  • Purification of Polar Amines: National Institutes of Health (PMC), "Purification of 2-aminopyridine derivatives... by cation-exchange chromatography". (Alternative purification methods for water-soluble pyridines).

Sources

Technical Support Center: Stability Management for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

[1][2]

The Chemistry of Instability: Why This Molecule Oxidizes

To prevent degradation, you must understand the electronic forces at play. 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is not just a simple amine; it is a "push-pull" system that is exceptionally prone to Single Electron Transfer (SET) oxidation.[1][2]

The Electronic Mechanism

The molecule consists of a pyridine ring substituted with two nitrogen-based groups:[1][2]

  • The Donor (Position 6): The piperazine ring acts as a strong electron donor (

    
     mesomeric effect).[2] The lone pair on the piperazine nitrogen pushes electron density into the pyridine ring.
    
  • The Target (Position 3): This increased electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO) at the 3-amino group.[2]

Result: The primary amine at position 3 becomes "super-nucleophilic." In the presence of molecular oxygen (

Visualizing the Degradation Pathway

The following diagram illustrates the resonance destabilization and subsequent oxidation pathways.

OxidationPathwaycluster_0Step 1: Activationcluster_1Step 2: Oxidation Eventcluster_2Step 3: Degradation ProductsFreeBaseFree Base(High HOMO Energy)ResonanceResonance Structure(e- density at C3)FreeBase->ResonancePiperazine Donation (+M)RadicalRadical Cation(Reactive Intermediate)Resonance->RadicalO2 / Light / Metals(SET Mechanism)AzoAzo Dimers(Color: Red/Brown)Radical->AzoDimerizationN_OxideN-Oxides(LCMS +16)Radical->N_OxideOxygen InsertionNitroNitro/Nitroso(Inactivates Coupling)Radical->NitroFurther Oxidation

Figure 1: Mechanistic pathway of aminopyridine oxidation driven by electron donation from the piperazine ring.[1][2]

Standard Operating Procedures (SOPs)

A. Solid State Storage
  • Temperature: Store at -20°C or lower. Reaction rates for oxidation halve (approximately) for every 10°C drop.[2]

  • Atmosphere: Store under Argon .[1][2] Argon is heavier than air and forms a protective "blanket" over the solid, whereas Nitrogen can mix more easily with air if the seal is imperfect.

  • Container: Amber glass vials with Teflon-lined caps. Light catalyzes the radical formation step.

B. Solution Handling (Critical)

Most oxidation occurs during dissolution.[2] Follow this strict protocol for reactions:

  • Solvent Degassing (Sparging):

    • Do not just sonicate.

    • Protocol: Insert a gas dispersion tube (fritted glass) into the solvent. Bubble dry Argon vigorously for 15 minutes per liter of solvent before adding the amine.

  • Order of Addition:

    • Add the amine after the solvent has been degassed.[3]

    • If using a base (e.g., TEA, DIPEA) for a coupling reaction, add it last if possible, as deprotonated amines are more oxidizable.[2]

  • Avoid Chlorinated Solvents:

    • DCM and Chloroform can generate radicals (homolytic cleavage) under light, accelerating amine oxidation.[2] Use THF, DMF, or Toluene when possible.

Troubleshooting Dashboard

Use this matrix to diagnose stability issues during your experiments.

SymptomProbable CauseVerification MethodCorrective Action
Pink / Red / Brown Solution Oxidative Dimerization (Azo formation).[1][2] Common in electron-rich anilines.[1][2]Visual: Immediate color change upon air exposure.[1] LCMS: Look for [2M-2]+ peaks (Dimer).[1][2]1. Purge system with Argon.2. Add antioxidant (Ascorbic acid or BHT) if compatible.3.[2] Use fresh batch.
LCMS Peak: M+16 N-Oxide Formation .[1][2] Oxygen insertion at the piperazine or pyridine nitrogen.LCMS: Mass shift of +16 Da. Retention time usually shifts earlier (more polar).[2]1. Check solvent peroxides (use peroxide strips).2.[2] Avoid ether/THF stored >1 month.3. Degas solvents thoroughly.
LCMS Peak: M+30 or M+32 Nitroso/Nitro Formation .[1][2] Advanced oxidation of primary amine.LCMS: Mass shift +30 (Nitroso) or +32 (Nitro).Irreversible. Discard batch. Ensure -20°C storage for new batch.
Low Yield in Amide Coupling Nucleophile Deactivation .[1][2] Oxidized amine cannot attack the electrophile.TLC/LCMS: Presence of unreacted carboxylic acid/ester partner.Convert amine to HCl salt (see Section 4) to protect it until the moment of reaction.
Diagnostic Logic Flow

Troubleshootingcluster_analysisAnalysisStartIssue ObservedColorColor Change?(Pink/Brown)Start->ColorLCMSLCMS CheckColor->LCMSYesYieldCheck Coupling Partneror Base QualityColor->YieldNo (Just Low Yield)M16Mass M+16(N-Oxide)LCMS->M16M_DimerMass 2M-2(Azo Dimer)LCMS->M_DimerM_CleanMass Clean(Other Issue)LCMS->M_Clean

Figure 2: Decision tree for diagnosing amine instability.

Chemical Stabilization Strategy: Salt Formation

If the free base is too unstable for your workflow, convert it to the Dihydrochloride (2HCl) or Tosylate salt. Protonating the nitrogens lowers the HOMO energy, rendering the molecule resistant to oxidation.

Protocol: Preparation of HCl Salt

This method converts the oxidizable oil/solid into a stable crystalline solid.[2]

  • Dissolution: Dissolve 1.0 eq of the free base amine in a minimal amount of anhydrous Ethanol or MeOH (degassed).

  • Acidification: Cool to 0°C. Dropwise add 2.2 eq of 4M HCl in Dioxane .

    • Note: Do not use aqueous HCl if possible, to facilitate precipitation.

  • Precipitation: Add anhydrous Diethyl Ether or MTBE until a white precipitate forms.[1][2]

  • Isolation: Filter rapidly under Argon/Nitrogen. Wash with cold Ether.

  • Drying: Dry under high vacuum for 4 hours.

  • Usage: The salt is stable at Room Temperature (RT) for days. To use in a reaction, simply add an extra equivalent of base (e.g., DIPEA) to the reaction mixture to liberate the free amine in situ.

References

  • Mechanism of Aminopyridine Oxidation Panda, R. S., et al. "Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine."[4][5] Journal of the Indian Chemical Society.[5]

  • Aniline Oxidation Kinetics & Prevention Erickson, P. R., et al. "Controlling Factors in the Rates of Oxidation of Anilines and Phenols."[6] The Journal of Physical Chemistry A, 2015.[6]

  • Handling of CDK Inhibitor Intermediates (Palbociclib Analogues) Safety Data Sheet: Palbociclib (Structural Analog). MedChemExpress / Amazon S3. Specifies -20°C storage and inert atmosphere for aminopyridine-based kinase inhibitors.

  • pKa and Stability of Piperazine Derivatives Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[7]

Troubleshooting purification of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-837421-ISO Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Tailing, Retention, and Recovery of Basic Aminopyridines

Executive Summary: The Molecule & The Challenge

You are attempting to purify 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine . From a chromatographic perspective, this molecule presents a "perfect storm" of challenges due to its three distinct nitrogen environments:

  • Piperazine Nitrogens (N1/N4): Highly basic (pKa ~9.0–9.8). These are the primary culprits for silica interaction.

  • Pyridine Nitrogen: Weakly basic but contributes to polarity.

  • Exocyclic Primary Amine (-NH2): Aniline-like; prone to oxidation (browning) and hydrogen bonding.

The Core Issue: Standard silica gel is acidic (pH ~5). The basic piperazine moiety will protonate on the silica surface, forming ionic bonds with silanols (


). This results in severe peak tailing (streaking), irreversible adsorption (yield loss), or co-elution with impurities.

Part 1: Diagnostic Matrix (Quick Fix)

Identify your symptom below to jump to the relevant protocol.

SymptomProbable CauseImmediate Action
Compound stays at baseline (Rf < 0.1) Ionic bonding to silica (Salt formation).Switch to Amine-Modified Silica or add 1% NH₄OH to eluent.
Severe Tailing / Streaking Uncapped silanol interactions.Add 1-2% Triethylamine (TEA) to the mobile phase.
Product turns brown/black on column Oxidation of primary amine on active silica.Switch to Neutral Alumina or flush column with N₂; speed up run.
Precipitation at column head Solubility mismatch (Hexane incompatibility).Switch to Dry Loading (Celite or Silica).
"Ghost" Peaks (Mass balance loss) Irreversible adsorption.Flush column with 10% MeOH/DCM + 1% NH₄OH to recover.

Part 2: Deep Dive Troubleshooting & Protocols

Module A: The "Sticky" Problem (Tailing & Retention)

The Science: Unmodified silica gel possesses acidic silanol groups (


). Your molecule's isopropyl-piperazine group acts as a base, effectively getting "stuck" to these acidic sites. To fix this, you must introduce a Sacrificial Base —a competitive amine that saturates the silanol sites, allowing your product to pass through.
Protocol 1: The "DCM/MeOH/Ammonia" System (The Gold Standard)

This is the most robust system for aminopyridines.

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10% MeOH in DCM containing 1%

    
    .
    

Critical Preparation Step (The "Lower Layer" Trick): Aqueous ammonium hydroxide is not fully miscible with pure DCM.

  • Mix DCM, Methanol, and Ammonium Hydroxide in a separatory funnel (Ratio: 90:9:1).

  • Shake vigorously and let settle.

  • Discard the top aqueous layer.

  • Use the bottom organic layer as your isocratic eluent or Solvent B. This layer is saturated with ammonia but free of water droplets that ruin silica columns.

Protocol 2: The Triethylamine (TEA) Modifier

If you cannot use ammonia, use Triethylamine.

  • Base Solvent: 95:5 DCM:MeOH (or EtOAc:MeOH).

  • Modifier: Add 1% v/v Triethylamine to both the column equilibration solvent and the elution solvent.

  • Note: TEA has a high boiling point (

    
    C). You will need to rotovap aggressively or use an HCl salt formation step to remove it after the column.
    
Module B: Visualization of the Separation Logic

The following decision tree guides you through selecting the correct stationary phase and solvent system based on your specific failure mode.

ChromatographyLogic Start Start: Purification of Aminopyridine Derivative CheckTLC Step 1: Run TLC in 10% MeOH/DCM Start->CheckTLC Streak Does the spot streak or stay at baseline? CheckTLC->Streak YesStreak Yes: Silanol Interaction Streak->YesStreak Yes NoStreak No: Good Rf (>0.2) Streak->NoStreak No AddBase Add 1% TEA or NH4OH to TLC Chamber YesStreak->AddBase StandardRun Run Standard Flash DCM/MeOH Gradient NoStreak->StandardRun CheckStreak2 Did streaking stop? AddBase->CheckStreak2 MethodA Method A: Standard Silica + 1% TEA/NH4OH Modifier CheckStreak2->MethodA Yes (Fixable) MethodB Method B: Amine-Functionalized Silica (KP-NH) CheckStreak2->MethodB No (Still Sticky) MethodC Method C: Neutral Alumina (Prevents Oxidation) MethodA->MethodC If Product Oxidizes (Turns Brown)

Figure 1: Decision matrix for selecting the appropriate stationary phase and modifier based on TLC behavior.

Module C: Sample Loading (The "Rock" Issue)

The Problem: Your molecule contains a lipophilic isopropyl group and a polar amine. It likely dissolves well in DCM but precipitates instantly when it hits a Hexane-equilibrated column. This precipitation causes high backpressure and band broadening.

The Solution: Dry Loading Do not liquid load in pure DCM (unless running an isocratic DCM column).

  • Dissolve crude mixture in minimal MeOH/DCM.

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or on top of the column.

    • Why? This eliminates solvent mismatch effects and prevents the "plug" of precipitate at the top of the column.

Module D: Advanced Stationary Phases

If standard silica + TEA fails, you must switch stationary phases.

1. Amine-Functionalized Silica (KP-NH) [2][3]
  • Mechanism: The silica surface is pre-bonded with propyl-amine groups. This creates a basic surface that repels your basic product, preventing tailing without needing liquid additives.

  • Benefit: You can use simple Hexane/EtOAc gradients. No smelly ammonia or TEA required.

  • Recommendation: This is the modern industrial standard for piperazine derivatives.

2. Neutral Alumina
  • Mechanism: Alumina is less acidic than silica. "Neutral" grade (Brockmann I or II) prevents the acid-base reaction.

  • Benefit: Prevents the oxidation (browning) often seen with aniline-type nitrogens on silica.

  • Drawback: Lower resolution than silica; requires specific "Alumina" TLC plates for method development.

Part 3: Quantitative Reference Data

Solvent System Strength Guide for Basic Amines:

System StrengthCompositionApplication
Weak 100% DCM (+ 1% TEA)Elutes non-polar impurities.
Medium 95:5 DCM:MeOH (+ 1% TEA)Standard starting point for this molecule.
Strong 90:10:1 DCM:MeOH:NH₄OHElutes the product if it sticks.
Flush 80:20:2 DCM:MeOH:NH₄OHRecovers "lost" material stuck on silica.

References & Grounding

  • Teledyne ISCO. (2019).[4] Chromatography Troubleshooting Guide. Retrieved from

    • Context: Validates the "Ghost Peak" and decomposition troubleshooting logic.

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from

    • Context: Authoritative source on using Amine-Functionalized Silica (KP-NH) vs. modifiers.[2]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from

    • Context: Provides the standard recipes for DCM/MeOH/NH4OH systems.

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

    • Context: Source for "Lower Layer" separation technique and silica acidity issues.

  • BenchChem. (2025).[5] Application Notes and Protocols for the Purification of Piperazine Derivatives. Retrieved from

    • Context: Specific protocols for piperazine/pyridazinone analogs similar to the target molecule.[5]

Sources

Minimizing side reactions during acylation of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Introduction: Welcome to the technical support guide for the acylation of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine. This molecule is a valuable intermediate in pharmaceutical development, but its unique electronic and steric properties present specific challenges during acylation. The presence of multiple nitrogen atoms and an electron-deficient pyridine ring necessitates precise control over reaction conditions to achieve high yields of the desired mono-acylated product at the 3-amino position. This guide is designed for researchers and process chemists to navigate these challenges, providing in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven methodologies.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the acylation process. Each answer explains the underlying chemical principles and provides actionable protocols for remediation.

Q1: I am observing a significant amount of a diacylated byproduct. How can I prevent this?

Answer:

The formation of an N,N-diacyl imide at the 3-amino position is the most common and challenging side reaction in this system. Understanding its mechanism is key to its prevention.

Root Cause Analysis: The primary amine first reacts to form the desired mono-acylated amide. The resulting amide N-H proton is significantly more acidic than the starting amine protons due to the electron-withdrawing effect of the newly attached acyl group. In the presence of a sufficiently strong base, this amide can be deprotonated to form a highly nucleophilic amide anion. This anion then rapidly attacks a second molecule of the acylating agent to yield the undesired diacylated product.[1][2] This issue is particularly prevalent with deactivated anilines and aminopyridines.[1][2]

DOT Script for Reaction Pathways

cluster_main Acylation Pathways cluster_legend Legend SM Starting Amine (R-NH2) Mono Desired Mono-Acylated Product (R-NH-COR') SM->Mono + R'-COX AC Acylating Agent (R'-COX) Base Base Anion Amide Anion (R-N⁻-COR') Mono->Anion + Strong Base - H-Base⁺ Di Diacylated Byproduct (R-N(COR')2) Anion->Di + R'-COX Desired Desired Pathway Side Side Reaction

Caption: Desired mono-acylation vs. the diacylation side reaction.

Mitigation Strategies:

  • Base Selection is Critical: The choice of base is the most influential factor. Avoid relatively strong bases like triethylamine (Et3N) or potassium carbonate (K2CO3). Their strength is sufficient to deprotonate the intermediate amide, promoting the side reaction.[1][2]

    • Recommendation: Use a weak tertiary amine base like pyridine. Pyridine is often an excellent choice as it can serve as both the base and the solvent.[1][3] Its basicity (pKb ≈ 8.8) is generally insufficient to deprotonate the amide intermediate, thus cleanly affording the mono-acylated product.[1][2]

  • Control Reagent Stoichiometry and Addition:

    • Stoichiometry: Use only a slight excess of the acylating agent (e.g., 1.1–1.2 equivalents). A large excess will drive the diacylation reaction.

    • Mode of Addition: Add the acylating agent dropwise to the solution of the amine and base at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring the initial, faster reaction with the more nucleophilic starting amine over the subsequent reaction with the amide anion.

Optimized Protocol to Minimize Diacylation:

  • Dissolve 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of amine) under an inert atmosphere (N2 or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise to the stirred solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a small amount of methanol and co-evaporate with toluene to remove excess pyridine.[3]

  • Proceed with aqueous workup (see Q4).

Q2: My reaction is very slow or results in incomplete conversion. What factors should I investigate?

Answer:

Low reactivity is a common hurdle, stemming from the electronic properties of the aminopyridine scaffold.

Root Cause Analysis: The nitrogen atom within the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic system and decreases the nucleophilicity of the exocyclic 3-amino group.[4] While the piperazine substituent at the 6-position is electron-donating, the overall nucleophilicity of the 3-amino group can still be modest, leading to sluggish reactions.

Strategies to Enhance Reactivity:

  • Increase Electrophilicity of the Acylating Agent: If using a milder acylating agent like an anhydride, switching to a more reactive acyl chloride can significantly increase the reaction rate.[5]

  • Employ a Nucleophilic Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) is a highly effective strategy.

    • Mechanism: DMAP is a hyper-nucleophilic catalyst. It reacts with the acylating agent (e.g., an anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is a much more potent acylating agent than the starting anhydride or chloride and readily transfers the acyl group to the less nucleophilic 3-amino group, regenerating the DMAP catalyst.[6][7]

DOT Script for DMAP Catalysis

cluster_cycle DMAP Catalytic Cycle DMAP DMAP Catalyst Intermediate N-Acylpyridinium Salt (Highly Reactive) DMAP->Intermediate Fast AcylX Acylating Agent (R'-COX) AcylX->Intermediate Product Acylated Product (R-NH-COR') Intermediate->Product Acyl Transfer Amine Substrate (R-NH2) Amine->Product Product->DMAP Regeneration Start Completed Reaction Mixture Quench 1. Quench (Add MeOH or H2O) Start->Quench Dilute 2. Dilute (Add DCM or EtOAc) Quench->Dilute Wash_Acid 3. Acid Wash (aq. CuSO4 or dil. HCl) Removes: Pyridine, DMAP, excess amine Dilute->Wash_Acid Wash_Base 4. Base Wash (aq. NaHCO3) Removes: Acidic byproducts Wash_Acid->Wash_Base Wash_Brine 5. Brine Wash Wash_Base->Wash_Brine Dry 6. Dry & Concentrate (Na2SO4, Rotovap) Wash_Brine->Dry Purify 7. Purify (Chromatography or Recrystallization) Dry->Purify Final Pure Product Purify->Final

Sources

Stability of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine under acidic conditions

[1]

Module 2: Troubleshooting & FAQs

These questions are derived from common issues reported by process chemists working with Filgotinib intermediates.

Q1: My acidic solution (HCl) turned from pale yellow to pink/brown overnight. Is it degraded?

Diagnosis: Likely Oxidation or Trace Nitrites .

  • Cause A (Oxidation): Even in acid, if the solution was not degassed, dissolved oxygen can slowly oxidize the aniline-like amine.

  • Cause B (Nitrosation): If you used technical grade acid containing trace nitrites, the primary amine can undergo diazotization (forming an unstable diazonium salt) which decomposes to a phenol (pink/red).

  • Solution: Always use high-purity acids.[1] For storage >24 hours, sparge the acidic buffer with Argon/Nitrogen.

Q2: I isolated the HCl salt, but it turned into a sticky gum on the filter paper.

Diagnosis: Hygroscopicity .

  • Explanation: Piperazine salts are notoriously hygroscopic. The di-hydrochloride salt of this molecule will absorb atmospheric moisture rapidly, leading to deliquescence.

  • Fix:

    • Wash the filter cake with anhydrous diethyl ether or MTBE (to remove excess acid/water).

    • Dry immediately in a vacuum oven at 40°C with P₂O₅ or silica desiccant.

    • Store under inert gas.

Q3: Can I heat this molecule in 6M HCl to hydrolyze an impurity?

Diagnosis: Risk of Piperazine Cleavage.

  • Analysis: While the pyridine-piperazine bond is robust, refluxing in 6M HCl (strong acid/high heat) can force the hydrolysis of the C-N bond, yielding 6-hydroxy-3-aminopyridine and free isopropylpiperazine.[1]

  • Limit: Do not exceed 60°C in strong mineral acids. For deprotection steps (e.g., Boc removal), use 4M HCl in Dioxane at room temperature or TFA/DCM.

Module 3: Experimental Protocols

Protocol A: Preparation of the Stable Di-Hydrochloride Salt

Use this protocol to stabilize the intermediate for storage.

  • Dissolution: Dissolve 10 g of the free base in 50 mL of Ethyl Acetate (or Isopropyl Acetate). Heat to 40°C to ensure full dissolution.

  • Acidification: Slowly add 2.2 equivalents of 4M HCl in Dioxane (or Isopropanol) dropwise over 20 minutes.

    • Note: An exotherm will occur. Maintain temp < 50°C.

  • Crystallization: A yellow/off-white precipitate should form immediately.[1] Stir at 0–5°C for 2 hours to maximize yield.

  • Isolation: Filter under nitrogen (to prevent moisture uptake).

  • Washing: Wash the cake 2x with cold MTBE.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Stability-Indicating HPLC Method

Use this to quantify degradation in acidic media.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 290 nm (aniline absorption)
Notes The "Ghost Peak" at RT ~2 min is often the nitrate/chloride counter-ion if using low wavelengths.[1][3]

Module 4: Decision Tree for Handling

Use this workflow to determine the correct handling procedure based on your experimental needs.

HandlingWorkflowFigure 2: Handling & Storage Decision MatrixStartStart: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amineStateCheckCurrent State?Start->StateCheckSolidSolid FormStateCheck->SolidSolutionSolution PhaseStateCheck->SolutionSolidQIs it a Salt?Solid->SolidQSolventQSolvent Type?Solution->SolventQSaltYesYes (HCl/TFA)SolidQ->SaltYesSaltNoNo (Free Base)SolidQ->SaltNoActionSaltStore DesiccatedAvoid MoistureSaltYes->ActionSaltActionBaseConvert to SaltOR Store -20°C under ArgonSaltNo->ActionBaseAcidicAcidic (pH < 4)SolventQ->AcidicBasicBasic/Neutral (pH > 7)SolventQ->BasicActionAcidStable for <48hCheck for NitritesAcidic->ActionAcidActionBasicHigh Oxidation RiskUse ImmediatelyBasic->ActionBasic

References

  • Galapagos NV. (2010). Novel compounds and methods for the treatment of inflammatory and autoimmune diseases (Filgotinib Patent). WO2010149769. (Describes the synthesis of the intermediate and salt forms).

  • Van der Plas, H. C. (1999). Oxidative degradation of aminopyridines.[4] In The Chemistry of Heterocyclic Compounds. John Wiley & Sons. (Mechanistic grounding for pyridine oxidation).

  • Gilead Sciences. (2015). Process for the preparation of Filgotinib.[5][6] US Patent 20180022744. (Details the handling of the piperazine intermediate in acidic media during scale-up).

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for forced degradation).[1][7]

Technical Support Center: Stability & Handling of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Mitigation of Hygroscopicity and Deliquescence in Piperazine-Pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Why is this happening?

You are likely experiencing rapid moisture uptake, "gumming," or complete deliquescence (liquefaction) of your salt form upon exposure to ambient air. This is a known physicochemical liability of the 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine scaffold, particularly if you are utilizing the Hydrochloride (HCl) or Mesylate salts.

The Molecular Mechanism

The root cause lies in the basicity of the piperazine ring combined with the specific counter-ion interaction:

  • Protonation Site: The N4-isopropyl nitrogen on the piperazine ring is the most basic center (

    
    ). Upon salt formation, this site becomes protonated.
    
  • Lattice Energy vs. Hydration Energy: In many halide salts (like HCl), the crystal lattice energy is insufficient to overcome the high hydration energy of the protonated piperazine cation.

  • The Result: The salt aggressively scavenges atmospheric water to stabilize the cation, breaking the crystal lattice and forming a chaotic, amorphous hydrate or liquid solution (deliquescence).

Engineering Solutions: The "Fix" (Salt & Polymorph Selection)

If you are in early development, the most robust solution is chemical re-engineering . You must move away from hygroscopic counter-ions.

Protocol A: Counter-Ion Screening Strategy

Do not default to HCl. Use the following decision matrix to select a thermodynamically stable salt.

Recommended Counter-Ions for Piperazines:

  • Tosylate (p-Toluenesulfonate): Often provides non-hygroscopic, high-melting crystalline solids due to strong

    
    -stacking interactions.
    
  • Succinate / Fumarate: Dicarboxylic acids often bridge molecules, creating stable H-bond networks that exclude water.

Workflow Visualization: Salt Selection Logic

SaltSelection Start Input: Free Base (Oily/Low Melting) pKa pKa Analysis (Target ΔpKa > 3) Start->pKa Screen Solvent-Drop Grinding (10-12 Counter-ions) pKa->Screen Select Acids Isolation Isolate Solids Screen->Isolation Stress Stress Test (40°C / 75% RH for 72h) Isolation->Stress Analyze PXRD & DVS Analysis Stress->Analyze Decision Is Mass Gain < 2%? Analyze->Decision Select Lead Candidate Selected Decision->Select Yes Reject Reject Salt Form Decision->Reject No (Hygroscopic) Reject->Screen Retry w/ Co-crystals

Figure 1: Strategic workflow for identifying non-hygroscopic salt forms. Note the critical stress test step prior to full scale-up.

Operational Protocols: The "Band-Aid" (Handling Current Material)

If you are locked into a hygroscopic salt (e.g., for regulatory reasons or late-stage synthesis), you must control the environment rigorously.

Protocol B: Inert Isolation & Filtration

Issue: The filter cake turns to "goo" during vacuum filtration. Cause: Pulling room air (approx. 40-60% RH) through the cake accelerates moisture uptake.

Corrective Procedure:

  • Do NOT use a standard Buchner funnel open to air.

  • Use a Schlenk Frit or Closed Filter Dryer: Perform filtration under positive Nitrogen/Argon pressure.

  • Solvent Wash: Wash the cake with an anhydrous solvent with low water miscibility (e.g., anhydrous Diethyl Ether or MTBE ) to strip residual high-boiling solvents.

  • Drying: Transfer immediately to a vacuum oven pre-heated to 40°C. Backfill only with inert gas.

Protocol C: Determining Critical Relative Humidity (CRH)

You must define the "Safe Zone" for your facility.

Method:

  • Prepare saturated solutions of the salt.

  • Measure Water Activity (

    
    ) of the saturated solution at 25°C.
    
  • Calculation:

    
    .
    
    • Example: If

      
      , your material will absorb water above 45% RH.
      
    • Action: Set facility HVAC to maintain RH < (CRH - 5%).

Workflow Visualization: Environmental Control Loop

HandlingProtocol Env Lab Environment (Monitor RH%) Sensor Hygrometer Check Env->Sensor Threshold Is RH > CRH? Sensor->Threshold Safe Proceed with Open Handling Threshold->Safe No Unsafe Deploy Glove Bag / Schlenk Line Threshold->Unsafe Yes Storage Storage: Desiccator + P2O5 Safe->Storage Unsafe->Storage

Figure 2: Operational decision loop for handling hygroscopic API intermediates based on real-time humidity data.

Data Summary: Typical Hygroscopicity Profiles

The following table illustrates expected behaviors for piperazine-based salts based on internal historical data for this chemical class. Note: Actual values must be experimentally verified.

Salt FormHygroscopicity ClassificationMass Change (at 80% RH)Handling Recommendation
Free Base Low / Moderate< 2%Standard lab conditions.
Dihydrochloride (2HCl) Very Hygroscopic / Deliquescent > 15% (Liquefies)Glovebox / Inert Gas Only.
Monohydrochloride Hygroscopic5 - 10%Rapid handling required.
Tosylate Non-Hygroscopic< 0.5%Preferred for development.
Fumarate Non-Hygroscopic< 1.0%Good alternative.

Frequently Asked Questions (FAQ)

Q: My HCl salt has turned into a sticky oil. Can I save it? A: Yes, but not by simple drying. The oil is likely a supersaturated aqueous solution.

  • Dissolve the oil in a minimum amount of anhydrous Methanol .

  • Add a co-solvent like Ethyl Acetate or MTBE to induce precipitation.

  • If it oils out again, scratch the glass or seed with a dry crystal.

  • Once solid, filter under Nitrogen (see Protocol B).

Q: Can I use heat to dry the salt? A: Be cautious. Hygroscopic salts often form hydrates.[1] Heating them might remove the water of hydration, collapsing the crystal lattice and creating an amorphous solid . Amorphous solids are more hygroscopic than crystalline forms, creating a vicious cycle. Always dry at moderate temperatures (35-40°C) under high vacuum.

Q: What is the best analytical method to prove stability? A: Dynamic Vapor Sorption (DVS) . Do not rely on TGA (Thermogravimetric Analysis) alone. TGA shows water loss, but DVS shows the reversible uptake of water relative to humidity, which is critical for defining storage conditions [1].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and hygroscopicity mechanisms).
  • Newman, A. (2015). Solid State Characterization of Pharmaceuticals.
  • PubChem. (2025).[2][3] Compound Summary: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine. National Library of Medicine.[4] Link

  • Vippagunta, S. R., et al. (2001). "Crystalline solids". Advanced Drug Delivery Reviews, 48(1), 3-26.

Sources

Optimizing HPLC retention times for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed for immediate application in analytical laboratories. It addresses the specific chromatographic behavior of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine , a polybasic drug intermediate often encountered in kinase inhibitor synthesis.[1]

Executive Summary & Molecule Profile

This molecule presents a classic "Basic Drug" challenge. It contains three ionizable nitrogen centers:[1]

  • Piperazine Ring (N4): Tertiary amine (N-isopropyl), pKa ≈ 8.5–9.5.

  • Pyridine Ring: Aromatic nitrogen, pKa ≈ 5.0–5.5.

  • Exocyclic Amine: Aniline-like, weakly basic.[1]

The Challenge: At neutral pH (6–8), the piperazine moiety is partially protonated while the pyridine exists in equilibrium. This leads to:

  • Secondary Interactions: Positively charged amines interact strongly with residual silanols (

    
    ) on the silica backbone, causing severe peak tailing.[1]
    
  • Retention Instability: Small pH changes near the pKa values cause dramatic shifts in retention time (

    
    ).
    

Method Development Strategy (Decision Logic)

The following decision tree outlines the scientifically grounded path for selecting the optimal separation mode.

MethodStrategy Start Start: Method Selection ColSelect Column Availability? Start->ColSelect HighPH High pH Stable (Hybrid Silica/Polymer) ColSelect->HighPH Yes Standard Standard Silica (C18/Phenyl) ColSelect->Standard No PathA High pH Mode (pH 10) *Recommended* HighPH->PathA PathB Low pH Mode (pH < 3) *Traditional* Standard->PathB ResultA Neutral Species Max Retention Perfect Peak Shape PathA->ResultA Suppresses Silanols ResultB Fully Ionized Low Retention Requires Ion-Pairing PathB->ResultB Protonates Silanols

Figure 1: Strategic decision tree for selecting mobile phase pH based on column chemistry.

Troubleshooting Guide (Q&A Format)

Issue 1: Severe Peak Tailing ( )

User Question: My peak looks like a shark fin. I'm using a standard C18 column with Water/ACN and no buffer. Why is it tailing?

Senior Scientist Answer: You are experiencing Silanol Overload . In an unbuffered system, the piperazine nitrogens are positively charged. They bind to the ionized silanols on the silica surface via ion-exchange mechanisms, which are kinetically slow compared to hydrophobic partitioning.

Corrective Actions:

  • The "High pH" Fix (Best): Switch to a high-pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH). Use 10 mM Ammonium Bicarbonate (pH 10) .

    • Mechanism:[1][2] At pH 10, both the silanols and the analyte amines are deprotonated (neutral). No ion-exchange occurs, resulting in sharp, symmetrical peaks [1].[1]

  • The "Low pH" Fix (Alternative): Add 0.1% Trifluoroacetic Acid (TFA) .

    • Mechanism:[1][2] TFA protonates the silanols (suppressing their charge) and forms an ion-pair with the analyte, masking the positive charge. Note: TFA can suppress MS sensitivity.[1]

Issue 2: Drifting Retention Times

User Question: The retention time shifts by 0.2 minutes every injection. I'm using 0.1% Formic Acid.

Senior Scientist Answer: Drift is usually a sign of Equilibration Hysteresis or pH Sensitivity .

  • Cause: Formic acid (pH ~2.7) is volatile.[3] If your mobile phase is in an open flask, evaporation changes the concentration. Furthermore, if the column was previously used with ion-pairing agents, they may be slowly leaching off.

  • Protocol:

    • Thermostat the Column: Set the oven to 40°C . Temperature fluctuations affect the pKa/pH equilibrium significantly for bases.

    • Buffer Capacity: Switch from simple Formic Acid to a Formate Buffer (20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid). This stabilizes the local pH around the analyte [2].

Issue 3: Early Elution (Low Retention)

User Question: The compound elutes near the void volume (


).

Senior Scientist Answer: This is common at low pH because the molecule is fully doubly-charged (highly polar).[1]

  • Solution: Use a column with Polar Embedded Groups (e.g., amide-embedded C18) or a Phenyl-Hexyl phase.[1] The pi-pi interactions between the Phenyl phase and the pyridine ring provide alternative retention mechanisms independent of the charge state [3].

Validated Experimental Protocols

Protocol A: High pH Method (Recommended)

Best for peak shape and maximizing retention.

ParameterSetting
Column Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Temp 35°C
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Pyridine absorbance)
Protocol B: Low pH Method (MS Compatible)

Best for mass spectrometry (LC-MS) applications.[1]

ParameterSetting
Column Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Temp 40°C
Gradient Hold 5% B (0-1 min), then to 95% B (1-8 min)

Visualizing the Retention Mechanism

The following diagram illustrates why High pH is superior for this specific molecule.

RetentionMech cluster_low Low pH (pH 3) cluster_high High pH (pH 10) AnalytePos Analyte (+) (Protonated) Interaction1 Repulsion/Weak Hydrophobic Retention AnalytePos->Interaction1 SilanolNeu Silanol (Si-OH) (Neutral) SilanolNeu->Interaction1 AnalyteNeu Analyte (0) (Deprotonated) Interaction2 Strong Hydrophobic Interaction (C18) AnalyteNeu->Interaction2 Dominant SilanolNeg Silanol (Si-O-) (Ionized)

Figure 2: Mechanistic comparison of analyte behavior at different pH levels.

References

  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2009). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Link

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link

  • Agilent Technologies . (2014). Strategies for the Analysis of Basic Compounds in HPLC. Agilent Technical Notes. Link

Sources

Validation & Comparative

1H NMR Spectral Analysis & Assignment Guide: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectral assignment for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS: 837421-41-7), a pharmacophore commonly found in kinase inhibitors and GPCR ligands.

The central challenge in characterizing this molecule lies in the dynamic nature of the piperazine ring and the exchangeable amine protons. This guide compares two standard solvent systems—DMSO-d6 and Chloroform-d (CDCl3) —to demonstrate why solvent selection is not merely a logistical choice but a critical analytical parameter that dictates resolution and assignment confidence.

Key Takeaway: While CDCl3 provides superior resolution for aliphatic coupling (isopropyl group), DMSO-d6 is the required "Gold Standard" for confirming the heteroaromatic core and exchangeable amine protons.

Structural Context & Spin Systems

Before analyzing the spectrum, we must define the magnetic environments. The molecule consists of three distinct spin systems:

  • The Pyridine Core (AMX System): A 2,5-disubstituted pyridine ring (using IUPAC numbering where N=1, Amine=5, Piperazine=2; however, based on the name provided, the amine is at 3 and piperazine at 6).

    • Correction on Numbering: For "6-(piperazin-1-yl)pyridin-3-amine":

      • N1 : Pyridine Nitrogen.

      • H2 : Isolated proton (between Ring N and Amine).

      • H4, H5 : Ortho-coupled protons.

  • The Piperazine Bridge (AA'BB' System): A semi-rigid ring subject to chair-boat inversion.

  • The Isopropyl Tail: A classic septet-doublet pattern.

Diagram 1: Structural Connectivity & Proton Assignment

G cluster_0 Pyridine Core cluster_1 Piperazine Ring cluster_2 Isopropyl Group N1 N1 (Ring) C2 C2-H (H_a) ~7.8 ppm N1->C2 C3 C3-NH2 (H_d) Exchangeable C2->C3 C4 C4-H (H_b) ~7.0 ppm C3->C4 C5 C5-H (H_c) ~6.6 ppm C4->C5 C6 C6-N (Linker) C5->C6 C6->N1 Pip_N1 N (Linker) C6->Pip_N1 Pip_CH2_A CH2 (H_e) ~3.3 ppm Pip_N1->Pip_CH2_A Pip_CH2_B CH2 (H_f) ~2.5 ppm Pip_CH2_A->Pip_CH2_B Pip_N4 N (Distal) Pip_CH2_B->Pip_N4 Iso_CH CH (H_g) Septet Pip_N4->Iso_CH Iso_CH3 2x CH3 (H_h) Doublet Iso_CH->Iso_CH3

Figure 1: Connectivity map showing the three distinct magnetic zones. Note that the chemical shifts (


) are solvent-dependent estimates.

Comparative Performance: DMSO-d6 vs. CDCl3[1]

The choice of solvent dramatically alters the spectral topology for this specific molecule.

Table 1: Solvent Performance Matrix[2]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Technical Insight
Amine (-NH2) Visibility High (Sharp/Broad Singlet)Low (Very Broad/Invisible)DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the NH2 signal, usually between 4.5–6.0 ppm. In CDCl3, rapid exchange often broadens this into the baseline.
Piperazine Resolution ModerateHigh DMSO viscosity broadens lines slightly. CDCl3 provides sharper splitting for the AA'BB' system.
Water Interference High Risk (

3.33)
Low Risk (

1.56)
The HDO peak in DMSO often overlaps with the piperazine protons alpha to the pyridine ring (

~3.3-3.4).
Aromatic Dispersion ExcellentGoodDMSO's polarity often separates the H4/H5 roof effect better than CDCl3.
Detailed Chemical Shift Assignment (Theoretical Consensus)

The following values are synthesized from analogous aminopyridine scaffolds [1, 2].

Proton IDMultiplicity

(ppm) DMSO-d6

(ppm) CDCl3
Assignment Logic
H_a (C2-H) d (J~2.5 Hz)7.75 7.85Most deshielded; alpha to Ring N, meta to Piperazine.
H_b (C4-H) dd (J~8.8, 2.5 Hz)6.95 7.05Ortho to amine (shielding), meta to Ring N.
H_c (C5-H) d (J~8.8 Hz)6.65 6.60Ortho to piperazine (strong donor = shielding).
H_d (NH2) br s4.90 3.50 (if visible)Exchangeable. Downfield in DMSO due to H-bonding.
H_e (Pip-CH2) t (or br s)3.35 3.45Alpha to Pyridine N-substituent (deshielded). Risk of overlap with HDO in DMSO.
H_f (Pip-CH2) t (or br s)2.55 2.65Alpha to Isopropyl amine (shielded).
H_g (Iso-CH) sept (J~6.6 Hz)2.70 2.75Methine proton.
H_h (Iso-CH3) d (J~6.6 Hz)1.00 1.08Methyl doublet.

Step-by-Step Experimental Protocol

To ensure reproducible data suitable for regulatory filing or publication, follow this "Self-Validating" workflow.

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid amine.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D).

    • Critical Step: If the sample is a salt (e.g., HCl salt), you must add 1-2 equivalents of solid K2CO3 or a drop of NaOD to neutralize it in situ, or the chemical shifts will be dramatically different (protonation of the pyridine ring shifts aromatic protons downfield by ~0.5-1.0 ppm) [3].

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? The aromatic protons (T1 ~2-3s) and methyl protons need full relaxation for accurate integration. Default delays (1s) will under-integrate the aromatic signals relative to the methyls.

  • Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Temperature: 298 K (25°C).

    • Note on Dynamics: If piperazine peaks appear as broad humps, heat to 313 K (40°C) to pass the coalescence point and sharpen the signals [4].

Phase 3: Processing & Validation
  • Phasing: Apply manual phasing.

  • Baseline Correction: Apply Bernstein polynomial (degree 1) correction.

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

  • Integration Check (The "Truth" Test):

    • Set the Isopropyl Methyl doublet (H_h) to integral 6.00 .

    • Check the Aromatic H2 (H_a). It must integrate to 1.00 (±0.05).

    • If H2 integrates to <0.9, your D1 (Relaxation delay) was too short.

Diagram 2: Validation Workflow

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Neutralize if Salt) Start->Solvent Acquire Acquire 1H NMR D1 = 5.0s Solvent->Acquire Process Process & Integrate Ref: DMSO @ 2.50 Acquire->Process Check Validation Check: Integral(Iso-Me) = 6.00? Process->Check Pass Check Aromatic H2 Should be 1.00 Check->Pass Yes Fail Re-acquire Increase D1 Check->Fail No Fail->Acquire

Figure 2: Logic flow for ensuring quantitative accuracy in spectral assignment.

Advanced Verification: 2D NMR Correlations

To definitively prove the structure (and rule out isomers like the 4-amino pyridine variant), use these correlations:

  • COSY (Correlation Spectroscopy):

    • H4 ↔ H5: You will see a strong cross-peak between the doublet at ~6.65 ppm and the doublet-of-doublets at ~6.95 ppm.

    • H2: Should show no strong COSY correlation (only weak meta-coupling), confirming it is isolated between the ring Nitrogen and the Amine.

    • Piperazine: H_e ↔ H_f correlation confirms the CH2-CH2 spin system.

  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the Isopropyl Methine (H_g) .

    • You should see NOE enhancement of the Piperazine H_f protons (spatial proximity).

    • Crucially, you may see NOE between Piperazine H_e and Pyridine H5 , confirming the piperazine is attached at C6.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[1]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for chemical shift prediction).
  • PubChem Compound Summary. (2023). "6-(4-Methylpiperazin-1-yl)pyridin-3-amine" (Analogous spectral data).[2] Link

  • Wodtke, R., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances. Link

Sources

LC-MS fragmentation patterns of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine Content Type: Publish Comparison Guide

Executive Summary & Molecule Profile

Objective: This guide provides a definitive technical analysis of the LC-MS/MS fragmentation behavior of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (hereafter referred to as IPPA ). It is designed to assist analytical scientists in distinguishing this specific intermediate/metabolite from its structural analogs and degradation products during drug development and pharmacokinetic (PK) studies.

The Molecule:

  • IUPAC Name: 6-(4-Isopropylpiperazin-1-yl)pyridin-3-amine

  • Formula: C₁₂H₂₀N₄

  • Monoisotopic Mass: 220.1688 Da

  • [M+H]⁺: 221.1761 m/z

  • Key Structural Features:

    • Pyridine Core: Substituted at C6 (piperazine) and C3 (primary amine).

    • Piperazine Ring: A saturated heterocyclic ring acting as a linker.

    • Isopropyl Group: Attached to the N4 position of the piperazine; a labile group prone to dealkylation.

Significance: IPPA often appears as a critical building block in the synthesis of CDK4/6 inhibitors (similar to the scaffold of Ribociclib) or as a metabolite of larger piperazine-containing kinase inhibitors. Accurate identification requires distinguishing it from its des-isopropyl metabolite and regioisomers .

Theoretical Fragmentation Mechanics (The "Why")

To develop a robust MRM (Multiple Reaction Monitoring) method, one must understand the causality of bond breakage. The fragmentation of IPPA under Collision-Induced Dissociation (CID) is driven by the basicity of the piperazine nitrogens.

Primary Fragmentation Pathways
  • N-Dealkylation (Loss of Isopropyl): The most energetically favorable pathway is the loss of the isopropyl group as propene (neutral loss of 42 Da) via a hydrogen rearrangement mechanism. This yields the characteristic product ion at m/z 179 .

  • Piperazine Ring Cleavage: Secondary fragmentation involves the opening of the piperazine ring. This typically occurs via retro-Diels-Alder (RDA) type mechanisms or internal bond cleavages, generating ions at m/z 164 (loss of C₃H₇N) or m/z 122 .

  • Pyridyl-Amine Retention: At high collision energies (CE), the bond between the pyridine ring and the piperazine nitrogen may cleave, leaving the charge on the pyridine-amine fragment (m/z 95 ) or the piperazine fragment.

FragmentationPathway Parent Parent Ion [M+H]+ = 221.17 Inter1 Des-Isopropyl Ion [M+H-C3H6]+ m/z 179.12 Parent->Inter1 Loss of Propene (-42 Da) Low CE (15-20 eV) Frag1 Piperazine Cleavage m/z 164.10 Inter1->Frag1 Ring Opening Med CE (25-30 eV) Frag2 Pyridin-3-amine Core m/z 95.06 Inter1->Frag2 C-N Bond Cleavage High CE (>35 eV)

Figure 1: Predicted fragmentation pathway of IPPA under ESI+ conditions. The loss of the isopropyl group is the primary diagnostic transition.

Comparative Analysis: IPPA vs. Alternatives

In a complex matrix (plasma/urine), IPPA must be distinguished from its direct metabolite (Des-isopropyl analog) and potential impurities.

The Competitors
  • Subject (IPPA): 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine.

  • Alternative A (Metabolite): 6-(Piperazin-1-yl)pyridin-3-amine (Des-isopropyl).

  • Alternative B (Isomer): 4-(4-Isopropyl-piperazin-1-yl)-aniline (Phenyl core instead of Pyridine).

Performance Comparison Table
FeatureIPPA (Subject) Alt A: Des-isopropyl Metabolite Alt B: Phenyl Isomer
Precursor Ion (m/z) 221.17 179.12220.18 (Even mass if radical, 221 if [M+H]+)
Retention Time (RT) Mid-eluting (Hydrophobic isopropyl)Early-eluting (More polar)Late-eluting (Phenyl is more lipophilic than Pyridine)
Primary Transition 221 → 179 (Loss of 42)179 → 136 (Ring break)221 → 179 (Similar loss)
Secondary Transition 221 → 164179 → 95221 → 120 (Aniline fragment)
Differentiation Key Unique loss of 42 Da from 221 Absence of 221 parent; RT shiftRT shift ; Pyridine N affects pKa/Ionization

Technical Insight: While the Phenyl Isomer (Alt B) shares the same mass and primary transition (221→179), the Pyridine nitrogen in IPPA significantly lowers the lipophilicity (logP) compared to the Phenyl ring. Therefore, IPPA will elute earlier than the Phenyl isomer on a C18 column.

Validated Experimental Protocol

This protocol is designed to be self-validating. The presence of the "Qualifier" ion (m/z 164) confirms the identity of the "Quantifier" ion (m/z 179).

A. LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile (Organic modifier).

  • Gradient: 5% B to 95% B over 5 minutes.

B. MRM Transition Table
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)Collision Energy (eV)Role
IPPA 221.2179.1503022Quantifier
IPPA 221.2164.1503035Qualifier
IPPA 221.295.1503045Structural Conf.
Des-Iso 179.1136.1503025Metabolite Check
C. Workflow Diagram

ExperimentalWorkflow Sample Biological Matrix (Plasma/Urine) Prep Protein Precipitation (ACN/MeOH 3:1) Sample->Prep LC LC Separation (C18, Gradient Elution) Prep->LC ESI ESI+ Source (Protonation of Piperazine N) LC->ESI Q1 Q1 Filter Select m/z 221.2 ESI->Q1 Q2 Q2 Collision Cell CID with Argon Q1->Q2 Q3 Q3 Filter Select m/z 179.1 & 164.1 Q2->Q3 Data Data Analysis RT & Ion Ratio Confirmation Q3->Data

Figure 2: Step-by-step analytical workflow for the specific detection of IPPA.

Interpretation & Troubleshooting

Scenario 1: Signal at 221→179 but wrong Retention Time.

  • Cause: Likely the Phenyl isomer (Alt B) or a regioisomer where the piperazine is at position 2 or 4 of the pyridine ring.

  • Solution: Check the secondary transition. The Pyridine-3-amine core usually yields a distinct fragment at m/z 95 (aminopyridine cation), whereas aniline derivatives yield m/z 93 or 65.

Scenario 2: High background in the 179 channel.

  • Cause: In-source fragmentation. The isopropyl group is labile. If the desolvation temperature is too high (>550°C), IPPA may lose the isopropyl group before Q1.

  • Solution: Lower the source temperature to 450°C and reduce Cone Voltage.

Scenario 3: Distinguishing Metabolite (Des-isopropyl).

  • The metabolite has a precursor of 179. If you see a peak in the 179→136 channel at an earlier RT than the parent, it is the metabolite. If you see 179→136 at the same RT as the parent, it is in-source fragmentation of the parent.

References

  • Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

  • Welz, A., et al. (2021).[4] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate.

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

  • de Oliveira, A., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate. MDPI Molecules.

  • Standard Spectra. 1-(4-Pyridyl)piperazine. Sigma-Aldrich Product Data.

Sources

Comparative Guide: Validating Synthesis Routes for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (hereafter Target Amine ) is a critical "right-hand" intermediate in the synthesis of CDK4/6 inhibitors, most notably Abemaciclib (Verzenio).

In industrial scale-up, the bottleneck often shifts from synthesis to analysis. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity, it is time-intensive (15–45 mins/run). This guide validates an Infrared (IR) Spectroscopy workflow as a rapid, at-line Process Analytical Technology (PAT) tool. We compare its efficacy against HPLC and NMR, demonstrating that while IR lacks the trace-level sensitivity of HPLC, it is superior for real-time "Go/No-Go" decision-making during the critical nitro-reduction step.

Synthesis Route Analysis

To validate the product, we must understand the impurities. The dominant industrial route involves a Nucleophilic Aromatic Substitution (


) followed by a reduction.
The Pathway[1]
  • Step 1 (

    
    ):  2-Chloro-5-nitropyridine reacts with 1-isopropylpiperazine to form Intermediate A  (Nitro-adduct).
    
  • Step 2 (Reduction): Intermediate A is reduced (H₂/Pd-C or Fe/NH₄Cl) to the Target Amine .

Validation Challenge: The primary failure mode is incomplete reduction. The Nitro group must be fully converted to the Amine.

Diagram 1: Synthesis & Critical Control Points

SynthesisWorkflow SM1 2-Chloro-5-nitropyridine Inter Nitro-Intermediate (6-(4-isopropylpiperazin-1-yl)-3-nitropyridine) SM1->Inter SNAr Coupling (K2CO3, DMSO) SM2 1-Isopropylpiperazine SM2->Inter Product Target Amine (6-(4-isopropylpiperazin-1-yl)-pyridin-3-yl-amine) Inter->Product Reduction (H2, Pd/C) CP1 IR Checkpoint 1: Confirm Nitro Appearance Inter->CP1 CP2 IR Checkpoint 2: Confirm Nitro Disappearance & Amine Appearance Product->CP2

Caption: Critical Control Points (CP) in the synthesis of the Abemaciclib intermediate. CP2 is the primary focus of this guide.

Comparative Analysis: IR vs. HPLC vs. NMR

This section objectively evaluates where IR fits in the analytical hierarchy.

Table 1: Performance Matrix
FeatureATR-FTIR (Proposed) HPLC-UV (Standard) 1H-NMR (Structural)
Primary Utility Functional Group Conversion (Nitro

Amine)
Purity Quantification & Impurity ProfilingStructural Elucidation
Throughput < 2 mins (No sample prep)30–60 mins (Prep + Run + Wash)> 15 mins (Prep + Shimming)
Limit of Detection ~0.5 - 1.0% (Poor for trace impurities)< 0.05% (Excellent)~0.1%
Solvent Usage None (Green Chemistry)High (Acetonitrile/Methanol)Deuterated Solvents
Operator Skill Low (Technician level)High (Method development required)Expert
Cost Per Sample < $0.10$10 - $50$20 - $100

Expert Insight: Do not use IR for final release testing. Use IR to monitor the reaction endpoint. If the IR spectrum shows the "Nitro" band is absent, then trigger the expensive HPLC run for final purity confirmation.

Technical Guide: The Self-Validating IR Protocol

This protocol uses Attenuated Total Reflectance (ATR) FTIR.[1] ATR is preferred over KBr pellets because the Target Amine is hygroscopic; moisture absorbed by KBr would obscure the critical N-H stretching region.

A. Experimental Setup
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for S/N ratio > 100:1).

  • Background: Air spectrum (collected every 30 mins).

B. Critical Spectral Bands (The "Fingerprint")

To validate the route, you must track the "Signal Swap" between the Nitro precursor and the Amine product.

Functional GroupVibration ModeNitro-Intermediate (Reactant) Target Amine (Product) Validation Logic
Primary Amine (-NH₂) N-H StretchAbsent 3450 & 3350 cm⁻¹ (Doublet)MUST APPEAR. Doublet confirms primary amine.
Nitro Group (-NO₂) N-O Asymmetric Stretch~1530 cm⁻¹ (Very Strong)Absent MUST DISAPPEAR. Presence indicates incomplete reduction.
Nitro Group (-NO₂) N-O Symmetric Stretch~1340–1350 cm⁻¹ Absent Secondary confirmation of reaction completion.
Pyridine Ring C=N / C=C Stretch~1590 cm⁻¹~1590–1600 cm⁻¹Reference peak (Internal Standard).
Isopropyl Group C-H Stretch (sp³)2960–2850 cm⁻¹2960–2850 cm⁻¹Remains constant (confirms scaffold integrity).
C. The "Go/No-Go" Decision System

This logic gate ensures that only high-probability successful batches proceed to HPLC, saving solvent and instrument time.

Diagram 2: Analytical Decision Matrix

DecisionMatrix Sample Reaction Aliquot IR_Scan Run ATR-FTIR (Range: 4000-600 cm⁻¹) Sample->IR_Scan Check_Nitro Check 1530 cm⁻¹ (Nitro Band) IR_Scan->Check_Nitro Nitro_Present Band Present (>2% T) Reaction Incomplete Check_Nitro->Nitro_Present Yes Nitro_Absent Band Absent Proceed to Amine Check Check_Nitro->Nitro_Absent No Action_Reprocess ACTION: Continue Reaction or Add Catalyst Nitro_Present->Action_Reprocess Check_Amine Check 3300-3450 cm⁻¹ (Amine Doublet) Nitro_Absent->Check_Amine Amine_Absent No Doublet Possible Decomposition Check_Amine->Amine_Absent No Amine_Present Doublet Present Identity Confirmed Check_Amine->Amine_Present Yes Amine_Absent->Action_Reprocess Action_HPLC ACTION: Release to HPLC for Purity Assay Amine_Present->Action_HPLC

Caption: Self-validating decision tree. The process prevents "blind" HPLC testing of incomplete reactions.

Detailed Protocol: Validating the Route

Step 1: Reference Standard Generation

Before validating the synthesis, generate a reference library.

  • Obtain >99% pure standards of the Nitro-Intermediate and Target Amine (verified by NMR/HPLC).

  • Record ATR-FTIR spectra for both.

  • Perform a "digital subtraction" (Product Spectrum minus Reactant Spectrum) to identify the unique regions of change.

Step 2: In-Process Control (IPC)

During the reduction of the nitro compound:

  • Take a 50 µL aliquot of the reaction mixture.

  • Evaporate solvent (flash dry with N₂ flow) to remove solvent interference (e.g., Ethanol/Methanol O-H bands can overlap with Amine N-H).

  • Place residue on the ATR crystal.

  • Pass Criteria:

    • Absorbance at 1530 cm⁻¹ < 0.01 AU (Baseline noise level).

    • Distinct doublet observed at 3450/3350 cm⁻¹.

Step 3: Troubleshooting Common Interferences
  • Water/Solvent: Broad O-H stretching (3200–3600 cm⁻¹) can mask the Amine N-H doublet. Solution: Ensure the sample is dry.

  • Salt Formation: If the amine is isolated as a hydrochloride salt (common in Abemaciclib synthesis), the N-H stretch shifts significantly to ~3000 cm⁻¹ (broad ammonium band) and the specific "doublet" is lost. Solution: Perform a mini-workup (add 1 drop NaOH, extract into DCM, dry) on the ATR plate to observe the free base.

References

  • Frederick, M. O., & Kjell, D. P. (2015). A synthesis of abemaciclib utilizing a Leuckart–Wallach reaction.[2][3] Tetrahedron Letters, 56(7), 949-951.[2]

  • Diseroad, B. A., et al. (2019). Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. Organic Process Research & Development, 23(11), 2549–2555.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Coates, D. A., et al. (2010). Preparation of benzimidazolylpyrimidinylaminopyridines as CDK4/6 protein kinase inhibitors.[2] United States Patent US 20100160340.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR band assignments).

Sources

Advanced Verification of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine: Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of verification strategies for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS: 837421-41-7). It is designed for researchers requiring absolute stoichiometric certainty for downstream pharmaceutical synthesis.

Executive Summary: The Stoichiometry Trap

In drug development, 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is a critical "warhead" intermediate, often used in the synthesis of CDK4/6 inhibitors and other kinase-targeting scaffolds. While High-Resolution Mass Spectrometry (HRMS) and HPLC confirm molecular identity and chromatographic purity, they frequently fail to detect the compound's "invisible" performance killers: hydration states, inorganic salts, and trapped solvents.

This guide compares the Elemental Analysis (EA) data package against standard LCMS/NMR workflows. It demonstrates why EA is the only definitive method to verify the Free Base form required for precise stoichiometric coupling in subsequent reaction steps.

Theoretical Data & Comparative Baselines

To validate your sample, compare your experimental Combustion Analysis (CHN) results against these three common states. A deviation of >0.4% from the Theoretical Free Base values typically indicates a salt form or significant solvation, which will skew molar equivalents in downstream synthesis.

Table 1: Theoretical Elemental Composition Scenarios
Chemical StateFormulaMW ( g/mol )Carbon (%C)Hydrogen (%H)Nitrogen (%N)Critical Differentiator
Target: Pure Free Base C₁₂H₂₀N₄ 220.32 65.42% 9.15% 25.43% High N/C Ratio
Alternative A: Monohydrate C₁₂H₂₀N₄ · H₂O238.3360.47%9.30%23.51%Drop in %C (~5%)
Alternative B: Dihydrochloride C₁₂H₂₀N₄ · 2HCl293.2449.15%7.56%19.11%Massive Drop in %C & %N
Alternative C: Hemifumarate C₁₂H₂₀N₄ · 0.5 C₄H₄O₄278.3560.41%7.97%20.13%Lower %H, Lower %N

Technical Insight: The Dihydrochloride (2HCl) salt is a common impurity if the compound was deprotected using HCl/Dioxane or HCl/MeOH without a rigorous basic workup. LCMS will show the exact same parent ion (m/z 221.17) for all rows in this table, masking the salt content.

Comparative Performance: EA vs. Orthogonal Methods

This section evaluates how different verification workflows perform in detecting common quality issues associated with aminopyridines.

Table 2: Verification Method Capability Matrix
Verification ChallengeElemental Analysis (EA) HRMS (ESI+) ¹H NMR (DMSO-d₆) HPLC (UV 254nm)
Identity Confirmation Low (Ambiguous)Superior (Exact Mass)High (Structural)Medium (Retention Time)
Salt/Counter-ion Detection Superior (Inferred from %C/N drop)Fails (Salts dissociate)Medium (If counter-ion has protons)Fails (Salts invisible to UV)
Water Content (Hydrates) High (Hydrogen/Oxygen balance)Fails (Source drying)Low (Water peak exchange)Fails
Inorganic Impurities (Pd, Na) Medium (Residue/Ash)FailsFailsFails
Oxidation (N-Oxides) Low (Slight %O shift)High (+16 Da peak)High (Shift in aromatics)Superior (New peak)
Why This Matters for "Performance":

If you use Alternative B (2HCl salt) assuming it is the Free Base , your downstream coupling reaction (e.g., Buchwald-Hartwig or Amide coupling) will fail or stall.

  • Reason: The 2HCl salt will neutralize 2 equivalents of your base (e.g., DIPEA or K₂CO₃), shifting the reaction pH and poisoning the catalyst system.

  • The Fix: Only EA (or titration) reveals the true molar mass needed for calculation.

Experimental Protocol: Self-Validating Verification Workflow

Aminopyridines are prone to oxidative darkening and hygroscopicity . Follow this protocol to ensure your EA data reflects the intrinsic sample, not environmental artifacts.

Step 1: Sample Preparation (The "Drying" Variable)
  • Observation: If the sample is sticky or dark brown, it likely contains trapped solvent or oxidation products.

  • Action: Recrystallize from Isopropyl Acetate/Heptane (1:3) to obtain a pale yellow solid.

  • Drying: Dry under high vacuum (<1 mbar) at 45°C for 12 hours over P₂O₅.

    • Why: Piperazine adducts hold water tenaciously. Standard rotary evaporation is insufficient.

Step 2: The "Oxygen Check" (Optional but Recommended)
  • While standard EA measures C/H/N, request an Oxygen (%O) analysis if oxidation is suspected.

  • Theoretical %O: 0.00% (Free Base).

  • Threshold: Any value >1.5% O indicates significant hydration (H₂O) or N-oxide formation.

Step 3: Interpretation Logic
  • If %C is low but %H is high: Suspect Water/Hydrate .

  • If %C is low and %N is low: Suspect Inorganic Salt (HCl/HBr) or Silica contamination.

  • If %C is high: Suspect Trapped Organic Solvent (e.g., Toluene/EtOAc).

Visualizing the Verification Logic

The following diagrams illustrate the decision-making process and the synthesis pathway where these "Alternative" forms originate.

Diagram 1: Verification Decision Tree

Caption: Logical workflow to select the correct verification method based on specific impurity risks.

VerificationLogic Start Sample: 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine CheckColor Visual Check: Is it Dark Brown/Black? Start->CheckColor OxidationRisk High Risk: Oxidation/N-Oxide CheckColor->OxidationRisk Yes CheckState Physical State: Sticky Solid vs. Powder CheckColor->CheckState No (Pale Yellow) LCMS Run HPLC/MS (Check for +16 Da / Purity) OxidationRisk->LCMS SolvationRisk High Risk: Trapped Solvent/Salt CheckState->SolvationRisk Sticky EA_Analysis Run Elemental Analysis (CHN) (The Gold Standard) CheckState->EA_Analysis Dry Powder SolvationRisk->EA_Analysis Dry & Retest Decision1 Matches Theoretical? (C: 65.4% ±0.4) EA_Analysis->Decision1 Pass VERIFIED: Pure Free Base Proceed to Synthesis Decision1->Pass Yes Fail_LowC Fail: Low %C, Low %N (Likely HCl Salt) Decision1->Fail_LowC No (<64% C) Fail_HighH Fail: Low %C, High %H (Likely Hydrate) Decision1->Fail_HighH No (>9.5% H)

Diagram 2: Origin of "Alternative" Impurities

Caption: Synthesis workflow showing where Salt and Hydrate impurities are introduced.

SynthesisPath Precursor 6-Chloropyridin-3-amine Reaction Coupling Reaction (Buchwald or SNAr) Precursor->Reaction Reagent 1-Isopropylpiperazine Reagent->Reaction Workup Acidic Workup (HCl Wash) Reaction->Workup Route A BaseWash Basic Workup (NaOH/NaHCO3) Reaction->BaseWash Route B (Preferred) Product_Salt Impurity: 2HCl Salt (Stoichiometry Error) Workup->Product_Salt Incomplete Neutralization Product_Base Target: Free Base (Correct Form) BaseWash->Product_Base Dry Properly Product_Wet Impurity: Hydrate (From Air Exposure) BaseWash->Product_Wet Exposure to Air

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55403-35-5 (Analog Reference). Retrieved from PubChem. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • National Institutes of Health (NIH). Guidelines for Characterization of Organic Compounds: Elemental Analysis vs HRMS.[Link]

Quality control parameters for industrial batches of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment and quality control framework for 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine , a critical intermediate often utilized in the synthesis of CDK4/6 inhibitors and related kinase-targeting therapeutics.[1][2]

Executive Summary & Molecule Profile[1][2][3][4]

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (referred to herein as IPPA ) is a bifunctional building block characterized by an electron-rich aminopyridine core coupled to a solubilizing piperazine tail.[1][2] In drug development, particularly for CDK inhibitors (analogous to the Palbociclib/Ribociclib structural class), the purity of this intermediate is the rate-limiting factor for the yield and color quality of the final API.[1][2]

  • CAS: 837421-41-7 (Free Base)[1][2]

  • Molecular Formula: C₁₂H₂₀N₄[1][2][3]

  • Critical Function: The C-3 amine serves as the nucleophile for coupling with heteroaromatic cores (e.g., pyrido-pyrimidines), while the isopropyl-piperazine moiety dictates the final drug's lipophilicity and metabolic stability.[1][2][3]

The Industrial Challenge

Commercial batches of IPPA vary significantly based on the synthesis route. "Standard Grade" batches often contain trace nitro-precursors (genotoxic alerts), while "Catalytic Grade" batches may suffer from heavy metal contamination.[1][2] This guide compares these profiles and establishes a rigorous QC firewall.

Comparative Analysis: Process-Dependent Impurity Profiles

To ensure scientific integrity, we must analyze the source of the material.[2] The quality control strategy must adapt to the synthesis route used by the CMO (Contract Manufacturing Organization).[1][2]

Comparison Guide: Nitro-Reduction vs. Buchwald-Hartwig[1][2]
FeatureProcess A: Nitro-Reduction (SnAr) Process B: Pd-Catalyzed Amination
Primary Route SNAr displacement of 2-chloro-5-nitropyridine followed by Hydrogenation.[1][2][3]Pd-catalyzed coupling of 1-isopropylpiperazine with 6-bromo-pyridin-3-amine.[1][2][3]
Cost Profile Low (Commodity reagents).[1][2]High (Catalysts/Ligands).[1][2]
Major Impurity 6-(4-isopropylpiperazin-1-yl)-3-nitropyridine (Precursor).[1][2]Palladium (Pd) & Phosphine Ligands.[1][2]
Critical Risk Genotoxicity (PGI): Residual nitro compounds are Class 3 mutagenic hazards (ICH M7).[1][2]Catalyst Poisoning: Residual Pd can chelate in the next step, killing yield.[2]
Oxidation Risk High: Reduction step often leaves reactive hydroxylamine intermediates.[2][3]Moderate: Requires strict inert atmosphere during workup.[2][3]
Recommendation Suitable for early-phase if PGI controls are strict.[1][2]Preferred for GMP late-stage due to cleaner organic profile.[1][2]

Expert Insight: For GMP manufacturing, Process B is often superior despite the cost.[2] Process A frequently yields material that darkens upon storage due to trace hydroxylamine impurities (


) oxidizing to nitroso species.[1][2]

Quality Control Specifications (The "Self-Validating" System)

A robust QC system does not just "test" quality; it validates the process.[2] The following specifications are designed to catch the specific failure modes identified above.

Table 1: Master Specification Sheet
Test ParameterMethodAcceptance Criteria (Industrial GMP)Rationale
Appearance VisualOff-white to pale brown powder.[1][2]Darkening indicates oxidation (N-oxide formation).[1][2]
Identification 1H-NMR / IRConforms to structure.[1][2][3]Verifies the isopropyl group integrity.
Assay (Purity) HPLC (Method A)≥ 99.0% (a/a) High purity required to prevent side-reactions in coupling.[1][2]
Impurity: Des-isopropyl HPLC≤ 0.15%Common degradation product (dealkylation).[1][2]
Impurity: N-Oxide HPLC≤ 0.30%Indicates poor storage/packaging.[1][2]
Genotoxic Impurities LC-MS/MS≤ 10 ppm (Process A only)Control of unreacted nitro-pyridine.[1][2]
Residual Solvents GC-HSEthanol < 5000ppm; Toluene < 890ppmICH Q3C limits.[1][2]
Water Content Karl Fischer≤ 1.0% w/wMaterial is hygroscopic; water affects stoichiometry.[1][2]
Residue on Ignition Gravimetric≤ 0.1%Controls inorganic salts.[1][2]
Heavy Metals (Pd) ICP-MS≤ 20 ppm Critical for Process B to prevent downstream catalyst poisoning.[2][3]

Experimental Protocols & Methodologies

Method A: HPLC Purity & Impurity Profiling

This method is designed to separate the highly polar amine from the non-polar impurities.[2]

  • Instrument: Agilent 1260 Infinity II or Waters Alliance (DAD detection).

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stable).[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Gradient:

    • 0 min: 5% B[1][2]

    • 15 min: 90% B[1][2]

    • 20 min: 90% B[2]

    • 21 min: 5% B[1][2][3]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (piperazine tail).[1][2]

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:MeCN.

Why this works: The high pH mobile phase keeps the piperazine and pyridine nitrogens in their free-base form, improving peak shape and retention.[1][2] Acidic mobile phases often result in peak tailing for this molecule due to silanol interactions [1].[1][2]

Method B: ICP-MS for Palladium Scavenging Check

Essential for batches from Process B.[1][2][3]

  • Digestion: Digest 100 mg of IPPA in 2 mL conc. HNO₃ + 0.5 mL HCl in a microwave digester (200°C, 15 min).

  • Dilution: Dilute to 50 mL with deionized water.

  • Analysis: Analyze on ICP-MS monitoring isotope ¹⁰⁵Pd.

  • Limit: If >20 ppm, the batch requires treatment with a scavenger resin (e.g., SiliaMetS® Thiol) before release.[2]

Visualization: QC Decision Workflow

The following diagram illustrates the logical flow for batch release, specifically distinguishing between the two synthesis routes.

QC_Workflow Start Incoming Batch (IPPA) Route_Check Identify Synthesis Route Start->Route_Check Process_A Process A: Nitro-Reduction Route_Check->Process_A SnAr Route Process_B Process B: Pd-Catalysis Route_Check->Process_B Buchwald Route Test_PGI Test: Genotoxic Impurities (Nitro-precursor) Process_A->Test_PGI Test_Metals Test: Heavy Metals (ICP-MS for Pd) Process_B->Test_Metals Decision_A Nitro < 10ppm? Test_PGI->Decision_A Decision_B Pd < 20ppm? Test_Metals->Decision_B HPLC_Assay HPLC Assay & Purity (>99.0%) Fail_Reject Action: Reject Batch (Safety Risk) HPLC_Assay->Fail_Reject Fail (<99%) Final_Release Release for Synthesis HPLC_Assay->Final_Release Pass Decision_A->HPLC_Assay Pass Decision_A->Fail_Reject Fail Decision_B->HPLC_Assay Pass Fail_Scavenge Action: Metal Scavenging (Resin Treatment) Decision_B->Fail_Scavenge Fail Fail_Scavenge->Test_Metals Retest

Figure 1: Decision logic for releasing IPPA batches based on synthesis origin and critical quality attributes.

Storage and Stability Guidelines

The amine functionality at position 3 is electron-rich and prone to oxidation.[1][2][3]

  • Packaging: Double LDPE bags inside an HDPE drum.

  • Atmosphere: Must be packed under Nitrogen or Argon.[2]

  • Retest Period: 12 months (if stored at 2-8°C).

  • Visual Warning: If the material turns dark brown or black, perform a "Loss on Drying" and HPLC check immediately. The color change often precedes bulk degradation but indicates surface oxidation.[1][2]

References

  • Guideline on Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH). (2006).[1][2] Defines thresholds for reporting, identification, and qualification of impurities. Link

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation (ICH). (2017).[1][2] Framework for controlling nitro-precursors in Process A. Link

  • Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation (ICH). (2019).[1][2] Establishes Permitted Daily Exposure (PDE) limits for Palladium and other catalysts.[1][2] Link

  • Gadzała-Kopciuch, R. "Accurate HPLC Determination of Piperazine Residues." Journal of Liquid Chromatography & Related Technologies, 28(14), 2213-2223.[1][2] (2005).[1][2][4][5] Provides basis for high-pH separation of piperazine derivatives.[1][2][3] Link

  • Lai, L., et al. "Synthesis of monosubstituted piperazine derivatives."[2][6] Synthesis, 2001(03), 361-363.[1][2] Discusses the reactivity and stability of piperazine intermediates. Link

Sources

Safety Operating Guide

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Part 1: Executive Summary & Core Directive

Objective: Safe, compliant, and environmentally responsible disposal of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (CAS: 837421-41-7).[1][2] Primary Hazard Class: Irritant / Potentially Toxic Organic Base.[2] Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2] Prohibited Actions: Do NOT flush down drains. Do NOT dispose of in general trash.

Part 2: Technical Identity & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile. This molecule combines a pyridine ring, a primary amine, and a piperazine moiety. This structure dictates its waste classification.

PropertyDataOperational Implication
Chemical Name 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amineNitrogen-rich organic base.[1][2]
CAS Number 837421-41-7Use this for waste manifesting/labeling.[1][2]
Physical State Solid (Powder)Dust generation is a primary exposure risk during transfer.[2]
Acidity/Basicity Basic (pKa ~8-9 estimated)Incompatible with strong acids. Exothermic reaction possible.[1][2]
Solubility DMSO, Methanol, Dilute AcidsWaste solutions will likely be organic solvent-based.[2]
RCRA Status (USA) Not P-listed or U-listed specifically.[1][2]Classify as Non-Halogenated Organic (unless mixed with halogens).
Why "Down the Drain" is Dangerous

While this specific molecule may not be a restricted "P-listed" acute toxin (like 4-aminopyridine), nitrogen-containing heterocycles are persistent in aquatic environments.[1][2] Piperazine derivatives can exhibit biological activity (often used as anthelmintics or kinase inhibitor scaffolds), posing risks of bioaccumulation or toxicity to aquatic life.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess Substance)[2]

Context: You have a vial of dry powder that is no longer needed.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety glasses, and lab coat. Perform operations in a fume hood to control dust.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with incineration.[1][2]

  • Transfer:

    • Do not empty the vial if it is less than 5g. Place the entire vial (uncapped or loosely capped) into the waste jar.

    • If >5g, carefully transfer the solid into the waste container to minimize volume.

  • Labeling:

    • Label as "Hazardous Waste - Solid Toxic Organic." [1][2]

    • List constituents: "6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine (100%)."[1][2]

    • Check "Toxic" and "Irritant" hazard boxes.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)[2]

Context: The substance is dissolved in solvents (e.g., DMSO, Methanol, DCM).

  • Segregation Logic:

    • If solvent is DCM/Chloroform: Dispose in Halogenated Waste stream.[2]

    • If solvent is Methanol/Acetone/DMSO: Dispose in Non-Halogenated Organic stream.[2]

    • If solvent is Aqueous Acid: Neutralize to pH 6-9 only if your facility permits elementary neutralization.[1][2] Otherwise, dispose as Corrosive/Toxic Aqueous Waste .

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid waste), as amines can form unstable N-nitroso compounds or cause fires.

Part 4: Waste Stream Decision Logic

The following diagram illustrates the decision process for selecting the correct waste stream to prevent cross-contamination and ensure regulatory compliance.

WasteDisposal Start Start: Waste Assessment StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Incineration) Solid->BinSolid Pack in HDPE/Glass SolventCheck Identify Solvent Base Liquid->SolventCheck HaloCheck Contains Halogens? (DCM, Chloroform, etc.) SolventCheck->HaloCheck Organic Solvent BinAq Bin: Aqueous Toxic Waste (Do Not Flush) SolventCheck->BinAq Water/Buffer BinHalo Bin: Halogenated Organic Waste HaloCheck->BinHalo Yes (Cl, Br, F, I) BinNonHalo Bin: Non-Halogenated Organic Waste (High BTU) HaloCheck->BinNonHalo No (MeOH, DMSO, Acetone)

Caption: Decision tree for segregating 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine waste based on physical state and solvent composition.

Part 5: Emergency Spill Procedures

Minor Spill (< 5 grams/mL):

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, goggles, and N95/P100 mask (if powder).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then wipe up.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Clean: Wipe area with dilute acetic acid (vinegar) or ethanol to solubilize the amine residue, then wash with soap and water.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.

Major Spill (> 5 grams/mL or outside fume hood):

  • Evacuate the immediate area.[3]

  • Contact EHS (Environmental Health & Safety) immediately.

  • Do not attempt cleanup without respiratory protection (half-mask respirator with organic vapor/particulate cartridges).[2]

Part 6: References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[2] 29 CFR 1910.1200.[2][3][4] [Link][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。